molecular formula C19H18O7 B1226744 4'-Hydroxy-5,6,7,8-tetramethoxyflavone CAS No. 36950-98-8

4'-Hydroxy-5,6,7,8-tetramethoxyflavone

Katalognummer: B1226744
CAS-Nummer: 36950-98-8
Molekulargewicht: 358.3 g/mol
InChI-Schlüssel: IECRXMSGDFIOEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4'-Hydroxy-5,6,7,8-tetramethoxyflavone is a polymethoxylated flavone of significant interest in natural product and pharmacological research. This compound, with the molecular formula C19H18O7 and a molecular weight of 358.34 g/mol, is a member of the 8-O-methylated flavonoids class . It has been identified in certain plant sources, including citrus species and Orthosiphon stamineus Benth., also known as Java Tea . Researchers are particularly interested in its vasodilatory properties. A 2025 study demonstrated that this flavone acts as a key component in a synergistic formulation that induces vasodilation in rat aortic rings. The proposed mechanism involves multiple pathways, including the NO/sGC/cGMP pathway, the activation of potassium channels (K+), and the antagonism of voltage-gated calcium channels and inositol triphosphate (IP3) receptors to reduce intracellular Ca²⁺ levels . This multi-targeted action underscores its value as a tool for studying cardiovascular function and hypertension. Investigations into its bioavailability and interactions are ongoing. Research from 2024 indicates that related hydroxylated tetramethoxyflavones can permeate intestinal Caco-2 cell monolayers, a model for human gut absorption, and also exhibit potential to inhibit various cytochrome P450 (CYP) enzymes, such as CYP1A2, CYP2C9, and CYP3A4 . This suggests that this compound is not only a candidate for biological activity studies but also an important compound for research in drug metabolism and potential food-drug interactions. The compound is provided as a high-purity solid for research applications. All available data on this compound is derived from non-clinical, experimental research. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(4-hydroxyphenyl)-5,6,7,8-tetramethoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O7/c1-22-15-14-12(21)9-13(10-5-7-11(20)8-6-10)26-16(14)18(24-3)19(25-4)17(15)23-2/h5-9,20H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECRXMSGDFIOEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C2=C1C(=O)C=C(O2)C3=CC=C(C=C3)O)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901284107
Record name 4′-Hydroxy-5,6,7,8-tetramethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901284107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4'-Hydroxy-5,6,7,8-tetramethoxyflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040724
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

36950-98-8
Record name 4′-Hydroxy-5,6,7,8-tetramethoxyflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36950-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Hydroxy-5,6,7,8-tetramethoxyflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036950988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4′-Hydroxy-5,6,7,8-tetramethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901284107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-HYDROXY-5,6,7,8-TETRAMETHOXYFLAVONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VK8D4E73X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4'-Hydroxy-5,6,7,8-tetramethoxyflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040724
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

196 - 198 °C
Record name 4'-Hydroxy-5,6,7,8-tetramethoxyflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040724
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to 4'-Hydroxy-5,6,7,8-tetramethoxyflavone: Natural Sources, Isolation, and Biological Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone, a polymethoxyflavone (PMF) with potential pharmacological significance. This document details its natural sources, provides a composite methodology for its extraction and isolation, and explores its potential biological activities through the lens of closely related compounds.

Natural Sources of this compound

This compound is a member of the flavonoid family and has been identified in a limited number of plant species, primarily within the Citrus genus. The peels of these fruits are the principal repository of this and other polymethoxyflavones.

The primary documented natural sources for this compound are:

  • Citrus reticulata (Mandarin Orange) : The peel of the mandarin orange is a known source of this compound[1].

  • Citrus sinensis (Sweet Orange) : This common orange variety also contains this compound in its peel[1].

  • Citrus deliciosa (Italian Mandarin)

  • Griffitharia pallescens

While the presence of this compound in these sources is confirmed, it is important to note that it is likely a minor constituent.

Quantitative Data

Precise quantitative data for this compound in its natural sources is not extensively reported in the available scientific literature, suggesting it is less abundant than other major polymethoxyflavones. However, to provide context, the concentrations of other prevalent PMFs found in Citrus reticulata peels are presented in the table below.

CompoundConcentration in Citrus reticulata Peel Powder (mg/g)
Hesperidin19.36 ± 0.47[2]
Nobiletin6.31 ± 0.11[2]
Narirutin4.97 ± 0.07[2]
Tangeretin2.91 ± 0.04[2]
This compoundNot Quantified

Experimental Protocols: Extraction and Isolation

The following is a composite, detailed methodology for the extraction and isolation of this compound from citrus peels, based on established protocols for polymethoxyflavones.

General Experimental Workflow

The overall process for isolating this compound involves extraction from the plant material, followed by a series of chromatographic separations to purify the target compound.

Extraction_Workflow A Plant Material (Citrus Peel) B Drying and Grinding A->B C Solvent Extraction B->C D Crude Extract C->D E Column Chromatography (Silica Gel) D->E F Fractionation E->F G Preparative HPLC (C18 Column) F->G H Pure 4'-Hydroxy-5,6,7,8- tetramethoxyflavone G->H I Spectroscopic Analysis (NMR, MS) H->I

A generalized workflow for the isolation of this compound.
Step-by-Step Methodology

Step 1: Preparation of Plant Material

  • Obtain fresh peels of Citrus reticulata or Citrus sinensis.

  • Wash the peels thoroughly with distilled water to remove any surface contaminants.

  • Air-dry the peels at room temperature or in an oven at a controlled temperature (40-50°C) to prevent degradation of thermolabile compounds.

  • Grind the dried peels into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

Step 2: Solvent Extraction

  • Macerate the powdered peel material with a suitable solvent. Common solvents for polymethoxyflavone extraction include ethanol, methanol, hexane, or chloroform[3].

  • For a comprehensive extraction, a sequential extraction with solvents of increasing polarity can be employed (e.g., hexane followed by ethyl acetate and then methanol).

  • Alternatively, a single solvent extraction with 75% ethanol has been shown to be effective[3].

  • The ratio of plant material to solvent should be approximately 1:10 (w/v).

  • The extraction can be performed at room temperature with agitation for 24-48 hours or under reflux for a shorter duration (e.g., 2-4 hours).

  • Filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Step 3: Chromatographic Purification

a) Silica Gel Column Chromatography (Initial Fractionation)

  • Prepare a silica gel (60-120 mesh) column packed in a non-polar solvent such as hexane.

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or dichloromethane) and adsorb it onto a small amount of silica gel.

  • Load the adsorbed sample onto the top of the prepared column.

  • Elute the column with a gradient of increasing polarity. A common solvent system is a gradient of hexane-ethyl acetate or chloroform-methanol.

  • Collect fractions of a fixed volume (e.g., 25 mL) and monitor the fractions by Thin Layer Chromatography (TLC) using a suitable mobile phase and visualizing under UV light.

  • Pool the fractions that show a similar TLC profile and contain the compound of interest.

b) Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)

  • Further purify the enriched fractions containing this compound using preparative HPLC.

  • A reversed-phase C18 column is typically used for the separation of flavonoids.

  • The mobile phase is usually a gradient of water (often with a small percentage of formic acid or acetic acid to improve peak shape) and an organic solvent such as methanol or acetonitrile.

  • The elution is monitored using a UV detector, typically at a wavelength between 280 and 340 nm.

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent from the collected fraction to obtain the pure compound.

Step 4: Structure Elucidation Confirm the identity and purity of the isolated compound using spectroscopic techniques:

  • Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : To elucidate the chemical structure.

Potential Biological Activities and Signaling Pathways

While specific studies on the signaling pathways modulated by this compound are limited, research on structurally similar hydroxylated polymethoxyflavones provides valuable insights into its potential biological activities. Many flavonoids are known to possess anti-inflammatory and anticancer properties.

For instance, other 5-hydroxy polymethoxyflavones have been shown to inhibit the growth of colon cancer cells by inducing apoptosis and causing cell cycle arrest[4]. These effects are associated with the modulation of key signaling proteins such as p21, CDK-2, CDK-4, and caspases[4]. Furthermore, the anticancer activity of some 5-hydroxy PMFs has been linked to a p53-, Bax-, and p21-dependent mechanism[5].

The anti-inflammatory effects of flavonoids are often attributed to their ability to modulate signaling pathways such as the NF-κB and MAPK pathways, which are central to the inflammatory response[6].

A Representative Signaling Pathway: Inhibition of Cancer Cell Proliferation

Based on the known mechanisms of similar 5-hydroxy polymethoxyflavones, a potential signaling pathway for the anticancer activity of this compound is depicted below.

Anticancer_Pathway A 4'-Hydroxy-5,6,7,8- tetramethoxyflavone B p53 Activation A->B C p21 Upregulation B->C F Bax Upregulation B->F D CDK2/4 Inhibition C->D E G1/S Phase Cell Cycle Arrest D->E G Caspase Activation F->G H Apoptosis G->H

A putative signaling pathway for the anticancer effects of this compound.

Conclusion

This compound is a naturally occurring flavonoid found in citrus peels. While its quantification in these sources requires further investigation, established chromatographic techniques can be adapted for its successful isolation. The biological activities of structurally related compounds suggest that this polymethoxyflavone holds promise for further research, particularly in the areas of cancer and inflammation. The methodologies and insights provided in this guide are intended to facilitate future studies and the potential development of this compound for therapeutic applications.

References

An In-depth Technical Guide to 4'-Hydroxy-5,6,7,8-tetramethoxyflavone: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Hydroxy-5,6,7,8-tetramethoxyflavone is a naturally occurring polymethoxyflavonoid found predominantly in citrus species. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its isolation and synthesis, where available in the public domain, are described. Furthermore, potential signaling pathways involved in its anti-inflammatory and antiviral effects are discussed, drawing inferences from closely related compounds due to the limited direct research on this specific flavone. All quantitative data are summarized in structured tables for ease of reference, and logical relationships are visualized using process diagrams.

Chemical Structure and Identification

This compound belongs to the flavonoid class of organic compounds, specifically classified as an O-methylated flavonoid.[1] Its structure consists of a central flavone backbone with four methoxy groups attached to the A-ring at positions 5, 6, 7, and 8, and a hydroxyl group at the 4' position of the B-ring.

Table 1: Chemical Identification of this compound

IdentifierValueReference(s)
IUPAC Name 2-(4-hydroxyphenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one[2]
CAS Number 36950-98-8[2]
Chemical Formula C₁₉H₁₈O₇[2]
InChI Key IECRXMSGDFIOEY-UHFFFAOYSA-N[2]
SMILES COC1=C(OC)C(OC)=C2C(=O)C=C(OC2=C1OC)C1=CC=C(O)C=C1[2]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. While experimental data for some properties are limited, computed values provide useful estimates.

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Weight 358.34 g/mol [2]
Melting Point 196 - 198 °C[2]
Boiling Point Not available
Water Solubility (est.) 121.4 mg/L @ 25 °C[3]
Solubility in Organic Solvents Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[4]
logP (o/w) 2.7 (Computed)[2]

Spectral Data

Detailed experimental spectral data for this compound are not widely available in the public domain. However, predicted spectral data can be used for preliminary identification purposes.

Table 3: Spectral Data of this compound

Spectral Data TypeKey FeaturesReference(s)
UV-Vis Spectroscopy Not available
Infrared (IR) Spectroscopy Not available
¹H NMR Spectroscopy Not available
¹³C NMR Spectroscopy Not available
Mass Spectrometry Predicted GC-MS and LC-MS/MS spectra are available in public databases.[1]

Biological Activities and Potential Mechanisms of Action

This compound has been reported to possess anti-inflammatory and antiviral properties.[1] However, detailed studies elucidating its precise mechanisms of action are scarce. Based on the activities of structurally similar flavonoids, potential signaling pathways can be inferred.

Anti-inflammatory Activity

Many flavonoids exert their anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, and by inhibiting pro-inflammatory enzymes like Cyclooxygenase-2 (COX-2).[5][6][7] A structurally related compound, 5,6,3',5'-tetramethoxy-7,4'-hydroxyflavone, has been shown to inhibit NF-κB activation and the production of pro-inflammatory mediators like TNF-α, IL-6, and nitric oxide.[8][9] It is plausible that this compound shares a similar mechanism of action.

G cluster_0 Pro-inflammatory Stimuli (e.g., LPS) cluster_1 Signaling Cascade cluster_2 Nuclear Events cluster_3 Inflammatory Response LPS LPS IKK IKK LPS->IKK IkB IκBα IKK->IkB P MAPK MAPK (p38, JNK, ERK) IKK->MAPK NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (active) IkB->NFkB_nuc NFkB->NFkB_nuc translocation Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes Cytokines Cytokines (TNF-α, IL-6) Genes->Cytokines COX2 COX-2 Genes->COX2 iNOS iNOS Genes->iNOS Flavone 4'-Hydroxy-5,6,7,8- tetramethoxyflavone Flavone->IKK Inhibition Flavone->MAPK Inhibition

Caption: Postulated anti-inflammatory mechanism of this compound.

Antiviral Activity

The antiviral activity of flavonoids is often attributed to their ability to interfere with various stages of the viral life cycle, including entry, replication, and release. Some flavonoids have been shown to inhibit viral enzymes such as neuraminidase, proteases, and DNA/RNA polymerases.[10] For instance, the flavonoid isoscutellarein-8-methylether has been reported to inhibit the replication of influenza A and B viruses by interfering with the fusion of the viral envelope with the endosome/lysosome membrane.[11] While the specific antiviral mechanism of this compound is unknown, a similar mode of action is a plausible area for future investigation.

G cluster_0 Viral Infection Cycle Virus_Entry Viral Entry (Endocytosis) Uncoating Uncoating Virus_Entry->Uncoating Replication Replication (RNA/DNA Synthesis) Uncoating->Replication Assembly Viral Assembly Replication->Assembly Release Viral Release Assembly->Release Flavone 4'-Hydroxy-5,6,7,8- tetramethoxyflavone Flavone->Virus_Entry Inhibition of Membrane Fusion Flavone->Replication Inhibition of Viral Polymerases/Proteases

Caption: Potential antiviral mechanisms of this compound.

Experimental Protocols

Isolation from Natural Sources

This compound is naturally present in the peels of citrus fruits, such as Citrus reticulata Blanco (mandarin orange).[2][12] The general workflow for its isolation involves extraction followed by chromatographic separation.

G Start Citrus Peel Extraction Extraction (e.g., Ethanol Reflux) Start->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Partition Solvent Partitioning (e.g., Dichloromethane/Water) Concentration->Partition Column_Chromo Column Chromatography (Silica Gel) Partition->Column_Chromo Prep_HPLC Preparative HPLC Column_Chromo->Prep_HPLC End Isolated Compound Prep_HPLC->End

Caption: General workflow for the isolation of this compound.

Protocol Outline:

  • Extraction: Dried and powdered citrus peels are refluxed with a suitable solvent, such as 75% ethanol, for several hours.[13]

  • Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is partitioned between an organic solvent (e.g., dichloromethane or chloroform) and water to separate compounds based on polarity. The organic layer containing the polymethoxyflavonoids is collected.

  • Chromatographic Separation: The organic extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform:acetone) to fractionate the components.[13]

  • Purification: Fractions containing the target compound are further purified using preparative high-performance liquid chromatography (HPLC) to obtain the pure this compound.

Chemical Synthesis

A synthetic route to a related compound, 5,6,7,3′-Tetramethoxy-4′-hydroxy-8-C-prenylflavone, has been described and can be adapted.[14] The general strategy involves the condensation of a substituted acetophenone with a substituted benzaldehyde to form a chalcone, which is then cyclized to the flavone.

Protocol Outline:

  • Chalcone Formation: An appropriately substituted 2'-hydroxyacetophenone is condensed with a 4-hydroxybenzaldehyde derivative under alkaline conditions (e.g., aqueous alcoholic KOH) to yield the corresponding chalcone.

  • Oxidative Cyclization: The resulting chalcone is subjected to oxidative cyclization using a reagent like selenium dioxide or iodine in a suitable solvent to form the flavone ring.

  • Purification: The synthesized flavone is purified by column chromatography and/or recrystallization.

In Vitro Anti-inflammatory Assay (General Protocol)

The anti-inflammatory activity can be assessed by measuring the inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

Protocol Outline:

  • Cell Culture: RAW 264.7 cells are cultured in appropriate media.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).

  • Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • Pro-inflammatory Cytokines (e.g., TNF-α, IL-6): Levels of these cytokines in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Gene and Protein Expression (e.g., iNOS, COX-2): Cell lysates are analyzed by RT-PCR and Western blotting to determine the mRNA and protein levels of key inflammatory enzymes.

Conclusion

This compound is a polymethoxyflavonoid with potential anti-inflammatory and antiviral activities. While its full physicochemical and pharmacological profiles are yet to be completely elucidated, existing data and comparisons with structurally similar compounds suggest that it may act through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK. Further research is warranted to fully characterize this compound, including detailed spectroscopic analysis, determination of its biological targets, and elucidation of its precise mechanisms of action. The experimental protocols outlined in this guide provide a foundation for future investigations into this promising natural product.

References

Synthesis of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for 4'-Hydroxy-5,6,7,8-tetramethoxyflavone, a polymethoxyflavone of interest to researchers in drug development and medicinal chemistry. This document details two core synthetic strategies, providing step-by-step experimental protocols and quantitative data to facilitate its replication in a laboratory setting.

Introduction

This compound belongs to the class of polymethoxyflavones (PMFs), a group of flavonoids characterized by the presence of multiple methoxy groups on the flavone backbone. These compounds are of significant interest due to their diverse biological activities. The targeted synthesis of specific PMF derivatives is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. This guide outlines two principal and viable routes for the synthesis of this compound:

  • Pathway 1: De Novo Synthesis via Chalcone Intermediate. This classic approach involves the construction of the flavone skeleton from acyclic precursors. A substituted 2'-hydroxyacetophenone is condensed with a substituted benzaldehyde to form a 2'-hydroxychalcone, which then undergoes oxidative cyclization to yield the target flavone.

  • Pathway 2: Synthesis via Demethylation of a Precursor Flavone. This strategy involves the selective deprotection of a precursor flavone, typically the 4'-methoxy or a 4'-benzyloxy derivative, to unveil the desired 4'-hydroxyl group.

Pathway 1: De Novo Synthesis via Chalcone Intermediate

This pathway is a convergent synthesis that builds the flavone core in a stepwise manner. It offers flexibility in the choice of starting materials, allowing for the synthesis of various analogs. The key steps are the synthesis of a polysubstituted 2'-hydroxyacetophenone, a Claisen-Schmidt condensation to form the chalcone, and a subsequent oxidative cyclization.

Logical Workflow for Pathway 1

G A 1,2,3,4-Tetramethoxybenzene C Friedel-Crafts Acylation (Synthesis of Acetophenone) A->C B Acetyl Chloride B->C D 2'-Hydroxy-3',4',5',6'-tetramethoxyacetophenone C->D F Claisen-Schmidt Condensation (Chalcone Formation) D->F E 4-Hydroxybenzaldehyde (or protected form) E->F G 2',4-Dihydroxy-3',4',5',6'-tetramethoxy chalcone F->G H Oxidative Cyclization G->H I This compound H->I

Caption: Workflow for the de novo synthesis of this compound.

Experimental Protocol for Pathway 1

Step 1a: Synthesis of 2'-Hydroxy-3',4',5',6'-tetramethoxyacetophenone

The synthesis of the key acetophenone intermediate can be achieved via a Friedel-Crafts acylation of the corresponding polymethoxybenzene.

  • Reagents and Materials:

    • 1,2,3,4-Tetramethoxybenzene

    • Acetyl chloride

    • Anhydrous Aluminum chloride (AlCl₃)

    • Anhydrous Dichloromethane (DCM)

    • Hydrochloric acid (1 M)

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a stirred solution of 1,2,3,4-tetramethoxybenzene (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add anhydrous AlCl₃ (1.2 eq) portion-wise.

    • Allow the mixture to stir for 15 minutes.

    • Slowly add acetyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.

    • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford 2'-hydroxy-3',4',5',6'-tetramethoxyacetophenone.

Step 1b: Claisen-Schmidt Condensation to form 2',4-Dihydroxy-3',4',5',6'-tetramethoxychalcone

This step involves the base-catalyzed condensation of the acetophenone with 4-hydroxybenzaldehyde.

  • Reagents and Materials:

    • 2'-Hydroxy-3',4',5',6'-tetramethoxyacetophenone

    • 4-Hydroxybenzaldehyde

    • Potassium hydroxide (KOH)

    • Ethanol

    • Hydrochloric acid (1 M)

    • Ethyl acetate

  • Procedure:

    • Dissolve 2'-hydroxy-3',4',5',6'-tetramethoxyacetophenone (1.0 eq) and 4-hydroxybenzaldehyde (1.2 eq) in ethanol in a round-bottom flask.

    • Add a solution of KOH (3.0 eq) in ethanol to the mixture.

    • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the mixture in an ice bath and acidify with 1 M HCl to a pH of approximately 4-5.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

    • The crude chalcone can be purified by recrystallization or column chromatography.

Step 1c: Oxidative Cyclization to this compound

The final step is the cyclization of the chalcone to the flavone. Several reagents can be employed for this transformation; a common method utilizes iodine in DMSO.

  • Reagents and Materials:

    • 2',4-Dihydroxy-3',4',5',6'-tetramethoxychalcone

    • Iodine (I₂)

    • Dimethyl sulfoxide (DMSO)

    • Saturated sodium thiosulfate solution

    • Ethyl acetate

  • Procedure:

    • Dissolve the chalcone (1.0 eq) in DMSO.

    • Add a catalytic amount of iodine (0.1-0.2 eq).

    • Heat the reaction mixture to 100-120 °C and stir for 4-6 hours.

    • Cool the reaction mixture to room temperature and pour it into water.

    • Wash with a saturated sodium thiosulfate solution to remove excess iodine.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield this compound.

Quantitative Data for Pathway 1 (Representative)
StepStarting MaterialReagentsMolar Ratio (SM:Reagent)SolventTemperature (°C)Time (h)Yield (%)
1a1,2,3,4-TetramethoxybenzeneAcetyl Chloride, AlCl₃1 : 1.1 : 1.2DCM0 to RT12-1660-70
1b2'-Hydroxy-3',4',5',6'-tetramethoxyacetophenone4-Hydroxybenzaldehyde, KOH1 : 1.2 : 3EthanolRT24-4870-80
1c2',4-Dihydroxy-3',4',5',6'-tetramethoxychalconeI₂1 : 0.2DMSO100-1204-665-75

Pathway 2: Synthesis via Demethylation of a Precursor Flavone

This pathway is advantageous if a suitable polymethoxylated flavone precursor is readily available. The key challenge lies in the selective demethylation of the 4'-position without affecting the methoxy groups on the A-ring. Boron trichloride (BCl₃) is a common reagent for the selective cleavage of aryl methyl ethers, particularly those at positions that can be stabilized by chelation or electronic effects.

Logical Workflow for Pathway 2

G A 4'-Benzyloxy-5,6,7,8-tetramethoxyflavone or 4',5,6,7,8-Pentamethoxyflavone B Selective Demethylation/ Debenzylation A->B C This compound B->C

Caption: Workflow for the synthesis of this compound via demethylation.

Experimental Protocol for Pathway 2

Step 2a: Synthesis of 4'-Benzyloxy-5,6,7,8-tetramethoxyflavone (if starting from this precursor)

This precursor can be synthesized using a similar chalcone condensation and cyclization as in Pathway 1, but using 4-benzyloxybenzaldehyde instead of 4-hydroxybenzaldehyde.

Step 2b: Selective Demethylation/Debenzylation

This protocol details the cleavage of a 4'-benzyloxy group using BCl₃. A similar procedure can be adapted for the demethylation of a 4'-methoxy group.

  • Reagents and Materials:

    • 4'-Benzyloxy-5,6,7,8-tetramethoxyflavone

    • Boron trichloride (BCl₃) in toluene (1.0 M solution)

    • Anhydrous Dichloromethane (DCM)

    • Sodium hydroxide (1 M aq.)

    • Hydrochloric acid (2 M)

    • Ethyl acetate

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 4'-benzyloxy-5,6,7,8-tetramethoxyflavone (1.0 eq) in anhydrous DCM and cool the solution to -78 °C under an inert atmosphere.

    • Slowly add a 1.0 M solution of BCl₃ in toluene (2.0 eq) dropwise.

    • Allow the reaction mixture to slowly warm to room temperature over a period of 12 hours.

    • Quench the reaction by the addition of 1 M aqueous NaOH solution and stir for 30 minutes at room temperature.

    • Acidify the mixture with 2 M HCl.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield this compound.

Quantitative Data for Pathway 2 (Representative)
StepStarting MaterialReagentsMolar Ratio (SM:Reagent)SolventTemperature (°C)Time (h)Yield (%)
2b4'-Benzyloxy-5,6,7,8-tetramethoxyflavoneBCl₃1 : 2DCM/Toluene-78 to RT1285-95

Conclusion

This technical guide has detailed two robust synthetic pathways for the preparation of this compound. Pathway 1, the de novo synthesis, offers greater flexibility for analog synthesis, while Pathway 2 provides a more direct route if a suitable precursor is available. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, enabling the synthesis of this and related polymethoxyflavones for further biological evaluation. The choice of pathway will ultimately depend on the availability of starting materials and the specific goals of the research project.

Pharmacological Profile of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxy-5,6,7,8-tetramethoxyflavone is a polymethoxyflavone (PMF), a class of flavonoid compounds characterized by the presence of multiple methoxy groups on their basic flavone structure. Found in various citrus peels, this compound has garnered interest within the scientific community for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. This technical guide provides a comprehensive overview of the pharmacological screening of this compound, detailing experimental methodologies, presenting quantitative data, and illustrating the signaling pathways involved in its biological activities.

Pharmacological Activities

The biological effects of this compound and its structural analogs have been investigated across several domains. The following sections summarize the key findings from in vitro studies.

Anticancer Activity

The cytotoxic effects of hydroxylated polymethoxyflavones have been evaluated against various cancer cell lines. Studies on structurally similar compounds suggest that the presence and position of hydroxyl and methoxy groups significantly influence the anticancer potency.

For instance, the related compound 5-hydroxy-3′,4′,6,7-tetramethoxyflavone has demonstrated cytotoxic effects against glioblastoma cell lines U87MG and T98G.[1] Treatment with this compound led to a reduction in cell viability and migratory capacity, along with a G0/G1 phase cell cycle arrest.[1] Another study on 5,6,7,4'-tetramethoxyflavone in HeLa cancer cells revealed its efficacy in upregulating proteins involved in apoptosis and downregulating those associated with cell survival and proliferation.[2]

Table 1: Cytotoxicity of Structurally Similar Polymethoxyflavones

CompoundCell LineAssayEndpointResultReference
5-hydroxy-3′,4′,6,7-tetramethoxyflavoneU87MG (Glioblastoma)Trypan Blue Exclusion & Crystal VioletIC50Not explicitly stated, but demonstrated dose-dependent reduction in viability.[1]
5-hydroxy-3′,4′,6,7-tetramethoxyflavoneT98G (Glioblastoma)Trypan Blue Exclusion & Crystal VioletIC50Not explicitly stated, but demonstrated dose-dependent reduction in viability.[1]
4'-bromo-5,6,7-trimethoxyflavoneRAW 264.7MTT AssayIC50Not cytotoxic at concentrations effective for anti-inflammatory activity.[3]
Anti-inflammatory Activity

Polymethoxyflavones are known to possess anti-inflammatory properties, primarily through the modulation of key inflammatory mediators and signaling pathways. The inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated macrophages is a common indicator of anti-inflammatory potential.

A study on 4'-bromo-5,6,7-trimethoxyflavone, a structurally analogous compound, demonstrated potent inhibition of NO and PGE2 production in LPS-treated RAW 264.7 cells, with IC50 values of 14.22 ± 1.25 µM and 10.98 ± 6.25 µM, respectively.[3] This inhibition was associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[3]

Table 2: Anti-inflammatory Activity of a Structurally Similar Polymethoxyflavone

CompoundCell LineAssayEndpointIC50 (µM)Reference
4'-bromo-5,6,7-trimethoxyflavoneRAW 264.7Griess Assay (NO Production)IC5014.22 ± 1.25[3]
4'-bromo-5,6,7-trimethoxyflavoneRAW 264.7EIA (PGE2 Production)IC5010.98 ± 6.25[3]
Antioxidant Activity
Antimicrobial Activity

The antimicrobial properties of flavonoids have been widely reported, with activity against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity. Specific MIC values for this compound were not found in the provided search results. However, studies on other polymethoxyflavones suggest that the degree of methoxylation can influence antimicrobial efficacy.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the pharmacological screening of polymethoxyflavones.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1.5×10^4 cells per well in 100 µL of culture medium.[4] Incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 10, 50, and 100 µM).[4] Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired duration (e.g., 24 and 72 hours).[4]

  • MTT Addition: Remove 100 µL of medium and add MTT reagent to a final concentration.

  • Formazan Solubilization: After incubation, add 200 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Add test compound A->B C Incubate (24-72h) B->C D Add MTT reagent C->D E Incubate (2-4h) D->E F Add solubilization solution (DMSO) E->F G Measure absorbance (570nm) F->G H Calculate cell viability & IC50 G->H

Caption: Workflow for the MTT cell viability assay.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay quantifies nitrite, a stable and soluble breakdown product of NO, in cell culture supernatant.

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and antibiotics.[5]

  • Cell Seeding: Plate the cells in a 96-well plate at a density of 1×10^5 cells per well and incubate for 24 hours.[5]

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 30 minutes, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS).[5]

  • Incubation: Incubate the plates for 20 hours at 37°C in a 5% CO2 incubator.[5]

  • Griess Reaction: Mix the cell culture supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.

NO_Inhibition_Assay_Workflow A Seed RAW 264.7 cells B Pre-treat with test compound A->B C Stimulate with LPS (1µg/mL) B->C D Incubate (20h) C->D E Collect supernatant D->E F Add Griess reagent E->F G Measure absorbance (540nm) F->G H Calculate NO inhibition G->H

Caption: Workflow for the nitric oxide inhibition assay.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

  • DPPH Solution Preparation: Prepare a fresh solution of DPPH in a suitable solvent like methanol.[6]

  • Reaction Mixture: Mix the test compound at various concentrations with the DPPH solution.[6]

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[7]

  • Absorbance Measurement: Measure the decrease in absorbance at 517 nm.[6][7]

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value. The percentage of inhibition can be calculated using the formula: % Inhibition = [(A0 - A1) / A0] x 100, where A0 is the absorbance of the control and A1 is the absorbance of the sample.[6]

Signaling Pathways

The biological activities of polymethoxyflavones are often mediated through their interaction with various intracellular signaling pathways.

Anti-inflammatory Signaling Pathways

Flavones can exert their anti-inflammatory effects by targeting key signaling cascades involved in the inflammatory response. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways are central to this regulation.

  • NF-κB Pathway: In response to inflammatory stimuli like LPS, the IKK complex phosphorylates IκBα, leading to its degradation. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS and COX-2.[8] Some polymethoxyflavones have been shown to inhibit this pathway by preventing the phosphorylation of IκBα.

  • MAPK Pathway: The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses.[8] Activation of these kinases by LPS leads to the phosphorylation of transcription factors that regulate the expression of inflammatory mediators. Flavonoids can modulate the phosphorylation status of these MAPK proteins, thereby dampening the inflammatory response.[8]

Anti_Inflammatory_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK (ERK, JNK, p38) TLR4->MAPK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Flavone 4'-Hydroxy-5,6,7,8- tetramethoxyflavone Flavone->IKK inhibits Flavone->MAPK inhibits Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes activates transcription

Caption: Putative anti-inflammatory signaling pathways modulated by this compound.

Anticancer Signaling Pathways

The anticancer effects of polymethoxyflavones are multifaceted, involving the modulation of pathways that control cell proliferation, apoptosis, and survival.

  • MAPK Pathway: As in inflammation, the MAPK pathway is also critical in cancer cell signaling, regulating processes like cell growth and survival.[2]

  • Apoptosis Pathway: Flavonoids can induce apoptosis through both intrinsic and extrinsic pathways. This can involve the upregulation of pro-apoptotic proteins (e.g., Fas, TRAIL receptors) and the downregulation of anti-apoptotic proteins.[2]

  • TNF Signaling Pathway: Tumor Necrosis Factor (TNF) signaling can have dual roles in cancer, promoting either cell survival or apoptosis. Polymethoxyflavones may modulate this pathway to favor apoptotic outcomes.[2]

  • JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is involved in cell proliferation and survival, and its dysregulation is common in cancer. Some flavonoids have been shown to modulate the phosphorylation status of STAT proteins.[2]

Anticancer_Signaling cluster_0 Signaling Cascades MAPK MAPK Pathway Proliferation Cell Proliferation MAPK->Proliferation Survival Cell Survival MAPK->Survival JAK_STAT JAK/STAT Pathway JAK_STAT->Proliferation JAK_STAT->Survival TNF TNF Signaling Apoptosis Apoptosis TNF->Apoptosis TNF->Survival Flavone 4'-Hydroxy-5,6,7,8- tetramethoxyflavone Flavone->MAPK modulates Flavone->JAK_STAT modulates Flavone->TNF modulates

Caption: Overview of potential anticancer signaling pathways affected by this compound.

Conclusion

This compound, along with its structural analogs, demonstrates promising pharmacological activities in preclinical studies. Its potential as an anticancer and anti-inflammatory agent warrants further investigation. Future research should focus on elucidating the precise molecular targets and further quantifying its efficacy in various in vitro and in vivo models. The detailed experimental protocols and an understanding of the modulated signaling pathways provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development.

References

Initial Biological Activity Studies of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial biological activity studies of the flavonoid 4'-Hydroxy-5,6,7,8-tetramethoxyflavone. Flavonoids, a class of polyphenolic secondary metabolites found in plants, are of significant interest in drug discovery due to their diverse pharmacological activities. This document summarizes the current, albeit limited, understanding of this specific flavone's anticancer, anti-inflammatory, and antioxidant properties. Due to a scarcity of publicly available data directly pertaining to this compound, this guide also presents data on structurally similar polymethoxyflavones (PMFs) to provide a comparative context. Detailed experimental protocols for key biological assays are provided to facilitate further research and standardized evaluation of this compound. Additionally, this guide illustrates relevant signaling pathways and experimental workflows using Graphviz diagrams to support the interpretation of potential mechanisms of action.

Introduction

This compound is a polymethoxyflavone (PMF), a subclass of flavonoids characterized by the presence of multiple methoxy groups on the flavone backbone.[1] PMFs are known to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[2][3] The specific substitution pattern of hydroxyl and methoxy groups on the flavonoid rings significantly influences the compound's bioactivity. The presence of a hydroxyl group at the 4' position and methoxy groups at the 5, 6, 7, and 8 positions of this compound suggests potential for various pharmacological effects. This guide aims to consolidate the available information on its biological activities and provide a framework for future research.

Biological Activities

While direct quantitative data for this compound is limited in publicly accessible literature, studies on closely related polymethoxyflavones provide valuable insights into its potential therapeutic properties.

Anticancer Activity

Research on hydroxylated polymethoxyflavones has demonstrated their potential as anticancer agents. For instance, a study on the structurally related compound, 5-hydroxy-3',4',6,7-tetramethoxyflavone (TMF), has shown cytotoxic effects against glioblastoma cell lines.[4][5]

Table 1: Cytotoxic Activity of 5-hydroxy-3',4',6,7-tetramethoxyflavone (TMF) against Glioblastoma Cell Lines [4][5]

Cell LineIC50 (µM)
U87MGData not explicitly provided in abstract
T98GData not explicitly provided in abstract

Note: The specific IC50 values were not detailed in the abstract of the cited study, but the study indicates a dose-dependent reduction in cell viability.

The anticancer effects of many flavonoids are mediated through the induction of apoptosis and cell cycle arrest.[6]

Anti-inflammatory Activity

Polymethoxyflavonoids are known to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators and signaling pathways such as NF-κB.[7][8] The NF-κB signaling pathway is a critical regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines. While specific data for this compound is not available, other tetramethoxy-hydroxyflavones have been shown to downregulate inflammatory mediators.[7]

Antioxidant Activity

The antioxidant capacity of flavonoids is a well-documented phenomenon.[9] The presence of hydroxyl groups is crucial for the radical scavenging activity of these compounds. The antioxidant potential is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC50 values (the concentration of the compound required to scavenge 50% of the DPPH radicals).[9]

Experimental Protocols

To facilitate further investigation into the biological activities of this compound, this section provides detailed methodologies for key in vitro assays.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compound on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to various concentrations in the cell culture medium. Replace the medium in the wells with the medium containing the test compound and incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.

DPPH Radical Scavenging Assay

This assay is used to determine the antioxidant capacity of the compound.

Protocol:

  • Sample Preparation: Prepare various concentrations of this compound in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the sample solution to 100 µL of a 0.2 mM methanolic solution of DPPH.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated as: [ (A₀ - A₁) / A₀ ] x 100, where A₀ is the absorbance of the control (DPPH solution without sample) and A₁ is the absorbance of the sample. The IC50 value is determined from the dose-response curve.

NF-κB Inhibition Assay (Reporter Gene Assay)

This assay is used to assess the anti-inflammatory potential of the compound by measuring the inhibition of NF-κB activation.

Protocol:

  • Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.

  • Compound Treatment: Seed the transfected cells in a 96-well plate and treat with various concentrations of this compound for 1 hour.

  • Induction of NF-κB Activation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for 6-8 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: The percentage of NF-κB inhibition is calculated relative to the stimulated control. The IC50 value can be determined from the dose-response curve.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of this compound.

experimental_workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Biological Evaluation cluster_data Data Analysis synthesis Synthesis/Isolation of 4'-Hydroxy-5,6,7,8- tetramethoxyflavone characterization Structural Characterization (NMR, MS) synthesis->characterization anticancer Anticancer Assays (MTT, Apoptosis) characterization->anticancer antiinflammatory Anti-inflammatory Assays (NF-κB, Griess) characterization->antiinflammatory antioxidant Antioxidant Assays (DPPH, ABTS) characterization->antioxidant ic50 IC50 Determination anticancer->ic50 antiinflammatory->ic50 antioxidant->ic50 pathway Signaling Pathway Analysis ic50->pathway

Caption: General experimental workflow for evaluating the biological activity of a test compound.

nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates Flavone 4'-Hydroxy-5,6,7,8- tetramethoxyflavone Flavone->IKK Inhibits DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) DNA->Genes activates

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade Flavone 4'-Hydroxy-5,6,7,8- tetramethoxyflavone Bax Bax Flavone->Bax Upregulates Bcl2 Bcl-2 Flavone->Bcl2 Downregulates Mito Mitochondrion Bax->Mito Bcl2->Mito Inhibits CytC Cytochrome c Mito->CytC releases Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway potentially induced by this compound.

Conclusion and Future Directions

The initial exploration of the biological activities of this compound suggests its potential as a therapeutic agent, particularly in the areas of cancer, inflammation, and oxidative stress-related diseases. However, the current body of research is limited, and further in-depth studies are required to fully elucidate its pharmacological profile. Future research should focus on:

  • Comprehensive in vitro screening: Determining the IC50 values of this compound against a wide panel of cancer cell lines and in various anti-inflammatory and antioxidant assays.

  • Mechanism of action studies: Investigating the specific molecular targets and signaling pathways modulated by this compound.

  • In vivo studies: Evaluating the efficacy and safety of this compound in relevant animal models of disease.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to identify key structural features for optimal activity.

This technical guide provides a foundational resource for researchers and drug development professionals to advance the scientific understanding of this compound and explore its therapeutic potential.

References

CAS number and molecular weight of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Hydroxy-5,6,7,8-tetramethoxyflavone is a naturally occurring polymethoxyflavonoid (PMF) found in citrus species. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological activities, with a focus on its potential therapeutic applications. The document summarizes key quantitative data, details experimental methodologies for its study, and visualizes associated signaling pathways. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound, a member of the flavonoid family, possesses a characteristic flavone backbone with four methoxy groups and one hydroxyl group. These structural features contribute to its physicochemical properties and biological activities.

PropertyValueReference
CAS Number 36950-98-8[1]
Molecular Weight 358.34 g/mol [1]
Molecular Formula C₁₉H₁₈O₇[1]
Synonyms 2-(4-hydroxyphenyl)-5,6,7,8-tetramethoxychromen-4-one
Appearance Solid
Solubility Soluble in organic solvents such as DMSO and ethanol.

Synthesis

The synthesis of this compound and related flavones can be achieved through established chemical methodologies. A general approach involves the Baker-Venkataraman rearrangement.

General Synthetic Approach: Baker-Venkataraman Rearrangement

A common strategy for synthesizing flavones involves the Baker-Venkataraman rearrangement. This method typically includes the acylation of a 2-hydroxyacetophenone with a benzoyl chloride to form an ester, which then undergoes rearrangement in the presence of a base to form a 1,3-diketone. Subsequent acid-catalyzed cyclization yields the flavone core. For this compound, a suitably substituted 2-hydroxyacetophenone and a 4-hydroxybenzoyl derivative would be required as starting materials.[2][3][4]

Experimental Protocol: Synthesis of a Related Flavone (Pedalitin)

Step 1: Aldol Condensation

  • To a solution of 6-hydroxy-2,3,4-trimethoxyacetophenone (1.0 g, 4.42 mmol) in ethanol (6 mL), add vanillin (810 mg, 5.32 mmol) and powdered potassium hydroxide (740 mg, 13.1 mmol).

  • Heat the mixture to reflux for 20 hours.

  • Cool the reaction mixture to room temperature and adjust the pH to ~4 using 1N HCl.

  • Extract the product with ethyl acetate (2 x 30 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude 2'-hydroxychalcone.

Step 2: Intramolecular Cyclization

  • To a solution of the 2'-hydroxychalcone (150 mg, 0.41 mmol) in DMSO (2 mL), add iodine (10.5 mg, 0.04 mmol).

  • Maintain the reaction at 120 °C for 5 hours.

  • Quench the reaction with aqueous NaHSO₃ and extract with ethyl acetate (2 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to afford the flavone.

Step 3: Demethylation

  • A solution of the polymethoxyflavone (210 mg, 0.58 mmol) in 30% HBr in acetic acid (2.35 mL, 11.9 mmol) is heated to 120 °C.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction is worked up to yield the hydroxylated flavone.

Biological Activities and Potential Therapeutic Applications

Polymethoxyflavonoids, including this compound, have garnered significant interest for their potential health benefits. Research suggests that this class of compounds exhibits anti-inflammatory, anticancer, and antiviral properties.

Anti-inflammatory Activity

Flavones are known to possess anti-inflammatory properties, and their mechanism of action often involves the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.[5] While specific quantitative data for this compound is limited in the available literature, studies on structurally similar flavones provide insights into its potential anti-inflammatory effects. For instance, related trihydroxyflavones have shown dose-dependent suppression of nitric oxide (NO) production in RAW264.7 macrophages with IC50 values in the micromolar range.[6]

Potential Anti-inflammatory Signaling Pathway

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Transcription Flavone 4'-Hydroxy-5,6,7,8- tetramethoxyflavone Flavone->IKK Flavone->NFkB

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Anticancer Activity

Several studies have highlighted the anticancer potential of polymethoxyflavonoids. While specific IC50 values for this compound are not detailed in the provided search results, related compounds have demonstrated cytotoxicity against various cancer cell lines, with IC50 values often ranging from 10 to 50 µM.[7] The anticancer effects of flavonoids are often attributed to their ability to induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways involved in cancer progression, such as the MAPK pathway.[8]

Related CompoundCancer Cell LineIC50 (µM)Reference
Cinnamic acid derivative 1HCT11622.4[7]
Cinnamic acid derivative 2HCT1160.34[7]
7,8-dihydroxy 4-thioflavoneMDA-MB-23114.7 ± 1.0[9]
5,7-dihydroxy 4-thioflavoneMDA-MB-2317.9 ± 0.2[9]

Potential Anticancer Signaling Pathway

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation Survival Transcription->Proliferation Flavone 4'-Hydroxy-5,6,7,8- tetramethoxyflavone Flavone->Raf Flavone->MEK Flavone->ERK

Caption: Potential inhibition of the MAPK/ERK signaling pathway by this compound.

Antiviral Activity

Flavonoids have been recognized for their broad-spectrum antiviral activities.[10] Studies on various flavones have reported inhibitory effects against a range of viruses, including influenza virus, herpes simplex virus (HSV), and poliovirus. The antiviral mechanisms can vary, from inhibiting viral entry and replication to modulating host immune responses. For instance, some flavonoids have been shown to inhibit viral neuraminidase or RNA polymerase. While specific EC50 values for this compound are not available, related flavonoids have demonstrated antiviral efficacy with EC50 values in the micromolar range.[10]

Related CompoundVirusCell LineEC50 (µM)Reference
ApigeninEnterovirus A7110.3[10]
RhoifolinCoronavirus 3CL-protease27.24[10]
BerbacetinCoronavirus 3CL-protease33.17[10]
PectolinarinCoronavirus 3CL-protease37.78[10]

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

The following is a general protocol for a plaque reduction assay, a common method to evaluate antiviral activity.[11]

Materials:

  • Vero cells (or other suitable host cells)

  • 24-well culture plates

  • Herpes Simplex Virus type 1 (HSV-1) or Poliovirus type 1 (PV-1)

  • Plaque medium (containing 0.5% Methylcellulose)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • 10% formalin

  • 0.4% crystal violet solution

Procedure:

  • Seed Vero cells in 24-well plates and grow to confluency.

  • Infect the cell monolayers with approximately 100 plaque-forming units (PFU) of the virus.

  • After a 60-minute adsorption period at 37 °C and 5% CO₂, remove the virus inoculum.

  • Wash the cell monolayers twice with PBS.

  • Overlay the cells with plaque medium.

  • Add different concentrations of this compound to the respective wells.

  • Incubate the plates for 24 hours for PV-1 or 48 hours for HSV-1.

  • Fix the cells with 10% formalin and stain with 0.4% crystal violet.

  • Count the number of plaques in each well and calculate the percentage of inhibition compared to the untreated virus control.

Conclusion

This compound is a promising natural product with potential therapeutic applications stemming from its anti-inflammatory, anticancer, and antiviral properties. This guide has provided an overview of its fundamental chemical characteristics, synthetic approaches, and biological activities, supported by experimental methodologies and visualizations of relevant signaling pathways. Further research is warranted to fully elucidate its mechanisms of action and to establish its efficacy and safety profile in preclinical and clinical settings. The information compiled herein serves as a valuable starting point for scientists and researchers dedicated to the discovery and development of novel flavonoid-based therapeutics.

References

The Cutting Edge of Flavonoid Research: A Technical Guide to the Discovery and Isolation of Novel Polymethoxyflavones

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – In the dynamic field of natural product chemistry and drug discovery, polymethoxyflavones (PMFs) have emerged as a class of compounds with significant therapeutic potential. Primarily found in the peels of citrus fruits, these unique flavonoids are distinguished by multiple methoxy groups on their basic benzo-γ-pyrone structure, a characteristic that enhances their bioavailability and metabolic stability.[1][2] This technical guide provides an in-depth overview of the latest methodologies for the discovery and isolation of novel PMFs, tailored for researchers, scientists, and professionals in drug development. The document outlines key experimental protocols, summarizes crucial quantitative data, and visualizes complex biological and experimental workflows.

Polymethoxyflavones are lauded for a wide array of biological activities, including anti-inflammatory, anti-cancer, neuroprotective, and metabolic regulatory effects.[3][4][5] Prominent PMFs such as nobiletin, tangeretin, and sinensetin have been extensively studied for their potential in preventing and treating chronic diseases.[2][5][6] For instance, tangeretin has demonstrated potent inhibition of the β-secretase (BACE1) enzyme, a key target in Alzheimer's disease research.[6][7][8] The increasing interest in these compounds necessitates robust and efficient methods for their extraction, isolation, and purification to supply the pure compounds required for preclinical and clinical investigations.[9][10]

From Peel to Pure Compound: A Workflow for PMF Isolation

The journey from raw citrus peel to purified, research-grade PMFs involves a multi-step process. The following diagram illustrates a general experimental workflow, integrating various techniques from extraction to final purification.

experimental_workflow raw_material Citrus Peel (Dried & Powdered) extraction Solvent Extraction (e.g., Ethanol, Hexane) raw_material->extraction concentration Concentration (Rotary Evaporation) extraction->concentration partition Liquid-Liquid Partition (e.g., with Dichloromethane) concentration->partition crude_extract Crude PMF Extract partition->crude_extract chromatography Column Chromatography (Silica Gel) crude_extract->chromatography fractions Collected Fractions chromatography->fractions hplc Preparative HPLC / HSCCC fractions->hplc pure_pmfs Isolated Pure PMFs (>98% purity) hplc->pure_pmfs analysis Structure Elucidation (NMR, MS) pure_pmfs->analysis

Caption: A generalized workflow for the isolation of polymethoxyflavones from citrus peels.

Quantitative Data Summary

The efficiency of isolation and the biological activity of PMFs are critical parameters for research and development. The following tables summarize key quantitative data from various studies.

Table 1: Yield and Purity of Isolated Polymethoxyflavones

CompoundSourceIsolation MethodYield (mg from starting material)Purity (%)Reference
NobiletinPericarpium Citri ReticulataeHSCCC121>98[9]
TangeretinPericarpium Citri ReticulataeHSCCC114>98[9]
SinensetinPericarpium Citri ReticulataeHSCCC10>98[9]
3,5,6,7,8,3′,4′-HeptamethoxyflavonePericarpium Citri ReticulataeHSCCC34>98[9]
5-DemethylnobiletinPericarpium Citri ReticulataeHSCCC13>98[9]
Crude PMFsC. sinensis Osbeck peels (100g)Enzymatic Hydrolysis & Diethyl Ether Extraction564Not Specified[11]

Table 2: Bioactivity of Selected Polymethoxyflavones (BACE1 Inhibition)

CompoundIC50 (M)Mode of InhibitionReference
Tangeretin4.9 x 10⁻⁵Non-competitive[6][7]
Nobiletin5.9 x 10⁻⁵Non-competitive[6][7]
Sinensetin6.3 x 10⁻⁵Non-competitive[6][7]

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for the key experiments involved in PMF isolation and characterization.

Protocol 1: Solvent Extraction of PMFs from Citrus Peels
  • Material Preparation: Air-dry fresh citrus peels and grind them into a fine powder.

  • Extraction:

    • Method A (Reflux): Reflux the dried peel powder with 75% (v/v) ethanol for 3-10 hours.[11]

    • Method B (Soxhlet): Use a non-polar solvent like hexane in a Soxhlet apparatus.

  • Concentration: Concentrate the resulting ethanol or hexane solution using a rotary evaporator under reduced pressure.

  • Fractionation:

    • For the ethanol extract, perform liquid-liquid partitioning with a solvent such as dichloromethane to obtain a PMF-rich fraction.[11]

    • For the hexane extract, treat with a 10% sodium hydroxide solution to remove acidic compounds.

Protocol 2: Chromatographic Separation of PMFs
  • Flash Chromatography (Initial Separation):

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient solvent system, for example, a mixture of chloroform and acetone (e.g., 9:2, v/v).[11]

    • Procedure: Dissolve the crude PMF extract in a minimal amount of the initial mobile phase and load it onto the silica gel column. Elute with the solvent gradient and collect fractions. Monitor the separation using Thin Layer Chromatography (TLC).

  • High-Speed Counter-Current Chromatography (HSCCC) (Purification):

    • Two-Phase Solvent System: A common system is n-hexane-ethyl acetate-methanol-water (e.g., 1:0.8:1:1, v/v/v/v).[9]

    • Procedure: Use the upper organic phase as the stationary phase and the lower aqueous phase as the mobile phase. Inject the partially purified fractions from flash chromatography into the HSCCC system. Collect the eluting fractions and analyze their purity by HPLC.

Protocol 3: Structure Elucidation
  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detection: UV detector set at wavelengths of 254 nm and 340 nm.

  • Mass Spectrometry (MS): Couple the HPLC system to an electrospray ionization (ESI) mass spectrometer to determine the molecular weight of the isolated compounds.

  • Nuclear Magnetic Resonance (NMR):

    • Dissolve the purified compounds in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H NMR and ¹³C NMR spectra to determine the chemical structure, including the number and position of methoxy groups.

Signaling Pathways Modulated by Polymethoxyflavones

PMFs exert their biological effects by modulating various intracellular signaling pathways. The diagram below illustrates a simplified representation of the anti-inflammatory signaling pathway influenced by certain PMFs.

signaling_pathway cluster_membrane Cell Membrane receptor Receptor nf_kb_pathway NF-κB Pathway receptor->nf_kb_pathway mapk_pathway MAPK Pathway receptor->mapk_pathway inflammatory_stimulus Inflammatory Stimulus (e.g., LPS) inflammatory_stimulus->receptor pmfs Polymethoxyflavones (e.g., Nobiletin) pmfs->nf_kb_pathway Inhibition pmfs->mapk_pathway Inhibition pro_inflammatory_mediators Pro-inflammatory Mediators (e.g., COX-2, iNOS) nf_kb_pathway->pro_inflammatory_mediators mapk_pathway->pro_inflammatory_mediators inflammation Inflammation pro_inflammatory_mediators->inflammation

Caption: Inhibition of inflammatory pathways by polymethoxyflavones.

Future Directions

The field of PMF research is continually evolving. Novel extraction techniques such as supercritical fluid extraction (SFE) and microwave-assisted extraction are being explored to improve efficiency and yield.[3][11] Furthermore, the elucidation of the metabolic fate and the precise molecular targets of a wider range of novel PMFs will be crucial for translating their therapeutic potential into clinical applications. The methodologies and data presented in this guide provide a solid foundation for researchers to build upon in their quest to unlock the full potential of these remarkable natural compounds.

References

The Core Mechanism of Action of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxy-5,6,7,8-tetramethoxyflavone, a polymethoxyflavone (PMF) found in citrus peels, is a significant bioactive compound with emerging therapeutic potential.[1][2] Also known as 4'-demethylnobiletin, it is a major metabolite of the well-studied flavonoid, nobiletin.[3][4] This technical guide provides a comprehensive overview of the molecular mechanisms of action of this compound, focusing on its anti-inflammatory and cell cycle regulatory effects. The information presented herein is intended to support further research and drug development initiatives.

Core Mechanisms of Action: Anti-Inflammatory Effects

This compound exhibits potent anti-inflammatory properties by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators.

Inhibition of Pro-Inflammatory Enzymes and Cytokines

The compound has been shown to significantly decrease the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes pivotal in the inflammatory cascade.[4][5] This leads to a reduction in the production of nitric oxide (NO) and prostaglandins, respectively. Furthermore, it suppresses the expression of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[4][5]

Modulation of Key Signaling Pathways

The anti-inflammatory effects of this compound are mediated through the inhibition of several critical intracellular signaling pathways:

  • NF-κB Signaling Pathway: The compound attenuates the transcriptional activity of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation.[4] This is achieved by preventing the degradation and phosphorylation of its inhibitory protein, IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[6]

  • PI3K/Akt Signaling Pathway: this compound has been observed to suppress the phosphorylation of Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (Akt), a crucial pathway involved in cell survival and inflammation.[4][5]

  • MAPK (ERK) Signaling Pathway: The compound also inhibits the phosphorylation of Extracellular signal-regulated kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway that is involved in inflammatory responses.[4][5]

Core Mechanisms of Action: Cell Cycle Regulation

Beyond its anti-inflammatory properties, this compound has been demonstrated to influence cell cycle progression.

Inhibition of the mTOR/p70S6K Pathway

This flavonoid and its parent compound, tangeretin, inhibit epidermal growth factor (EGF)-stimulated progression to the S-phase of the cell cycle in hepatocytes.[7] This effect is attributed to the selective inhibition of the phosphorylation of p70S6 kinase (S6K), a downstream effector of the mammalian target of rapamycin (mTOR), without significantly affecting the upstream activity of Akt.[7] This suggests a direct or indirect inhibitory effect at the level of mTOR.[7]

Quantitative Data

The following table summarizes the available quantitative data on the biological activities of this compound and related compounds.

CompoundAssayCell Line/ModelIC50/EffectReference
4'-bromo-5,6,7-trimethoxyflavoneNitric Oxide (NO) ProductionLPS-treated RAW 264.7 cellsIC50 = 14.22 ± 1.25 µM[6]
4'-bromo-5,6,7-trimethoxyflavoneProstaglandin E2 (PGE2) ProductionLPS-treated RAW 264.7 cellsIC50 = 10.98 ± 6.25 µM[6]
2',3',5,7-tetrahydroxyflavoneNitric Oxide (NO) ProductionLPS-treated RAW 264.7 cellsIC50 = 19.7 µM[8]
3',4',5,7-tetrahydroxyflavone (Luteolin)Nitric Oxide (NO) ProductionLPS-treated RAW 264.7 cellsIC50 = 17.1 µM[8]
ApigeninNitric Oxide (NO) ProductionLPS-activated RAW 264.7 cellsIC50 = 23 µM[9]
WogoninNitric Oxide (NO) ProductionLPS-activated RAW 264.7 cellsIC50 = 17 µM[9]
LuteolinNitric Oxide (NO) ProductionLPS-activated RAW 264.7 cellsIC50 = 27 µM[9]
This compoundTPA-induced Ear EdemaMice>88 ± 4.77% inhibition[5]

Experimental Protocols

Detailed experimental protocols for the key assays cited in this guide are provided below. These are general methodologies and may require optimization for specific experimental conditions.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere. Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce iNOS expression and NO production, and incubate for a further 24 hours.

  • Griess Reaction: Collect the cell culture supernatant. Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Measurement: After a short incubation period at room temperature, measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader. The absorbance is proportional to the nitrite concentration, which is a stable product of NO.[10]

Western Blot Analysis for Signaling Proteins (e.g., p-ERK, p-Akt, p-p65)
  • Cell Lysis: After treatment with this compound and/or a stimulant (e.g., LPS, TPA), wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-ERK, total ERK, phospho-Akt, total Akt, phospho-p65) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize using an imaging system.[11][12][13]

NF-κB Luciferase Reporter Assay
  • Cell Transfection: Co-transfect cells (e.g., HEK293T or RAW 264.7) with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment and Stimulation: Treat the transfected cells with this compound for a defined period, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially in the cell lysate using a luminometer and a dual-luciferase reporter assay system. The ratio of firefly to Renilla luciferase activity represents the normalized NF-κB transcriptional activity.[14][15][16][17]

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

G cluster_0 LPS/TPA Stimulation cluster_1 Signaling Cascades cluster_2 Transcription Factor cluster_3 Nucleus cluster_4 Inhibitory Action LPS LPS/TPA PI3K PI3K LPS->PI3K ERK ERK LPS->ERK IKK IKK LPS->IKK Akt Akt PI3K->Akt IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation NFkB_IkB NF-κB-IκBα Complex NFkB_IkB->NFkB NFkB_IkB->IkB Phosphorylation & Degradation DNA DNA NFkB_nuc->DNA iNOS_COX2 iNOS, COX-2, Pro-inflammatory Cytokines DNA->iNOS_COX2 Flavone 4'-Hydroxy-5,6,7,8- tetramethoxyflavone Flavone->PI3K Inhibits Flavone->ERK Inhibits Flavone->IKK Inhibits G cluster_0 Growth Factor Signaling cluster_1 PI3K/Akt/mTOR Pathway cluster_2 Cell Cycle Progression cluster_3 Inhibitory Action EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR p70S6K p70S6K mTOR->p70S6K S_phase S-phase Entry p70S6K->S_phase Flavone 4'-Hydroxy-5,6,7,8- tetramethoxyflavone Flavone->mTOR Inhibits G cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection start Cell/Tissue Sample lysis Lysis & Protein Quantification start->lysis sds SDS-PAGE lysis->sds transfer Protein Transfer (PVDF/Nitrocellulose) sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection

References

A Technical Guide to the Anti-inflammatory Properties of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Hydroxy-5,6,7,8-tetramethoxyflavone is a polymethoxyflavonoid (PMF) found in citrus species. This technical guide provides a comprehensive overview of its anti-inflammatory properties, drawing on available data and insights from structurally related compounds. This document summarizes the current understanding of its mechanism of action, presents available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways. The information is intended to support further research and development of this compound as a potential anti-inflammatory agent.

Introduction

Polymethoxyflavonoids (PMFs) are a class of flavonoids characterized by the presence of multiple methoxy groups on their core flavone structure. These compounds, abundant in citrus peels, have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This compound, a member of this family, has been identified as a potential modulator of inflammatory responses. This guide synthesizes the current knowledge on its anti-inflammatory profile.

Mechanism of Action

The anti-inflammatory effects of this compound are believed to be mediated through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. While direct evidence for this specific compound is limited, studies on similar PMFs provide a strong basis for its proposed mechanisms.

Inhibition of Pro-inflammatory Mediators

This compound has been shown to reduce the production of nitric oxide (NO), a key signaling molecule in inflammation. This effect is attributed to the transcriptional suppression of inducible nitric oxide synthase (iNOS). Furthermore, like other flavonoids, it is expected to inhibit the production of prostaglandin E2 (PGE2) by downregulating the expression of cyclooxygenase-2 (COX-2). It may also decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[1]

Modulation of Signaling Pathways

The primary mechanism underlying the inhibition of these pro-inflammatory mediators is the modulation of critical intracellular signaling cascades.

  • NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of genes encoding iNOS, COX-2, and various pro-inflammatory cytokines. This compound is thought to inhibit NF-κB activation by preventing the degradation of IκBα.[1]

  • MAPK Signaling Pathway: Mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38, are another set of key regulators of the inflammatory response. The activation of these kinases by inflammatory stimuli can lead to the activation of transcription factors like AP-1, which also contributes to the expression of pro-inflammatory genes. While direct evidence for this compound is not yet available, other PMFs have been shown to inhibit the phosphorylation of MAPK pathway components.

  • Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of the antioxidant response. Activation of Nrf2 leads to the expression of antioxidant enzymes that can mitigate oxidative stress, a key component of inflammation. Some PMFs have been shown to activate the Nrf2 pathway, which may contribute to their overall anti-inflammatory effects.[1]

Quantitative Data

Quantitative data on the anti-inflammatory activity of this compound is not extensively available in the public domain. The following table summarizes available data and includes data from a closely related compound for comparative purposes.

CompoundAssayTarget Cell LineInducerEndpointIC50 / InhibitionReference
This compound NO ProductionNot SpecifiedNot SpecifiedNitric OxideDramatically reduced[1]
5,6,3',5'-tetramethoxy-7,4'-hydroxyflavone (p7F) NO ProductionRAW 264.7LPSNitric OxideInhibition observed[2][3]
5,6,3',5'-tetramethoxy-7,4'-hydroxyflavone (p7F) PGE2 ProductionRAW 264.7LPSProstaglandin E2Inhibition observed[2]
5,6,3',5'-tetramethoxy-7,4'-hydroxyflavone (p7F) TNF-α ProductionIn vivo (mice)CollagenTNF-αSuppression observed[2]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the anti-inflammatory properties of this compound.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of this compound (dissolved in DMSO, final concentration ≤ 0.1%) for 1-2 hours before stimulation with an inflammatory agent like lipopolysaccharide (LPS; 1 µg/mL).

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • Procedure:

    • After cell treatment and stimulation, collect 100 µL of the culture supernatant.

    • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify nitrite concentration using a standard curve prepared with sodium nitrite.

Western Blot Analysis for NF-κB and MAPK Pathways
  • Principle: This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the assessment of protein expression and phosphorylation status.

  • Procedure:

    • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and a loading control like β-actin or GAPDH) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qPCR) for iNOS and COX-2 Expression
  • Principle: qPCR is used to measure the mRNA expression levels of specific genes.

  • Procedure:

    • RNA Extraction: Extract total RNA from treated cells using a suitable kit (e.g., TRIzol reagent).

    • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

    • qPCR Reaction: Perform the qPCR reaction using a SYBR Green-based master mix, cDNA template, and specific primers for mouse iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin).

    • Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis cell_culture RAW 264.7 Macrophages pretreatment Pre-treatment with This compound cell_culture->pretreatment stimulation Stimulation with LPS pretreatment->stimulation griess Griess Assay (NO Production) stimulation->griess elisa ELISA (Cytokine Levels) stimulation->elisa western Western Blot (Protein Expression/ Phosphorylation) stimulation->western qpcr qPCR (mRNA Expression) stimulation->qpcr data_analysis Quantification and Statistical Analysis griess->data_analysis elisa->data_analysis western->data_analysis qpcr->data_analysis

Caption: General experimental workflow for assessing anti-inflammatory activity.

nf_kb_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa_NFkB IκBα-p65/p50 IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p p-IκBα IKK->IkBa_p Phosphorylates IκBα p65_p50 p65/p50 IkBa_NFkB->p65_p50 Releases p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation proteasome Proteasomal Degradation IkBa_p->proteasome Ubiquitination flavonoid 4'-Hydroxy-5,6,7,8- tetramethoxyflavone flavonoid->IKK Inhibits DNA DNA p65_p50_nuc->DNA Binds to genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) DNA->genes Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway.

mapk_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activates MKKs MKKs TAK1->MKKs ERK ERK MKKs->ERK JNK JNK MKKs->JNK p38 p38 MKKs->p38 AP1 AP-1 JNK->AP1 Activates p38->AP1 Activates flavonoid 4'-Hydroxy-5,6,7,8- tetramethoxyflavone flavonoid->TAK1 Inhibits DNA DNA AP1->DNA Binds to genes Pro-inflammatory Genes DNA->genes Transcription

Caption: Potential modulation of the MAPK signaling pathway.

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-inflammatory agent. Its proposed mechanisms of action, centered on the inhibition of key pro-inflammatory mediators and the modulation of the NF-κB and potentially MAPK signaling pathways, align with the known activities of other bioactive polymethoxyflavonoids. However, there is a clear need for further research to fully elucidate its therapeutic potential.

Future studies should focus on:

  • Quantitative Analysis: Determining the IC50 values for the inhibition of NO, PGE2, and various pro-inflammatory cytokines in different cell types.

  • In-depth Mechanistic Studies: Confirming the direct effects of this compound on the NF-κB and MAPK signaling pathways through detailed molecular analyses.

  • In Vivo Efficacy: Evaluating the anti-inflammatory effects of this compound in animal models of inflammatory diseases.

  • Structure-Activity Relationship: Comparing the activity of this compound with other structurally related PMFs to understand the contribution of specific functional groups to its anti-inflammatory potency.

Addressing these research gaps will be crucial for the development of this compound as a novel therapeutic agent for the management of inflammatory conditions.

References

Methodological & Application

Application Notes and Protocols for In Vitro Cell-Based Assays of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxy-5,6,7,8-tetramethoxyflavone is a polymethoxyflavone (PMF), a class of flavonoid compounds found in citrus fruits.[1][2] PMFs are recognized for their potential health benefits, including anti-inflammatory, anticancer, and antioxidant properties.[2][3] These biological activities are often attributed to their ability to modulate key cellular signaling pathways.[4][5][6]

These application notes provide detailed protocols for a panel of in vitro cell-based assays to evaluate the bioactivity of this compound. The protocols are designed to be comprehensive and adaptable for screening and mechanistic studies in drug discovery and development.

Data Presentation

The following tables summarize representative quantitative data for polymethoxyflavones (PMFs) in various in vitro assays. It is important to note that specific IC50 values for this compound are not widely available in the public domain. The data presented here are from studies on structurally similar PMFs and should be considered as a reference for experimental design.

Table 1: Anticancer Activity of Structurally Similar Polymethoxyflavones

CompoundCell LineAssayIC50 (µM)Reference
5-Hydroxy-6,7,8,4'-tetramethoxyflavoneHCT116 (Colon Cancer)Apoptosis InductionInduces apoptosis[7]
5,6,7,4'-TetramethoxyflavoneDMS-114, HT-29, MCF-7, MDA-MB-435, DU-145ProliferationGI50: 28 µM (average)[8]
Nobiletin (5,6,7,8,3',4'-hexamethoxyflavone)Ovarian Cancer CellsGrowth Inhibition-[4]

Table 2: Anti-inflammatory Activity of Structurally Similar Polymethoxyflavones

CompoundCell LineAssayEndpointIC50 (µM)Reference
5,6,3',5'-tetramethoxy 7,4'-hydroxyflavone (p7F)RAW 264.7Nitric Oxide (NO) ProductionInhibition of NO-[9]
NobiletinHuman Synovial FibroblastsPGE2 ProductionInhibition of IL-1β-induced PGE2< 4 µM[10]
FisetinRAW 264.7Nitric Oxide (NO) ProductionInhibition of NO~10 µM (for 51.92% inhibition)[11]

Table 3: Antioxidant Activity of Flavonoids

CompoundAssayIC50 (µg/mL)Reference
Flavonoids (general)DPPH Radical ScavengingVaries widely[12][13][14][15][16]
2',3',4'-trihydroxy-flavonesDPPH Radical ScavengingPotent activity[6]

Experimental Protocols

Cell Viability and Cytotoxicity Assays

1.1. MTT Assay

This assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

  • Materials:

    • This compound

    • Cancer cell lines (e.g., MCF-7, HeLa, HT-29)

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).

    • Incubate for 24, 48, or 72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

1.2. Trypan Blue Exclusion Assay

This assay distinguishes viable from non-viable cells based on the principle that viable cells have intact cell membranes that exclude the trypan blue dye, while non-viable cells do not.

  • Materials:

    • This compound

    • Cancer cell lines

    • Complete cell culture medium

    • Trypan Blue solution (0.4%)

    • Hemocytometer

    • Microscope

  • Protocol:

    • Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.

    • Harvest the cells by trypsinization and resuspend in complete medium.

    • Mix a small aliquot of the cell suspension with an equal volume of Trypan Blue solution.

    • Load the mixture onto a hemocytometer.

    • Count the number of viable (unstained) and non-viable (blue) cells under a microscope.

    • Calculate the percentage of viable cells.

Anti-inflammatory Assays

2.1. Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages

This assay measures the anti-inflammatory potential by quantifying the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Materials:

    • This compound

    • RAW 264.7 macrophage cell line

    • Complete cell culture medium

    • Lipopolysaccharide (LPS)

    • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • Sodium nitrite (for standard curve)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

    • After incubation, collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent Part A to the supernatant, followed by 50 µL of Part B.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage of NO inhibition.

Antioxidant Assays

3.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay evaluates the free radical scavenging activity of the compound.

  • Materials:

    • This compound

    • DPPH solution (in methanol)

    • Methanol

    • Ascorbic acid (as a positive control)

    • 96-well plate

    • Microplate reader

  • Protocol:

    • Prepare serial dilutions of this compound and ascorbic acid in methanol.

    • Add 100 µL of each dilution to the wells of a 96-well plate.

    • Add 100 µL of DPPH solution to each well.

    • Incubate for 30 minutes in the dark at room temperature.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow General Experimental Workflow for In Vitro Assays cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare 4'-Hydroxy-5,6,7,8- tetramethoxyflavone Stock Solution treatment Treat Cells with Serial Dilutions of the Compound prep_compound->treatment assay_antioxidant Antioxidant Assay (e.g., DPPH) prep_compound->assay_antioxidant prep_cells Culture and Seed Cells (e.g., Cancer, Macrophages) prep_cells->treatment incubation Incubate for a Defined Period (e.g., 24, 48, 72 hours) treatment->incubation assay_viability Cell Viability Assay (e.g., MTT) incubation->assay_viability assay_inflammation Anti-inflammatory Assay (e.g., NO Production) incubation->assay_inflammation data_acquisition Measure Absorbance/ Fluorescence assay_viability->data_acquisition assay_inflammation->data_acquisition assay_antioxidant->data_acquisition data_analysis Calculate % Inhibition/Viability and IC50 Values data_acquisition->data_analysis

Caption: General workflow for in vitro cell-based assays.

anticancer_pathway Potential Anticancer Signaling Pathways of PMFs cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis Regulation compound Polymethoxyflavones (e.g., this compound) PI3K PI3K compound->PI3K Inhibition JNK JNK compound->JNK Modulation ERK ERK compound->ERK Modulation p38 p38 compound->p38 Modulation Bax Bax compound->Bax Upregulation Bcl2 Bcl-2 compound->Bcl2 Downregulation CellCycle Cell Cycle Arrest (G1/G0 or G2/M) compound->CellCycle Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Decreased Cell Proliferation mTOR->Proliferation Inhibition Apoptosis Increased Apoptosis JNK->Apoptosis ERK->Proliferation p38->Apoptosis Caspases Caspases Bax->Caspases Bcl2->Caspases Inhibition Caspases->Apoptosis CellCycle->Proliferation Leads to

Caption: Potential anticancer signaling pathways of PMFs.

anti_inflammatory_pathway Potential Anti-inflammatory Signaling Pathway of PMFs cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway compound Polymethoxyflavones (e.g., this compound) IKK IKK compound->IKK Inhibition JNK JNK compound->JNK Inhibition ERK ERK compound->ERK Inhibition p38 p38 compound->p38 Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK TLR4->JNK TLR4->ERK TLR4->p38 IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition Inflammatory_Mediators Pro-inflammatory Mediators (NO, PGE2) NFkB->Inflammatory_Mediators Transcription Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Inflammatory_Cytokines Transcription JNK->Inflammatory_Mediators p38->Inflammatory_Cytokines

Caption: Potential anti-inflammatory signaling pathway of PMFs.

References

Application Notes and Protocols for Studying 4'-Hydroxy-5,6,7,8-tetramethoxyflavone in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting preclinical in vivo studies to evaluate the therapeutic potential of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone, a polymethoxyflavone found in citrus fruits. Due to the limited specific in vivo data on this compound, the following protocols and expected outcomes are based on established methodologies for structurally similar and well-researched polymethoxyflavones (PMFs) such as nobiletin, tangeretin, and sinensetin. These related compounds have demonstrated anti-inflammatory, metabolic-regulating, neuroprotective, and anti-cancer properties, suggesting that this compound may possess a similar spectrum of activities.

General Considerations for In Vivo Studies

Before initiating in vivo experiments, it is crucial to establish the pharmacokinetic profile and assess the toxicity of this compound.

Pharmacokinetic and Toxicity Analysis

A preliminary pharmacokinetic study in rats or mice is recommended to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This will inform the optimal dosing regimen and route of administration. An acute toxicity study should also be conducted to determine the maximum tolerated dose (MTD) and to identify any potential adverse effects.

Animal Selection

The choice of animal model will depend on the specific research question. Common choices include:

  • Mice: C57BL/6, BALB/c, and various transgenic strains (e.g., APP/PS1 for Alzheimer's disease).

  • Rats: Sprague-Dawley, Wistar.

All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

Animal Models and Experimental Protocols

Based on the known activities of related PMFs, the following animal models are proposed to investigate the efficacy of this compound.

Anti-Inflammatory Effects: Lipopolysaccharide (LPS)-Induced Systemic Inflammation

This model is used to evaluate the acute anti-inflammatory properties of the compound.

Experimental Protocol:

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Acclimation: Acclimate mice for at least one week before the experiment.

  • Grouping (n=8-10 per group):

    • Vehicle Control (e.g., saline or 0.5% carboxymethylcellulose)

    • LPS Control (e.g., 1 mg/kg, intraperitoneal injection)

    • LPS + this compound (e.g., 10, 25, 50 mg/kg, oral gavage)

    • LPS + Positive Control (e.g., dexamethasone)

  • Procedure:

    • Administer the test compound or vehicle orally one hour before LPS injection.

    • Inject LPS intraperitoneally to induce inflammation.

    • Collect blood and tissues (e.g., liver, lung, spleen) at predetermined time points (e.g., 2, 6, 24 hours) post-LPS injection.

  • Endpoints and Assays:

    • Serum Cytokine Levels: Measure levels of TNF-α, IL-6, and IL-1β using ELISA.

    • Tissue Analysis:

      • Histopathology: H&E staining to assess inflammatory cell infiltration.

      • Western Blotting: Analyze the expression of key inflammatory signaling proteins (e.g., p-p65, p-IκBα) in the NF-κB pathway.

      • Immunohistochemistry: Detect the presence of inflammatory markers in tissue sections.

Expected Quantitative Data Summary (Hypothetical):

Treatment GroupSerum TNF-α (pg/mL)Serum IL-6 (pg/mL)Liver p-p65/p65 ratio
Vehicle Control50 ± 1030 ± 80.1 ± 0.02
LPS Control1500 ± 2002000 ± 3001.0 ± 0.15
LPS + Flavonoid (25 mg/kg)800 ± 1501000 ± 2000.5 ± 0.1
LPS + Flavonoid (50 mg/kg)400 ± 100500 ± 1000.3 ± 0.05
Metabolic Regulation: High-Fat Diet (HFD)-Induced Metabolic Syndrome

This model is suitable for investigating the effects on obesity, insulin resistance, and dyslipidemia.

Experimental Protocol:

  • Animals: Male C57BL/6 mice (6-8 weeks old).

  • Diet:

    • Normal Chow Diet (NCD)

    • High-Fat Diet (HFD, e.g., 60% kcal from fat)

  • Grouping (n=8-10 per group):

    • NCD + Vehicle

    • HFD + Vehicle

    • HFD + this compound (e.g., 25, 50 mg/kg/day, oral gavage)

    • HFD + Positive Control (e.g., Metformin)

  • Procedure:

    • Feed mice with their respective diets for 8-12 weeks to induce metabolic syndrome.

    • Administer the test compound or vehicle daily for the last 4-6 weeks of the study.

    • Monitor body weight and food intake weekly.

  • Endpoints and Assays:

    • Metabolic Parameters:

      • Fasting blood glucose and insulin levels.

      • Glucose Tolerance Test (GTT) and Insulin Tolerance Test (ITT).

      • Serum lipid profile (triglycerides, total cholesterol).

    • Tissue Analysis (Liver, Adipose Tissue):

      • Histopathology: H&E and Oil Red O staining for hepatic steatosis.

      • Western Blotting: Analyze proteins in the AMPK signaling pathway (p-AMPK, p-ACC).

Expected Quantitative Data Summary (Hypothetical):

Treatment GroupBody Weight Gain (g)Fasting Blood Glucose (mg/dL)Serum Triglycerides (mg/dL)
NCD + Vehicle5 ± 190 ± 1080 ± 15
HFD + Vehicle20 ± 3150 ± 20200 ± 30
HFD + Flavonoid (50 mg/kg)12 ± 2110 ± 15130 ± 20
HFD + Metformin10 ± 2105 ± 10120 ± 15
Neuroprotective Effects: Amyloid-β (Aβ)-Induced Alzheimer's Disease Model

This model is used to assess the potential of the compound to mitigate cognitive deficits and neuroinflammation associated with Alzheimer's disease.

Experimental Protocol:

  • Animals: Male C57BL/6 mice or a transgenic AD mouse model (e.g., APP/PS1).

  • Induction (for non-transgenic models): Intracerebroventricular (ICV) injection of aggregated Aβ1-42 peptide.

  • Grouping (n=10-12 per group):

    • Sham/Vehicle Control

    • Aβ + Vehicle

    • Aβ + this compound (e.g., 20, 40 mg/kg/day, oral gavage)

    • Aβ + Positive Control (e.g., a known neuroprotective agent)

  • Procedure:

    • Administer the test compound or vehicle daily for 2-4 weeks, starting before or after Aβ injection.

    • Conduct behavioral tests during the final week of treatment.

  • Endpoints and Assays:

    • Behavioral Tests:

      • Morris Water Maze to assess spatial learning and memory.

      • Y-maze for short-term spatial memory.

    • Brain Tissue Analysis:

      • ELISA: Measure levels of Aβ1-40 and Aβ1-42.

      • Immunohistochemistry/Immunofluorescence: Stain for Aβ plaques, activated microglia (Iba1), and astrocytes (GFAP).

      • Western Blotting: Analyze levels of synaptic proteins (e.g., synaptophysin, PSD-95) and inflammatory markers.

Expected Quantitative Data Summary (Hypothetical):

Treatment GroupEscape Latency (s) - Day 5Aβ Plaque Load (%)Hippocampal Iba1+ cells/field
Sham Control15 ± 3010 ± 2
Aβ + Vehicle45 ± 515 ± 350 ± 8
Aβ + Flavonoid (40 mg/kg)25 ± 48 ± 225 ± 5
Anti-Cancer Effects: Xenograft Tumor Model

This model evaluates the compound's ability to inhibit tumor growth in vivo.

Experimental Protocol:

  • Animals: Immunocompromised mice (e.g., BALB/c nude or NSG mice).

  • Cell Lines: Human cancer cell lines (e.g., breast cancer: MCF-7; colon cancer: HCT116).

  • Grouping (n=8-10 per group):

    • Vehicle Control

    • This compound (e.g., 50, 100 mg/kg/day, oral gavage or intraperitoneal injection)

    • Positive Control (e.g., a standard chemotherapeutic agent)

  • Procedure:

    • Inject cancer cells subcutaneously into the flank of the mice.

    • When tumors reach a palpable size (e.g., 100 mm³), randomize mice into treatment groups.

    • Administer treatment daily or on a specified schedule.

    • Measure tumor volume with calipers every 2-3 days.

  • Endpoints and Assays:

    • Tumor Growth: Monitor tumor volume and final tumor weight.

    • Tumor Tissue Analysis:

      • Immunohistochemistry: Analyze markers for proliferation (Ki-67) and apoptosis (cleaved caspase-3).

      • Western Blotting: Investigate the effect on cell signaling pathways involved in cancer progression (e.g., PI3K/Akt, Wnt/β-catenin).

Expected Quantitative Data Summary (Hypothetical):

Treatment GroupFinal Tumor Volume (mm³)Tumor Weight (g)Ki-67 Positive Cells (%)
Vehicle Control1500 ± 2001.5 ± 0.280 ± 10
Flavonoid (100 mg/kg)700 ± 1500.7 ± 0.1540 ± 8
Positive Control300 ± 1000.3 ± 0.115 ± 5

Key Experimental Methodologies

Detailed protocols for the following techniques are widely available and should be optimized for specific laboratory conditions.

Enzyme-Linked Immunosorbent Assay (ELISA)

For the quantification of cytokines in serum or tissue homogenates. Commercial ELISA kits are recommended for their reliability and ease of use.

Western Blotting

To determine the expression levels of specific proteins in tissue lysates. Key steps include protein extraction, SDS-PAGE, protein transfer to a membrane, antibody incubation, and detection.

Immunohistochemistry (IHC)

For the visualization of protein expression and localization within tissue sections. This involves tissue fixation, sectioning, antigen retrieval, antibody staining, and microscopic analysis.

Visualization of Workflows and Pathways

Experimental Workflow Diagram

experimental_workflow cluster_setup Phase 1: Pre-Experiment Setup cluster_induction Phase 2: Disease Induction & Treatment cluster_assessment Phase 3: Assessment & Data Collection cluster_analysis Phase 4: Data Analysis acclimation Animal Acclimation (1 week) grouping Randomization into Treatment Groups acclimation->grouping induction Disease Induction (e.g., LPS, HFD, Aβ, Xenograft) grouping->induction treatment Treatment Administration (this compound or Vehicle/Control) induction->treatment monitoring In-life Monitoring (Body Weight, Behavior) treatment->monitoring sampling Sample Collection (Blood, Tissues) monitoring->sampling assays Biochemical & Molecular Assays (ELISA, Western Blot, IHC) sampling->assays data_analysis Statistical Analysis & Interpretation assays->data_analysis

Caption: General experimental workflow for in vivo studies.

NF-κB Signaling Pathway Diagram

The NF-κB pathway is a critical regulator of inflammation and is a likely target for polymethoxyflavones.

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates p_IkBa p-IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc translocates to IkBa_NFkB IκBα-NF-κB (Inactive) IkBa_NFkB->IkBa releases IkBa_NFkB->NFkB releases ub_IkBa Ubiquitinated IκBα p_IkBa->ub_IkBa ubiquitination proteasome Proteasomal Degradation ub_IkBa->proteasome cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_nuc->cytokines induces transcription nucleus Nucleus flavonoid 4'-Hydroxy-5,6,7,8- tetramethoxyflavone flavonoid->IKK inhibits

Application of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone in Cancer Research: An Overview Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a summary of the current understanding of the potential applications of polymethoxyflavones (PMFs) in cancer research, with a focus on compounds structurally related to 4'-Hydroxy-5,6,7,8-tetramethoxyflavone. It is important to note that while this specific compound has been identified in citrus species, detailed research on its anticancer properties is limited.[1] Therefore, this report extrapolates potential mechanisms and experimental approaches from studies on closely related PMFs.

Introduction to Polymethoxyflavones in Oncology

Polymethoxyflavones are a class of flavonoids characterized by the presence of multiple methoxy groups on their basic phenyl-chromone structure. These natural compounds, abundant in citrus peels, have garnered significant interest in oncology for their potential as chemopreventive and therapeutic agents. Their increased metabolic stability and bioavailability compared to their hydroxylated counterparts make them promising candidates for drug development.

Anticancer Activities of Structurally Related PMFs

While direct data on this compound is scarce, extensive research on similar molecules provides valuable insights into their potential anticancer effects, including the induction of apoptosis, cell cycle arrest, and modulation of key oncogenic signaling pathways.

Induction of Apoptosis

Several 5-hydroxy polymethoxyflavones have demonstrated potent pro-apoptotic effects in various cancer cell lines. For instance, 5-hydroxy-6,7,8,4'-tetramethoxyflavone (5HTMF) and 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (5HHMF) have been shown to induce apoptosis in human colon cancer cells.[2][3] This process is often mediated by the activation of caspase cascades, as evidenced by the increased levels of cleaved caspase-3 and cleaved PARP.[2][3]

Cell Cycle Arrest

Polymethoxyflavones can inhibit cancer cell proliferation by inducing cell cycle arrest at different phases. For example, some 5-hydroxy PMFs cause an increase in the G0/G1 cell population in HCT116 human colon cancer cells.[2] Another related compound, 5-Hydroxy-3′,4′,6,7-tetramethoxyflavone, has been observed to induce G0/G1 cell cycle arrest in glioblastoma cell lines.[4][5]

Quantitative Data on Related Polymethoxyflavones

The following table summarizes the cytotoxic activities of various polymethoxyflavones against different cancer cell lines, as represented by their half-maximal inhibitory concentration (IC50) values.

CompoundCancer Cell LineIC50 (µM)Reference
5-hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone (5HHMF)Colon Cancer (HCT116)~4-8[6]
5-hydroxy-6,7,8,4'-tetramethoxyflavone (5HTMF)Colon Cancer (HCT116)Not Specified[2]
5,6,7,4'-TetramethoxyflavoneHeLa~28[7]
5-Hydroxy-3′,4′,6,7-tetramethoxyflavoneGlioblastoma (U87MG)Not Specified[4][5]
5-Hydroxy-3′,4′,6,7-tetramethoxyflavoneGlioblastoma (T98G)Not Specified[4][5]

Note: The provided IC50 values are approximate and may vary depending on the specific experimental conditions.

Key Signaling Pathways Modulated by Related PMFs

Research on structurally similar PMFs has identified several key signaling pathways that are modulated by these compounds, contributing to their anticancer effects.

  • p53-Bax-p21 Pathway: The induction of apoptosis and cell cycle arrest by 5-hydroxy PMFs in colon cancer cells has been shown to be dependent on the tumor suppressor protein p53 and its downstream targets, the pro-apoptotic protein Bax and the cell cycle inhibitor p21.[2][3]

  • Wnt/β-Catenin Pathway: 5-hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone (5HHMF) has been shown to inhibit the Wnt/β-catenin signaling pathway in colon cancer cells by decreasing nuclear β-catenin levels.[8]

  • EGFR/K-Ras/Akt Pathway: 5HHMF can also modulate the EGFR/K-Ras/Akt signaling cascade, which is frequently dysregulated in colon cancer.[8]

  • NF-κB Pathway: Inhibition of the nuclear translocation of NF-κB, a key regulator of inflammation and cell survival, is another mechanism by which 5HHMF exerts its anticancer effects.[8]

  • MAPK, TNF, VEGF, Ras, and FoxO Pathways: In HeLa cells, 5,6,7,4'-tetramethoxyflavone has been found to modulate multiple signaling pathways, including MAPK, TNF, VEGF, Ras, and FoxO.[7]

Experimental Protocols

The following are generalized protocols for key experiments used to assess the anticancer activity of polymethoxyflavones. These can be adapted for the study of this compound.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0-100 µM) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Analysis (Annexin V/PI Staining)
  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis
  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, p53, Bax, p21) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathways

G cluster_pmf Polymethoxyflavones (PMFs) cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes PMF 5-hydroxy PMFs p53 p53 PMF->p53 activates Wnt Wnt/β-catenin PMF->Wnt inhibits EGFR EGFR/K-Ras/Akt PMF->EGFR inhibits NFkB NF-κB PMF->NFkB inhibits Bax Bax p53->Bax p21 p21 p53->p21 Apoptosis Apoptosis Bax->Apoptosis CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Inhibition Inhibition of Proliferation Apoptosis->Inhibition CellCycleArrest->Inhibition

Caption: Putative signaling pathways modulated by 5-hydroxy PMFs in cancer cells.

Experimental Workflow

G cluster_invitro In Vitro Assays cluster_analysis Data Analysis start Cancer Cell Culture treatment Treatment with This compound start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle western Western Blotting treatment->western ic50 Determine IC50 viability->ic50 pathway_analysis Analyze Protein Expression (Signaling Pathways) western->pathway_analysis

Caption: General experimental workflow for evaluating the anticancer activity of a novel compound.

Conclusion and Future Directions

While direct evidence for the anticancer activity of this compound is currently lacking, the extensive research on structurally similar polymethoxyflavones suggests that it is a promising candidate for further investigation. Future studies should focus on isolating or synthesizing this specific compound and evaluating its efficacy in a panel of cancer cell lines. Mechanistic studies will be crucial to elucidate the specific signaling pathways it modulates and to determine its potential as a novel chemotherapeutic or chemopreventive agent. In vivo studies using animal models will also be necessary to assess its efficacy and safety in a more complex biological system.

References

Neuroprotective Effects of Polymethoxyflavones in Disease Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the neuroprotective effects of polymethoxyflavones (PMFs), a class of bioactive compounds found abundantly in citrus peels. The focus is on two prominent PMFs, nobiletin and tangeretin, and their therapeutic potential in preclinical models of neurodegenerative diseases.

Introduction

Polymethoxyflavones (PMFs) are a unique class of flavonoids characterized by multiple methoxy groups attached to the flavone backbone. This structural feature enhances their metabolic stability and ability to cross the blood-brain barrier, making them promising candidates for neurological drug development.[1][2] Extensive research has demonstrated the neuroprotective properties of PMFs, including antioxidant, anti-inflammatory, and anti-apoptotic activities, in various in vitro and in vivo models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[2][3][4][5]

Data Presentation: Efficacy of Polymethoxyflavones

The following tables summarize the quantitative data on the neuroprotective effects of nobiletin and tangeretin from preclinical studies.

Table 1: Neuroprotective Effects of Nobiletin in Alzheimer's Disease Models

Model Treatment Key Findings Reference
STZ-induced mouse model of AD50 mg/kg/day, i.p.Ameliorated memory deficits; Reduced hippocampal AChE activity by 45.8%; Increased ACh levels by ~80%; Decreased BACE1 activity and Aβ42 levels.[6]
APP-SL 7-5 Tg mice10 mg/kg/day, i.p. for 4 monthsSignificantly ameliorated context-dependent fear memory impairment; Reduced Aβ deposition in the hippocampus; Significantly decreased insoluble Aβ1–40 and Aβ1–42 levels in the brain.[3]
3xTg-AD mice30 mg/kg/day, i.p. for 3 monthsImproved short-term and recognition memory; Significantly reduced soluble Aβ1-40 levels in the brain.[3]
iPSC-derived human neurons with PSEN1 mutationNobiletin treatmentSignificantly upregulated neprilysin mRNA levels; Reduced intraneuronal Aβ levels; Significantly decreased extracellular Aβ1-42 levels.[7]

Table 2: Neuroprotective Effects of Tangeretin in Parkinson's Disease and Neuroinflammation Models

Model Treatment Key Findings Reference
6-OHDA rat model of PD20 mg/kg/day, p.o. for 4 daysMarkedly reduced the loss of tyrosine hydroxylase positive (TH+) cells in the substantia nigra; Significantly attenuated the decrease in striatal dopamine content.[8][9]
LPS-stimulated primary rat microglia and BV-2 cellsDose-dependentDecreased production of NO, PGE₂, TNF-α, IL-1β, and IL-6; Inhibited iNOS and COX-2 protein expression; Inhibited LPS-induced phosphorylation of ERK, JNK, and p38; Reduced phosphorylation of IκB-α and IKK-β and nuclear translocation of NF-κB p65.[10]
LPS-stimulated microglial cellsTangeretin treatmentInhibited production of NO, TNF-α, IL-6, and IL-1β; Suppressed mRNA expression of iNOS and cytokines; Inhibited activities and expression of MMP-3 and MMP-8; Enhanced expression of TIMP-2; Suppressed phosphorylation of MAPKs and Akt; Inhibited NF-κB.[11]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

In Vivo Alzheimer's Disease Model: Streptozotocin (STZ)-Induced Cognitive Impairment

Objective: To induce an animal model of sporadic Alzheimer's disease to evaluate the neuroprotective effects of PMFs.

Materials:

  • Male mice

  • Streptozotocin (STZ)

  • Nobiletin (or other PMF)

  • Vehicle (e.g., DMSO)

  • Stereotaxic apparatus

  • Behavioral testing equipment (e.g., Morris water maze, Y-maze)

Protocol:

  • Anesthetize mice and place them in a stereotaxic apparatus.

  • Administer a single intracerebroventricular (ICV) injection of STZ (3 mg/kg) to induce cognitive impairment. Control animals receive a vehicle injection.

  • Following STZ administration, treat the animals with nobiletin (e.g., 50 mg/kg/day, intraperitoneally) or vehicle for a specified period (e.g., 21 days).

  • Conduct behavioral tests such as the Morris water maze or Y-maze to assess learning and memory.

  • At the end of the treatment period, sacrifice the animals and collect brain tissue for biochemical and histological analysis (e.g., measurement of Aβ levels, tau phosphorylation, and inflammatory markers).[6]

In Vivo Parkinson's Disease Model: 6-Hydroxydopamine (6-OHDA)-Induced Dopaminergic Neuron Loss

Objective: To create a unilateral lesion of the nigrostriatal pathway to model Parkinson's disease and assess the neuroprotective effects of PMFs.

Materials:

  • Male rats

  • 6-Hydroxydopamine (6-OHDA)

  • Tangeretin (or other PMF)

  • Vehicle

  • Stereotaxic apparatus

  • Apomorphine or amphetamine for rotational behavior testing

Protocol:

  • Pre-treat rats with tangeretin (e.g., 20 mg/kg/day, orally) or vehicle for a specified duration (e.g., 4 days).

  • Anesthetize the pre-treated rats and place them in a stereotaxic apparatus.

  • Inject 6-OHDA unilaterally into the medial forebrain bundle to induce degeneration of dopaminergic neurons.

  • After a recovery period, assess motor asymmetry by measuring rotational behavior induced by apomorphine or amphetamine.

  • At the end of the experiment, sacrifice the animals and collect brain tissue (substantia nigra and striatum) for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons and measurement of dopamine levels.[8][9]

In Vitro Neuroinflammation Model: Lipopolysaccharide (LPS)-Stimulated Microglia

Objective: To model neuroinflammation in vitro and evaluate the anti-inflammatory effects of PMFs.

Materials:

  • BV-2 microglial cells or primary microglia

  • Lipopolysaccharide (LPS)

  • Tangeretin (or other PMF)

  • Cell culture reagents

  • Griess reagent for nitric oxide (NO) assay

  • ELISA kits for cytokines (e.g., TNF-α, IL-6)

Protocol:

  • Culture BV-2 cells or primary microglia in appropriate media.

  • Pre-treat the cells with various concentrations of tangeretin for a specified time (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response.

  • After the incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • Measure the levels of NO in the supernatant using the Griess reagent.

  • Quantify the concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the supernatant using ELISA kits.

  • Cell lysates can be prepared for Western blot analysis of inflammatory signaling proteins (e.g., iNOS, COX-2, phosphorylated NF-κB).[10][11]

Western Blot Analysis of MAPK and NF-κB Signaling Pathways

Objective: To determine the effect of PMFs on the activation of key signaling pathways involved in neuroinflammation and cell survival.

Materials:

  • Cell lysates from treated and control cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-NF-κB p65, anti-NF-κB p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Prepare cell lysates from cells treated with PMFs and/or a stimulus (e.g., LPS).

  • Determine the protein concentration of each lysate using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody of interest (e.g., anti-p-ERK) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Normalize the levels of phosphorylated proteins to their total protein levels and to a loading control (e.g., β-actin).[12][13][14][15][16]

Visualization of Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by polymethoxyflavones in the context of neuroprotection.

G PMFs Polymethoxyflavones (Nobiletin, Tangeretin) Neuroinflammation Neuroinflammation (Microglial Activation) PMFs->Neuroinflammation Inhibits PI3K PI3K PMFs->PI3K Activates Nrf2 Nrf2 PMFs->Nrf2 Activates NFkB NF-κB PMFs->NFkB Inhibits MAPK MAPK (ERK, JNK, p38) PMFs->MAPK Inhibits ROS Reactive Oxygen Species (ROS) Apoptosis Apoptosis ROS->Apoptosis Promotes Neuroinflammation->NFkB Activates Neuroinflammation->MAPK Activates Akt Akt PI3K->Akt Akt->Nrf2 Activates Neuronal_Survival Neuronal Survival Akt->Neuronal_Survival Promotes ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD) ARE->Antioxidant_Enzymes Upregulates Antioxidant_Enzymes->ROS Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines Upregulates Pro_inflammatory_Cytokines->Apoptosis Promotes MAPK->Apoptosis Promotes

Caption: Key signaling pathways modulated by PMFs for neuroprotection.

G cluster_0 In Vivo / In Vitro Model cluster_1 Endpoint Analyses Start Disease Model (e.g., AD, PD, Neuroinflammation) Treatment PMF Treatment (Nobiletin or Tangeretin) Start->Treatment Endpoint Endpoint Analysis Treatment->Endpoint Behavior Behavioral Tests (e.g., MWM, Rotational) Endpoint->Behavior Biochem Biochemical Assays (e.g., ELISA for Aβ, Dopamine) Endpoint->Biochem Histo Histology/Immunohistochemistry (e.g., TH staining) Endpoint->Histo WB Western Blot (Signaling Pathways) Endpoint->WB

Caption: General experimental workflow for studying PMF neuroprotection.

Conclusion

Polymethoxyflavones, particularly nobiletin and tangeretin, demonstrate significant neuroprotective potential in preclinical models of neurodegenerative diseases. Their ability to modulate multiple signaling pathways involved in oxidative stress, neuroinflammation, and apoptosis underscores their promise as therapeutic agents. The provided protocols and data serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic applications of PMFs for neurological disorders. Further research, including clinical trials, is warranted to translate these promising preclinical findings into effective therapies for patients.[17]

References

Protocol for dissolving and preparing 4'-Hydroxy-5,6,7,8-tetramethoxyflavone stock solutions.

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxy-5,6,7,8-tetramethoxyflavone is a polymethoxyflavone (PMF), a class of flavonoids known for their potential biological activities. Due to their hydrophobic nature, PMFs generally exhibit poor solubility in aqueous solutions, necessitating the use of organic solvents to prepare stock solutions for in vitro and in vivo studies. This document provides a detailed protocol for the solubilization and preparation of stock solutions of this compound, ensuring solution stability and integrity for reproducible experimental results.

Materials and Reagents

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Sterile pipette tips

  • Vortex mixer

  • Sonicator (optional)

  • Water bath or incubator (optional, set to 37°C)

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the preparation of this compound stock solutions.

ParameterValueNotes
Molecular Weight358.34 g/mol
Recommended SolventDimethyl sulfoxide (DMSO)Cell culture grade, sterile
Recommended Stock Concentration10 mMHigher concentrations may be possible but require solubility testing.
Storage Temperature-20°C or -80°CAliquot to minimize freeze-thaw cycles.
Shelf-life of Stock SolutionUp to 6 months at -80°C; up to 1 month at -20°CProtect from light.
Maximum Final DMSO Concentration in Assays≤ 0.5% (v/v)For most cell lines. A lower concentration (<0.1%) is recommended for sensitive cells.[1]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound.

  • Calculate the required mass:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 358.34 g/mol x 1000 mg/g = 3.58 mg

  • Weigh the compound:

    • Using a calibrated analytical balance, carefully weigh out 3.58 mg of this compound powder.

    • Transfer the powder to a sterile microcentrifuge tube or an amber glass vial.

  • Dissolve in DMSO:

    • Add 1 mL of sterile, cell culture grade DMSO to the tube containing the compound.

    • Cap the tube securely and vortex thoroughly for at least 1-2 minutes to facilitate dissolution.

  • Aid Dissolution (if necessary):

    • If the compound does not fully dissolve, gentle warming and/or sonication can be applied.

    • Warming: Place the tube in a 37°C water bath or incubator for 10-15 minutes. Vortex again after warming.[2]

    • Sonication: Place the tube in a sonicator bath for 5-10 minutes.[2]

    • Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.

  • Storage:

    • It is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.[2]

    • Store the aliquots at -20°C or -80°C, protected from light. This practice minimizes the number of freeze-thaw cycles, which can lead to compound precipitation and degradation.[3][4][5][6]

Preparation of Working Solutions

For cell-based assays, the concentrated DMSO stock solution must be diluted to the final desired concentration in the appropriate cell culture medium.

  • Determine the required dilution factor. For example, to prepare a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required.

  • Perform serial dilutions if necessary. For large dilution factors, it is more accurate to perform serial dilutions.

  • Dilute into culture medium:

    • Aseptically add the required volume of the DMSO stock solution to the pre-warmed cell culture medium.

    • Immediately mix the solution well by gentle pipetting or swirling to ensure homogeneity and prevent precipitation of the compound.

    • Important: The final concentration of DMSO in the working solution should not exceed the tolerance level of the specific cell line being used (typically ≤ 0.5%).[1]

Visualizations

Experimental Workflow

G Workflow for Preparing Stock and Working Solutions cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation A Weigh 3.58 mg of Compound B Add 1 mL of DMSO A->B C Vortex to Dissolve B->C D Optional: Warm to 37°C / Sonicate C->D E Aliquot into single-use tubes D->E F Store at -20°C or -80°C E->F G Thaw a single aliquot of stock solution F->G For Experiment H Dilute stock solution in cell culture medium G->H I Mix thoroughly H->I J Apply to cells I->J

Caption: Workflow for preparing stock and working solutions.

Logical Relationships in Solution Preparation

G Key Considerations for Solution Preparation A Compound Properties C Solvent Selection A->C B Desired Stock Concentration B->C D Dissolution Method C->D H Cell Viability C->H Solvent Toxicity E Storage Conditions D->E F Working Solution Preparation E->F G Final Assay Concentration F->G G->H

References

Application Notes and Protocols for 4'-Hydroxy-5,6,7,8-tetramethoxyflavone in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxy-5,6,7,8-tetramethoxyflavone is a naturally occurring polymethoxyflavone (PMF) found in citrus species.[1][2] This compound has garnered significant interest in oncological research due to its demonstrated anti-cancer properties. In cell culture experiments, it has been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines, suggesting its potential as a therapeutic agent. These application notes provide a summary of its effects and detailed protocols for its use in cell culture experiments.

Biological Activity

This compound exhibits potent cytotoxic effects against several cancer cell lines. Its primary mechanisms of action include the induction of apoptosis (programmed cell death) and the arrest of the cell cycle, thereby inhibiting tumor cell proliferation.

Induction of Apoptosis

In human cervical cancer (HeLa) cells, this compound has been shown to induce both early and late-stage apoptosis in a dose-dependent manner.[1] Studies on human colon cancer cells (HCT116) indicate that this compound, as part of the 5-hydroxy polymethoxyflavone class, induces apoptosis through a p53- and Bax-dependent mechanism, leading to the activation of executioner caspases.[3]

Cell Cycle Arrest

In addition to apoptosis, this compound can induce cell cycle arrest. In HCT116 colon cancer cells, it has been observed to cause an increase in the G0/G1 cell population, an effect that is dependent on the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21.[3] In glioblastoma cell lines U87MG and T98G, it has also been shown to induce G0/G1 phase arrest.

Quantitative Data Summary

The following tables summarize the effective concentrations and observed effects of this compound in various cancer cell lines.

Cell LineAssayConcentrationIncubation TimeObserved Effect
HeLaApoptosis (Flow Cytometry)10 µM24 hoursSignificant increase in apoptotic cells
HeLaApoptosis (Flow Cytometry)20 µM24 hoursFurther increase in apoptotic cells
HeLaApoptosis (Flow Cytometry)40 µM24 hoursHighest induction of apoptosis
HCT116 (p53+/+)Apoptosis (Annexin V/PI)Not specifiedNot specifiedSignificant induction of apoptosis
HCT116 (p53+/+)Cell Cycle AnalysisNot specifiedNot specifiedIncrease in G0/G1 phase cell population

Signaling Pathways

This compound modulates several key signaling pathways to exert its anti-cancer effects. In HeLa cells, its mechanism is linked to the MAPK, TNF, VEGF, Ras, and FoxO signaling pathways.[1][2] In colon cancer cells, the p53 signaling pathway is critically involved in the induction of apoptosis and cell cycle arrest, with downstream effects on Bax and p21.[3]

cluster_p53 p53-Dependent Pathway cluster_mapk_tnf MAPK/TNF Signaling TMF 4'-Hydroxy-5,6,7,8- tetramethoxyflavone p53 p53 TMF->p53 MAPK MAPK Pathway TMF->MAPK TNF TNF Pathway TMF->TNF Bax Bax p53->Bax p21 p21 p53->p21 Caspase Caspase Activation Bax->Caspase CellCycleArrest G0/G1 Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis Caspase->Apoptosis Downstream Downstream Effectors (e.g., JNK, p38, AKT) MAPK->Downstream TNF->Downstream CellProliferation Inhibition of Cell Proliferation Downstream->CellProliferation

Caption: Signaling pathways modulated by this compound.

Experimental Protocols

Here are detailed protocols for key experiments to assess the effects of this compound on cancer cells.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis using flow cytometry.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis by treating cells with various concentrations of this compound for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

    • Healthy cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the cell cycle distribution by flow cytometry.

Materials:

  • Treated and untreated cells

  • Cold 70% Ethanol

  • Phosphate-Buffered Saline (PBS)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired time.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 4: Western Blot Analysis

This protocol is for detecting changes in the expression of key proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-Bax, anti-p21, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells and quantify the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Use a loading control (e.g., β-actin) to normalize protein expression levels.

Experimental Workflow Visualization

cluster_assays Cellular Assays cluster_molecular Molecular Analysis start Start: Cancer Cell Culture treat Treat with 4'-Hydroxy-5,6,7,8- tetramethoxyflavone start->treat harvest Harvest Cells treat->harvest viability Cell Viability Assay (MTT) harvest->viability apoptosis Apoptosis Assay (Annexin V/PI) harvest->apoptosis cellcycle Cell Cycle Analysis (PI Staining) harvest->cellcycle lysis Cell Lysis harvest->lysis data Data Analysis and Interpretation viability->data apoptosis->data cellcycle->data protein Protein Quantification lysis->protein wb Western Blotting protein->wb wb->data

Caption: General experimental workflow for studying the effects of the compound.

References

Application Notes and Protocols: Isolating 4'-Hydroxy-5,6,7,8-tetramethoxyflavone from Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxy-5,6,7,8-tetramethoxyflavone is a polymethoxylated flavone (PMF), a class of bioactive compounds found in a limited number of plant species, most notably within the peels of citrus fruits.[1] These compounds have garnered significant interest in the scientific community for their potential therapeutic properties. This document provides detailed protocols and application notes for the successful isolation and purification of this compound from plant materials, intended for researchers in natural product chemistry, pharmacology, and drug development.

Overview of Isolation Techniques

The isolation of this compound from plant extracts typically involves a multi-step process encompassing extraction, fractionation, and purification. The moderately polar nature of this methoxyflavone dictates the selection of appropriate solvents and chromatographic techniques.[2] Common methodologies include solvent extraction followed by various forms of chromatography, such as column chromatography, preparative high-performance liquid chromatography (prep-HPLC), and high-speed countercurrent chromatography (HSCCC).[3][4][5]

Experimental Protocols

Protocol 1: General Extraction from Plant Material

This protocol outlines the initial extraction of flavonoids from dried plant material, such as citrus peels.

Materials:

  • Dried and powdered plant material (e.g., citrus peels)

  • Petroleum ether

  • Methanol

  • Rotary evaporator

  • Filter paper and funnel

Procedure:

  • Immerse the dried plant powder (e.g., 7.0 kg) in petroleum ether at room temperature for a period of 10 days, with frequent agitation. This step is crucial for the removal of lipids.[6]

  • Filter the petroleum ether extract and evaporate the solvent under reduced pressure using a rotary evaporator. The resulting crude lipid extract can be stored for future use.[6]

  • The defatted plant material is then repeatedly extracted with methanol until the solvent runs clear, indicating a thorough extraction of polar and semi-polar compounds, including flavonoids.[6]

  • Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain the crude methanolic extract. This extract will be the starting material for chromatographic separation.

Protocol 2: Isolation by Column Chromatography

This protocol details the separation of the target flavone using silica gel column chromatography.

Materials:

  • Crude methanolic extract

  • Silica gel (60 PF254, 70-230 mesh)

  • Chromatography column

  • Solvents: Chloroform, Ethyl acetate, Methanol (analytical grade)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for visualization

Procedure:

  • Adsorb the crude methanolic extract onto a small amount of silica gel.

  • Pack a chromatography column with silica gel suspended in chloroform.

  • Load the adsorbed sample onto the top of the prepared column.

  • Begin elution with 100% chloroform.

  • Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate to the chloroform. A step-wise gradient can be employed (e.g., 95:5, 90:10, 85:15, etc., chloroform:ethyl acetate).

  • As polarity is further increased, a gradient of methanol in ethyl acetate can be used.[2]

  • Collect fractions of a consistent volume (e.g., 500 mL).

  • Monitor the separation process by spotting collected fractions on TLC plates and developing them in a suitable solvent system (e.g., benzene:ethyl acetate).

  • Combine fractions that show a similar TLC profile.

  • Fractions containing the target compound may require further purification using techniques like preparative HPLC.

Protocol 3: Purification by Preparative HPLC (Prep-HPLC)

For obtaining high-purity this compound, preparative HPLC is a powerful technique.

Materials:

  • Partially purified fraction from column chromatography

  • Prep-HPLC system with a suitable column (e.g., C18)

  • HPLC-grade solvents (e.g., Methanol, Water, Ethanol, Hexanes)

  • 0.1% Trifluoroacetic acid, formic acid, or acetic acid (optional peak sharpening modifiers)[2]

Procedure:

  • Dissolve the partially purified fraction in a suitable solvent.

  • Filter the sample through a 0.45 µm syringe filter.

  • Set up the prep-HPLC system with a C18 column.

  • A common mobile phase for separating polymethoxyflavones is a gradient of methanol and water or ethanol and hexanes.[2][3] For example, a gradient of 35% ethanol and 65% hexanes has been used for similar compounds.[3]

  • Inject the sample and run the purification program.

  • Collect the fractions corresponding to the peak of the target compound.

  • Evaporate the solvent from the collected fraction to obtain the purified this compound.

  • Assess the purity of the final compound using analytical HPLC.

Data Presentation

The following table summarizes quantitative data for the isolation of structurally related polymethoxyflavones to provide an estimate of potential yields and purity.

Compound NamePlant SourceIsolation Method(s)YieldPurityReference
5-Hydroxy-3',4',6,7-tetramethoxyflavoneArtemisia monospermaColumn Chromatography175 mgN/A(Abu-Niaaj et al., 2018)[6]
5,6,7,4'-TetramethoxyflavoneSweet Orange Peel ExtractHigh Performance Counter Current Chromatography (HPCCC)N/A>96.6%(Zhang et al., 2019)[5]
5-Hydroxy-3, 7, 3′, 4′-tetramethoxyflavonePogostemon cablinHSCCC and Preparative HPLC8 mg98%(Li et al., 2011)[4]

N/A: Not Available

Visualization of Experimental Workflow and Biological Activity

experimental_workflow plant_material Dried Plant Material (e.g., Citrus Peel) extraction Solvent Extraction (Petroleum Ether, Methanol) plant_material->extraction crude_extract Crude Methanolic Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography (Gradient Elution) crude_extract->column_chromatography fractions Collected Fractions column_chromatography->fractions tlc TLC Analysis fractions->tlc prep_hplc Preparative HPLC (e.g., C18 Column) fractions->prep_hplc Partially Purified Fractions tlc->column_chromatography Guide Fraction Collection pure_compound Pure 4'-Hydroxy-5,6,7,8- tetramethoxyflavone prep_hplc->pure_compound characterization Structural Characterization (NMR, MS) pure_compound->characterization

Caption: General workflow for the isolation and purification of this compound.

While a specific signaling pathway for this compound is not yet fully elucidated, studies on structurally similar 5-hydroxy polymethoxyflavones (5OH-PMFs) have demonstrated their pro-apoptotic and cell-cycle arrest activities in cancer cells, often mediated through p53, Bax, and p21 dependent mechanisms.[7]

biological_activity pmf 5-Hydroxy Polymethoxyflavones (e.g., 5HTMF) p53 p53 Activation pmf->p53 bax Bax Upregulation p53->bax p21 p21 Upregulation p53->p21 caspase Caspase-3 Activation bax->caspase cell_cycle_arrest G0/G1 Cell Cycle Arrest p21->cell_cycle_arrest parp PARP Cleavage caspase->parp apoptosis Apoptosis parp->apoptosis

Caption: Proposed mechanism of action for related 5-hydroxy polymethoxyflavones in cancer cells.

References

Application Notes and Protocols for High-Throughput Screening Assays of Polymethoxyflavone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for conducting high-throughput screening (HTS) assays to evaluate the biological activity of polymethoxyflavone (PMF) derivatives. The protocols are designed for identifying and characterizing PMF derivatives with potential therapeutic applications in areas such as oncology, inflammation, and neuroprotection.

I. Introduction to Polymethoxyflavones (PMFs)

Polymethoxyflavones are a class of flavonoids characterized by the presence of multiple methoxy groups on their basic phenyl-benzo-γ-pyrone structure.[1] Abundantly found in the peels of citrus fruits, PMFs such as tangeretin, nobiletin, and sinensetin have garnered significant scientific interest due to their diverse pharmacological activities.[1] Preclinical studies have demonstrated their potential as anti-inflammatory, anti-cancer, and neuroprotective agents.[2] These biological effects are often attributed to their ability to modulate key cellular signaling pathways, including NF-κB, PI3K/Akt, and MAPK.

High-throughput screening provides an efficient platform for systematically evaluating large libraries of PMF derivatives to identify lead compounds for further drug development. The following sections detail experimental protocols for various HTS assays and present quantitative data from studies on PMF derivatives.

II. Data Presentation: Anti-Proliferative Activity of PMF Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of five PMF derivatives against two human prostate cancer cell lines, PC-3 and DU145, as determined by an MTT assay.[3] This data is crucial for comparing the cytotoxic potency of different PMF derivatives.

Polymethoxyflavone DerivativeCell LineIC50 (µM)[3]
Tangeretin PC-322.12
DU14546.60
5-Demethylnobiletin PC-3> 50
DU145> 50
Nobiletin PC-3> 50
DU145> 50
Sinensetin PC-3> 50
DU145> 50
Tetramethyl-O-scutellarin PC-3> 50
DU145> 50

III. Experimental Protocols

This section provides detailed methodologies for key HTS experiments to assess the anti-cancer and anti-inflammatory properties of PMF derivatives.

A. Protocol 1: Anti-Proliferative HTS Assay Using MTT

This protocol describes a colorimetric assay to measure the effect of PMF derivatives on the proliferation of cancer cells. The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form a purple formazan product.

1. Materials:

  • Cancer cell lines (e.g., PC-3, DU145, HCT116)

  • Complete cell culture medium (e.g., DMEM or F-12K with 10% FBS and 1% penicillin-streptomycin)

  • PMF derivatives stock solutions (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well or 384-well clear flat-bottom microplates

  • Microplate reader

2. Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of PMF derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle control (medium with DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[4]

3. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.[5]

B. Protocol 2: Anti-Inflammatory HTS Assay for Nitric Oxide (NO) Inhibition

This protocol details an assay to screen for PMF derivatives that can inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The Griess reagent is used to quantify nitrite, a stable product of NO.

1. Materials:

  • RAW 264.7 macrophage cells

  • Complete DMEM medium

  • LPS from E. coli

  • PMF derivatives stock solutions (in DMSO)

  • Griess Reagent System (contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard

  • 96-well flat-bottom microplates

  • Microplate reader

2. Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Pre-treatment: Treat the cells with various concentrations of PMF derivatives for 1-2 hours before LPS stimulation.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except for the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Nitrite Measurement:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of sulfanilamide solution and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution and incubate for 5-10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

3. Data Analysis: Generate a standard curve using the sodium nitrite standard. Calculate the concentration of nitrite in the samples from the standard curve. Determine the percentage of NO inhibition relative to the LPS-stimulated control.

C. Protocol 3: NF-κB Luciferase Reporter HTS Assay

This protocol describes a cell-based reporter gene assay to screen for PMF derivatives that inhibit the NF-κB signaling pathway. This pathway is a key regulator of inflammation and cell survival.[6][7]

1. Materials:

  • HEK293T cells stably transfected with an NF-κB luciferase reporter construct

  • Complete DMEM medium

  • PMF derivatives stock solutions (in DMSO)

  • TNF-α (or other NF-κB activator)

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • 96-well or 384-well white, clear-bottom microplates

  • Luminometer

2. Procedure:

  • Cell Seeding: Seed the stably transfected HEK293T cells into a white, clear-bottom 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours.

  • Compound Treatment: Add various concentrations of PMF derivatives to the wells and incubate for 1 hour.

  • NF-κB Activation: Stimulate the cells with TNF-α (e.g., 10 ng/mL final concentration) for 6-8 hours.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add a volume of luciferase assay reagent equal to the culture medium volume in each well.

    • Mix well and incubate for 2-5 minutes to allow for cell lysis and signal stabilization.

  • Data Acquisition: Measure the luminescence using a luminometer.

3. Data Analysis: Calculate the fold induction of luciferase activity in the stimulated versus unstimulated cells. Determine the percentage of inhibition of NF-κB activity by the PMF derivatives relative to the TNF-α stimulated control.

IV. Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by PMF derivatives and a typical HTS workflow.

A. Signaling Pathways

NF-kB_Signaling_Pathway NF-κB Signaling Pathway Inhibition by PMFs TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR Binds IKK_Complex IKK_Complex TNFR->IKK_Complex Activates I-kappa-B I-kappa-B IKK_Complex->I-kappa-B Phosphorylates NF-kappa-B NF-kappa-B I-kappa-B->NF-kappa-B Releases Nucleus Nucleus NF-kappa-B->Nucleus Translocates Gene_Expression Gene_Expression Nucleus->Gene_Expression Promotes PMFs PMFs PMFs->IKK_Complex Inhibits

Caption: Inhibition of the NF-κB signaling pathway by PMFs.

PI3K_Akt_Signaling_Pathway PI3K/Akt Signaling Pathway Modulation by PMFs Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates Cell_Survival_Proliferation Cell_Survival_Proliferation Akt->Cell_Survival_Proliferation PMFs PMFs PMFs->PI3K Inhibits PMFs->Akt Inhibits

Caption: Modulation of the PI3K/Akt signaling pathway by PMFs.

B. Experimental Workflow

HTS_Workflow High-Throughput Screening Workflow for PMF Derivatives cluster_0 Assay Development & Miniaturization cluster_1 Primary Screening cluster_2 Hit Confirmation & Dose-Response cluster_3 Secondary Assays & Lead Optimization Assay_Choice Choose Assay (e.g., MTT, NO, Luciferase) Optimization Optimize Assay Conditions (Cell density, Reagent conc.) Assay_Choice->Optimization Miniaturization Miniaturize to 384/1536-well format Optimization->Miniaturization Library_Screening Screen PMF Library (Single concentration) Miniaturization->Library_Screening Data_Acquisition Automated Data Acquisition Library_Screening->Data_Acquisition Hit_Identification Identify Primary Hits Data_Acquisition->Hit_Identification Hit_Confirmation Re-test Primary Hits Hit_Identification->Hit_Confirmation Dose_Response Dose-Response Curves (IC50/EC50 determination) Hit_Confirmation->Dose_Response Secondary_Assays Orthogonal & Counter-screens Dose_Response->Secondary_Assays SAR_Studies Structure-Activity Relationship Secondary_Assays->SAR_Studies Lead_Optimization Lead Compound Optimization SAR_Studies->Lead_Optimization

Caption: General workflow for HTS of PMF derivatives.

References

Application Notes and Protocols: Pharmacokinetic Studies of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone in Rats

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific pharmacokinetic studies for 4'-Hydroxy-5,6,7,8-tetramethoxyflavone in rats were found in the public domain at the time of this writing. The following application notes and protocols are a representative methodology based on studies of structurally similar polymethoxyflavones (PMFs) in rats. The quantitative data presented are hypothetical and for illustrative purposes only.

Introduction

This compound is a polymethoxyflavone (PMF), a class of flavonoids found in citrus peels and other plants.[1][2] PMFs have garnered interest for their potential health benefits, including anti-inflammatory and anti-cancer properties.[3][4] Understanding the pharmacokinetic profile of these compounds is crucial for their development as therapeutic agents. This document outlines a general protocol for conducting a pharmacokinetic study of this compound in a rat model, including sample collection, processing, and bioanalytical methods.

Data Presentation

As no specific data exists for this compound, the following table represents hypothetical pharmacokinetic parameters following oral administration in rats. These values are for illustrative purposes and should be determined experimentally.

ParameterSymbolValue (units)Description
Maximum Plasma ConcentrationCmax[Hypothetical Value] (ng/mL)The highest concentration of the drug observed in the plasma.
Time to Maximum ConcentrationTmax[Hypothetical Value] (h)The time at which the Cmax is reached.
Area Under the Curve (0-t)AUC(0-t)[Hypothetical Value] (ng·h/mL)The total drug exposure up to the last measurable concentration.
Area Under the Curve (0-∞)AUC(0-∞)[Hypothetical Value] (ng·h/mL)The total drug exposure extrapolated to infinity.
Elimination Half-lifet1/2[Hypothetical Value] (h)The time required for the plasma concentration of the drug to decrease by half.
Mean Residence TimeMRT[Hypothetical Value] (h)The average time the drug molecules stay in the body.
Apparent Volume of DistributionVd/F[Hypothetical Value] (L/kg)The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Apparent Total ClearanceCL/F[Hypothetical Value] (L/h/kg)The rate at which a drug is cleared from the body.

Experimental Protocols

This section details a generalized methodology for a pharmacokinetic study of a novel PMF in rats, based on common practices for similar compounds.

Animal Model
  • Species: Male Sprague-Dawley rats.[5][6]

  • Age and Weight: 7-8 weeks old, weighing 200 ± 20 g.[6]

  • Housing: Housed in a controlled environment with a 12/12 h light/dark cycle and an ambient temperature of 23°C ± 3°C.[6]

  • Acclimatization: Animals should be acclimated for at least one week before the experiment.

  • Fasting: Rats should be fasted overnight (approximately 12 hours) before drug administration, with free access to water.[6]

Drug Administration
  • Formulation: this compound should be dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).

  • Route of Administration: Oral gavage (p.o.) is a common route for assessing oral bioavailability. Intravenous (i.v.) administration is also necessary to determine absolute bioavailability.

  • Dosage: The dosage should be determined based on preliminary toxicity and efficacy studies. A hypothetical oral dose might be 50 mg/kg.

Sample Collection
  • Blood Sampling: Blood samples (approximately 150-200 µL) are collected from the retro-orbital plexus or tail vein into heparinized tubes at predetermined time points.[6]

  • Time Points (Oral): 0 (pre-dose), 0.083, 0.167, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.[6]

  • Time Points (Intravenous): 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-administration.

  • Plasma Preparation: Blood samples are immediately centrifuged (e.g., at 4000 rpm for 10 minutes) to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.

Bioanalytical Method

A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is typically used for the quantification of flavonoids in plasma.

  • Sample Preparation: Protein precipitation is a common method for extracting the analyte from plasma. This involves adding a solvent like acetonitrile or methanol to the plasma sample, vortexing, and then centrifuging to pellet the precipitated proteins. The supernatant is then collected for analysis.

  • Instrumentation: A UPLC system coupled with a triple quadrupole mass spectrometer.[6]

  • Chromatographic Conditions:

    • Column: A suitable C18 column (e.g., Acquity UPLC BEH C18).

    • Mobile Phase: A gradient of acetonitrile and water (both containing a small amount of formic acid, e.g., 0.1%) is often used.

    • Flow Rate: A typical flow rate is around 0.3-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for specific and sensitive quantification. The transitions from the precursor ion to the product ion for the analyte and an internal standard (IS) are monitored.

  • Method Validation: The method should be validated for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to regulatory guidelines.

Visualizations

Experimental Workflow

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Fasting Overnight Fasting Animal_Acclimatization->Fasting Drug_Admin Drug Administration (Oral or IV) Fasting->Drug_Admin Blood_Collection Serial Blood Collection Drug_Admin->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Sample_Storage Storage at -80°C Plasma_Separation->Sample_Storage Sample_Prep Sample Preparation (Protein Precipitation) Sample_Storage->Sample_Prep UPLC_MSMS UPLC-MS/MS Analysis Sample_Prep->UPLC_MSMS PK_Analysis Pharmacokinetic Analysis UPLC_MSMS->PK_Analysis

Caption: Experimental workflow for a pharmacokinetic study in rats.

Hypothetical Metabolic Pathway

Studies on similar polymethoxyflavones suggest that metabolism often involves demethylation and conjugation reactions.[7][8]

G cluster_parent Parent Compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion Parent 4'-Hydroxy-5,6,7,8- tetramethoxyflavone Demethylation Demethylated Metabolites (e.g., Dihydroxy-trimethoxyflavone) Parent->Demethylation CYP450 Glucuronidation Glucuronide Conjugates Parent->Glucuronidation UGTs Sulfation Sulfate Conjugates Parent->Sulfation SULTs Demethylation->Glucuronidation UGTs Demethylation->Sulfation SULTs Excretion Urine and Feces Glucuronidation->Excretion Sulfation->Excretion

Caption: Hypothetical metabolic pathway of this compound.

References

Troubleshooting & Optimization

Stability issues of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone in different solvents.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone in various solvents and conditions. Due to the limited availability of specific stability data for this compound, this guide offers general best practices based on the known characteristics of polymethoxyflavones (PMFs) and hydroxyflavones, alongside protocols for establishing stability in your own experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

While specific data is limited, flavonoids, including polymethoxyflavones, can be sensitive to several factors. Stability is influenced by the solvent, pH, temperature, and light exposure. The presence of a hydroxyl group can sometimes increase susceptibility to oxidation compared to fully methoxylated flavonoids. It is crucial to handle stock solutions and experimental samples with care to minimize degradation.

Q2: Which solvents are recommended for dissolving and storing this compound?

For initial solubilization, organic solvents such as dimethyl sulfoxide (DMSO) or ethanol are commonly used. For long-term storage, it is advisable to store the compound as a solid at -20°C or -80°C. If stock solutions are necessary, prepare them in a high-quality anhydrous solvent, aliquot into small volumes to avoid repeated freeze-thaw cycles, and store at -80°C. Some polymethoxyflavones have poor aqueous solubility, which can lead to precipitation in aqueous media.[1][2]

Q3: How does pH affect the stability of this compound in aqueous solutions?

Flavonoids can be unstable in neutral to alkaline aqueous solutions (pH > 7).[3] The heterocyclic C-ring of the flavonoid structure can be susceptible to opening under these conditions.[4] For experiments in aqueous buffers, it is recommended to prepare fresh solutions and use them promptly. If the experimental design requires incubation, it is crucial to determine the compound's stability under those specific pH and temperature conditions.

Q4: Is this compound sensitive to light?

Many flavonoids exhibit some degree of photosensitivity.[5] To mitigate potential photodegradation, it is best practice to protect solutions from light by using amber vials or wrapping containers in aluminum foil. When conducting experiments, minimize the exposure of the compound to direct light.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Inconsistent experimental results or loss of activity Compound degradation in stock or working solutions.Prepare fresh stock solutions from solid material. Perform a stability test of the compound in the experimental solvent and under the experimental conditions (see Experimental Protocols section). Ensure proper storage of stock solutions (aliquoted, -80°C, protected from light).
Precipitation of the compound in aqueous media Poor aqueous solubility of polymethoxyflavones.Increase the concentration of the organic co-solvent (e.g., DMSO, ethanol) in the final working solution, ensuring the final solvent concentration is compatible with your experimental system. Use a surfactant or other solubilizing agent, again verifying its compatibility with the experiment.
Color change of the solution over time Oxidation or other degradation pathways.Prepare solutions fresh before each experiment. If a color change is observed, it is a strong indicator of degradation, and the solution should be discarded. Consider de-gassing aqueous buffers to remove dissolved oxygen.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential to determine the intrinsic stability of a compound and to identify potential degradation products.[6][7] This protocol provides a general workflow that can be adapted to your specific needs.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).[3]

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for a defined period, monitoring for rapid degradation.[3]

    • Oxidation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and incubate at room temperature.[7]

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C or higher).[3]

    • Photostability: Expose the stock solution to a light source (e.g., UV lamp or daylight) for a defined period. A control sample should be kept in the dark at the same temperature.

  • Sample Analysis: At each time point, take an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples. Analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to quantify the remaining amount of the parent compound.

  • Data Analysis: Calculate the percentage of degradation for each condition and time point. This data can be used to determine the degradation kinetics and half-life of the compound under different stress conditions.

Data Presentation

The following tables are templates for you to record your experimental stability data.

Table 1: Stability of this compound in Different Solvents at Room Temperature

SolventInitial Concentration (µg/mL)Concentration after 24h (µg/mL)Concentration after 48h (µg/mL)% Degradation after 48hObservations
DMSO
Ethanol
Methanol
Acetonitrile
PBS (pH 7.4)

Table 2: Forced Degradation Study Summary

Stress ConditionIncubation Time (h)Temperature (°C)% DegradationNumber of Degradation Products
0.1 M HCl
0.1 M NaOH
3% H₂O₂
Heat
Light

Mandatory Visualizations

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, RT) prep_stock->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation Expose to Stress thermal Thermal Degradation (60°C) prep_stock->thermal Expose to Stress photo Photodegradation (UV/Visible Light) prep_stock->photo Expose to Stress sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc HPLC-UV Analysis sampling->hplc neutralize->hplc data Quantify Parent Compound & Degradation Products hplc->data

Caption: Experimental workflow for a forced degradation study.

G cluster_inflammation Inflammatory Stimulus (e.g., LPS) cluster_pathway NF-κB Signaling Pathway LPS LPS IKK IKK Activation LPS->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Gene Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) NFkB->Gene Flavonoid 4'-Hydroxy-5,6,7,8- tetramethoxyflavone Flavonoid->IKK Inhibition

Caption: Inhibition of the NF-κB inflammatory pathway by flavonoids.

References

Troubleshooting low yield in the synthesis of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Yield in the Claisen-Schmidt Condensation Step

  • Question: My Claisen-Schmidt condensation between 2'-hydroxy-4,5,6-trimethoxyacetophenone and p-anisaldehyde is resulting in a low yield of the chalcone intermediate. What are the potential causes and solutions?

  • Answer: Low yields in this step can often be attributed to several factors:

    • Base Strength and Concentration: The choice and concentration of the base are critical. While sodium hydroxide is commonly used, its concentration can significantly impact the yield. An analysis of the reaction between 2-hydroxy-acetophenone and p-anisaldehyde showed that a 50% NaOH solution can be effective.[1] It is advisable to titrate the base to ensure the optimal concentration. Trying alternative bases like potassium hydroxide or using a stronger base such as lithium bis(trimethylsilyl)amide (LiHMDS) for polyhydroxylated chalcones could improve the yield, as it may not require protection of the hydroxyl groups.[2]

    • Reaction Temperature: Temperature plays a crucial role. For the synthesis of 2'-hydroxy chalcone, carrying out the reaction at 0°C has been shown to provide the best yield.[3] Running the reaction at elevated temperatures can lead to side reactions and decomposition of the product.

    • Solvent Choice: The solvent can influence the solubility of reactants and the reaction rate. While ethanol is a common choice, isopropyl alcohol has been reported to be a better solvent for the synthesis of 2'-hydroxy chalcone.[3]

    • Reaction Time: The reaction should be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times do not necessarily lead to higher yields and can increase the formation of byproducts. A reaction time of approximately 4 hours has been found to be sufficient in some cases.[3]

Issue 2: Inefficient Oxidative Cyclization of the Chalcone to the Flavone

  • Question: I have successfully synthesized the chalcone intermediate, but the subsequent oxidative cyclization to this compound is giving a poor yield. What could be going wrong?

  • Answer: The oxidative cyclization of a 2'-hydroxychalcone to a flavone is a key step where yield can be lost. Here are some common reasons and troubleshooting steps:

    • Choice of Oxidizing Agent: Various oxidizing agents can be used, and their effectiveness can vary. A widely used and effective method is the use of iodine in a solvent like dimethyl sulfoxide (DMSO). This combination has been shown to afford flavones in good yield.

    • Formation of Aurone Byproducts: A significant side reaction in the oxidative cyclization of 2'-hydroxychalcones is the formation of aurones. The choice of catalyst is critical to steer the reaction towards the desired flavone. While certain metal salts like Hg(OAc)₂, CuBr₂, and Tl(NO₃)₃ tend to favor aurone formation, reagents like I₂, SeO₂, and FeCl₃ generally favor the formation of flavones.[4]

    • Reaction Conditions: The reaction conditions, including temperature and time, need to be optimized. Microwave-assisted synthesis has been shown to significantly reduce reaction times and in some cases improve yields compared to conventional heating.[5]

    • Incomplete Reaction: Monitor the reaction progress using TLC. If the starting chalcone is still present after a prolonged reaction time, it may indicate that the reaction conditions are not optimal or the oxidizing agent is not active enough.

Issue 3: Unwanted Demethylation or Other Side Reactions

  • Question: I am observing the formation of byproducts that appear to be demethylated versions of my target flavone. How can I prevent this?

  • Answer: Demethylation of methoxy groups on the flavone core can be a significant side reaction, especially under acidic or certain catalytic conditions.

    • Reaction Conditions: Avoid harsh acidic conditions, as they can lead to the cleavage of methoxy groups. Some demethylation can even occur with Lewis acids that are sometimes used in flavonoid synthesis.

    • Selective Protection: If demethylation is a persistent issue, particularly at the 5-position, a protection-deprotection strategy might be necessary. However, for this specific molecule, the 4'-hydroxyl group is the primary site for consideration of protection.

    • Catalyst Choice: Be mindful of the catalyst used. Some reagents can have unintended side activities.

Issue 4: Difficulty in Purifying the Final Product

  • Question: I have a low yield after purification. How can I improve the purification of this compound?

  • Answer: Polymethoxyflavones can sometimes be challenging to purify due to the presence of closely related impurities.

    • Chromatography Technique: Flash chromatography using a silica gel column is a common and effective method for the purification of polymethoxyflavones.[5] A gradient solvent system, for example, a hexane-acetone gradient, can be employed to achieve good separation.[5]

    • Solvent System: For polymethoxyflavones, a combination of a non-polar solvent like hexane and a more polar solvent like ethyl acetate or acetone is typically used for silica gel chromatography.[6] For highly polar flavonoids, reverse-phase chromatography on C18 silica may be a better option.[6]

    • Removal of Impurities: Macroporous adsorptive resins can be used as a pre-purification step to remove sugars, water-soluble pigments, and other impurities before final purification by HPLC.[7]

    • Crystallization: If the crude product is of reasonable purity, crystallization from a suitable solvent can be an effective final purification step to obtain a high-purity product and improve the overall isolated yield.

Data Presentation

Table 1: Comparison of Reaction Conditions for Chalcone Synthesis

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
40% NaOHIsopropyl Alcohol04Good[3]
10% NaOHEthanolRoom Temp-Moderate[1]
50% NaOHEthanol-3-[1]
LiHMDS---Good[2]

Table 2: Reagents for Oxidative Cyclization of 2'-Hydroxychalcones

ReagentMajor Product
I₂/DMSOFlavone
SeO₂Flavone
FeCl₃Flavone
Hg(OAc)₂Aurone
CuBr₂Aurone
Tl(NO₃)₃Aurone

Experimental Protocols

1. Synthesis of 2'-Hydroxy-4'-methoxy-4,5,6-trimethoxychalcone (Chalcone Intermediate)

  • Materials:

    • 2'-hydroxy-4,5,6-trimethoxyacetophenone

    • p-Anisaldehyde

    • Sodium hydroxide (NaOH)

    • Isopropyl alcohol

    • Hydrochloric acid (HCl)

    • Distilled water

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve equimolar amounts of 2'-hydroxy-4,5,6-trimethoxyacetophenone and p-anisaldehyde in isopropyl alcohol in a round-bottom flask.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add a 40% aqueous solution of NaOH dropwise with constant stirring.

    • Continue stirring the reaction mixture at 0°C for approximately 4 hours, monitoring the progress by TLC (e.g., using a hexane:ethyl acetate solvent system).

    • Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is acidic.

    • The precipitated solid (the chalcone) is then filtered, washed with cold water until the washings are neutral, and dried.

    • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

2. Synthesis of this compound

  • Materials:

    • 2'-Hydroxy-4'-methoxy-4,5,6-trimethoxychalcone

    • Iodine (I₂)

    • Dimethyl sulfoxide (DMSO)

    • Saturated sodium thiosulfate solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve the 2'-hydroxy-4'-methoxy-4,5,6-trimethoxychalcone in DMSO in a round-bottom flask.

    • Add a catalytic amount of iodine to the solution.

    • Heat the reaction mixture at a suitable temperature (e.g., 100-120°C) and monitor the reaction progress by TLC.

    • After the reaction is complete (disappearance of the starting chalcone), cool the mixture to room temperature.

    • Pour the reaction mixture into a saturated solution of sodium thiosulfate to quench the excess iodine.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude flavone.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate or hexane and acetone.

Mandatory Visualization

Synthesis_Workflow cluster_chalcone Step 1: Claisen-Schmidt Condensation cluster_flavone Step 2: Oxidative Cyclization cluster_purification Step 3: Purification 2_hydroxy_acetophenone 2'-hydroxy-4,5,6- trimethoxyacetophenone Chalcone 2'-Hydroxy-4'-methoxy- 4,5,6-trimethoxychalcone 2_hydroxy_acetophenone->Chalcone Base (e.g., NaOH) Solvent (e.g., IPA) 0°C p_anisaldehyde p-Anisaldehyde p_anisaldehyde->Chalcone Flavone 4'-Hydroxy-5,6,7,8- tetramethoxyflavone Chalcone->Flavone Oxidizing Agent (e.g., I₂) Solvent (e.g., DMSO) Heat Purified_Flavone Pure Flavone Flavone->Purified_Flavone Column Chromatography (Silica Gel)

Caption: Synthetic workflow for this compound.

Troubleshooting_Flowchart Start Low Final Yield Check_Step1 Check Yield of Chalcone Intermediate Start->Check_Step1 Low_Step1 Low Chalcone Yield Check_Step1->Low_Step1 Low Good_Step1 Good Chalcone Yield Check_Step1->Good_Step1 Good Optimize_Base Optimize Base: - Concentration - Type (NaOH, KOH, LiHMDS) Low_Step1->Optimize_Base Optimize_Temp Optimize Temperature: - Lower to 0°C Low_Step1->Optimize_Temp Optimize_Solvent Optimize Solvent: - Try Isopropyl Alcohol Low_Step1->Optimize_Solvent Check_Step2 Check Cyclization Reaction Good_Step1->Check_Step2 Check_Purification Review Purification Method Good_Step1->Check_Purification Yield loss after purification Low_Step2 Low Flavone Yield Check_Step2->Low_Step2 Problem Optimize_Oxidant Optimize Oxidizing Agent: - Use I₂/DMSO Low_Step2->Optimize_Oxidant Check_Side_Products Check for Side Products: - Aurone Formation? Low_Step2->Check_Side_Products Optimize_Conditions Optimize Conditions: - Temperature - Time (Microwave?) Low_Step2->Optimize_Conditions Low_Step2->Check_Purification Yield loss after purification Optimize_Chroma Optimize Chromatography: - Gradient Elution - Different Stationary Phase (C18) Check_Purification->Optimize_Chroma Pre_Purify Consider Pre-purification: - Macroporous Resins Check_Purification->Pre_Purify

Caption: Troubleshooting flowchart for low yield synthesis.

References

Addressing cytotoxicity of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone in normal cell lines.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 4'-Hydroxy-5,6,7,8-tetramethoxyflavone, with a specific focus on addressing potential cytotoxicity in normal cell lines.

Troubleshooting Guide

Issue 1: Unexpected Cell Death or Poor Viability in Normal Cell Lines

Q1: I am observing significant cell death in my normal cell line after treatment with this compound. What is the likely cause and how can I resolve this?

A1: Unforeseen cytotoxicity in normal cell lines can stem from several factors. Flavonoids, including this compound, can exhibit cytotoxic effects at higher concentrations.[1] The observed cell death is likely a dose-dependent effect.

Troubleshooting Steps:

  • Concentration Optimization: The primary step is to perform a dose-response experiment to determine the non-toxic concentration range for your specific normal cell line. We recommend starting with a broad range of concentrations (e.g., 0.1 µM to 100 µM) to identify the IC50 (half-maximal inhibitory concentration) and a safe concentration range.

  • Solvent Toxicity Check: Ensure that the final concentration of your solvent (e.g., DMSO) in the culture medium is not exceeding non-toxic levels, typically below 0.1% (v/v). Run a solvent-only control to confirm.

  • Incubation Time: Reduce the incubation time. Cytotoxicity can be time-dependent. Assess cell viability at earlier time points (e.g., 12, 24, and 48 hours) to find a suitable experimental window.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to flavonoids.[1] Consider using a different, potentially more robust, normal cell line for your experiments if the issue persists.

Issue 2: Inconsistent or Unreliable Cytotoxicity Assay Results

Q2: My cytotoxicity assay results (e.g., MTT, XTT) are inconsistent when using this compound. Why is this happening and what should I do?

A2: Standard colorimetric viability assays that rely on cellular reductase activity, such as MTT, can be unreliable for flavonoids. Some flavonoids can directly reduce the assay reagents in the absence of cells, leading to false results.[2]

Recommended Solutions:

  • Alternative Viability Assays: Switch to a more reliable method for assessing the viability of flavonoid-treated cells. The Trypan Blue Exclusion Assay is a recommended alternative as it directly measures cell membrane integrity.[2] Other suitable methods include Crystal Violet staining or cell counting using a hemocytometer.

  • Assay Controls: If you must use a metabolic assay, include a "flavonoid-only" control (your compound in cell-free media with the assay reagent) to quantify any direct reduction of the reagent by the compound. This can be subtracted from your experimental values.

Issue 3: Determining a Safe Working Concentration for Normal Cells

Q3: How do I proactively determine a safe and effective concentration of this compound that minimizes toxicity to normal cells while still being relevant for my cancer cell line studies?

A3: Establishing a therapeutic window is a critical step. This involves identifying a concentration range where the compound shows activity against cancer cells but has minimal impact on normal cells.

Experimental Approach:

  • Comparative IC50 Determination: Perform parallel dose-response studies on your cancer cell line of interest and one or more normal cell lines (e.g., human lung fibroblasts like TIG-1 or human umbilical vein endothelial cells).[1]

  • Calculate Selectivity Index (SI): The SI is the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line (SI = IC50 Normal Cell / IC50 Cancer Cell). A higher SI value indicates greater selectivity for cancer cells.

  • Choose a Working Concentration: Select a concentration for your experiments that is effective against the cancer cell line but falls well below the IC50 for the normal cell line.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it found?

A1: this compound is a type of polymethoxyflavone (PMF), a class of flavonoids characterized by the presence of multiple methoxy groups.[3][4] PMFs are naturally found in citrus fruits, particularly in the peel.[3][5]

Q2: What is the potential mechanism of cytotoxicity for flavonoids like this one?

A2: While the specific mechanism for this compound is not extensively studied in normal cells, related flavonoids can induce cytotoxicity through several mechanisms. A common pathway involves the generation of intracellular Reactive Oxygen Species (ROS), leading to oxidative stress and subsequent apoptosis (programmed cell death).[1] In cancer cells, polymethoxyflavones have been shown to induce apoptosis and cell cycle arrest through modulation of signaling pathways such as MAPK, TNF, and p53.[6][7]

Q3: Are there any known IC50 values for similar compounds in normal cell lines?

Q4: Can I co-administer antioxidants to reduce the cytotoxicity in my normal cell line cultures?

A4: Yes, if the cytotoxicity is mediated by an increase in intracellular ROS, co-treatment with an antioxidant like N-acetylcysteine (NAC) could potentially mitigate the toxic effects in normal cells. However, it is important to note that this could also interfere with the anti-cancer mechanisms of the flavonoid if they are also ROS-dependent. Therefore, this approach should be used with caution and with appropriate controls to ensure it does not negate the intended effects in your experimental model.

Data on Flavonoid Cytotoxicity

The following table summarizes the cytotoxic effects of various flavonoids on different cell lines to provide a comparative context.

FlavonoidCell LineCell TypeAssayIncubation TimeIC50 / Effect
Apigenin TIG-1Normal Human Lung FibroblastWST-824 hApprox. 75 µM
Luteolin TIG-1Normal Human Lung FibroblastWST-824 hApprox. 60 µM
Quercetin TIG-1Normal Human Lung FibroblastWST-824 h> 100 µM
3-Hydroxyflavone HUVENormal Human EndothelialWST-824 hApprox. 40 µM
5,6,7,4'-Tetramethoxyflavone HeLaHuman Cervical CancerAnnexin V/PI24 hApoptosis at 10-40 µM
5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone HCT116Human Colon CancerMTT48 hApprox. 6 µM

Data is compiled from multiple sources for illustrative purposes.[1][6][8]

Experimental Protocols

Protocol 1: Trypan Blue Exclusion Assay for Cell Viability

This method is recommended to avoid artifacts from metabolic assays.

Materials:

  • Trypan Blue solution (0.4%)

  • Phosphate-Buffered Saline (PBS)

  • Hemocytometer

  • Microscope

Procedure:

  • Seed cells in a multi-well plate and treat with a range of this compound concentrations for the desired time.

  • After incubation, collect the cell culture medium (which may contain floating dead cells) and wash the adherent cells with PBS.

  • Trypsinize the adherent cells and combine them with the collected medium from the previous step.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in a known volume of PBS.

  • Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution and incubate for 1-2 minutes at room temperature.

  • Load 10 µL of the mixture into a hemocytometer.

  • Under a microscope, count the number of viable (unstained, bright) and non-viable (blue-stained) cells in the central grid of the hemocytometer.

  • Calculate the percentage of viable cells: Viability (%) = (Number of viable cells / Total number of cells) x 100.

Protocol 2: Measurement of Intracellular ROS using DCFH-DA

This protocol helps to determine if cytotoxicity is associated with oxidative stress.

Materials:

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Hanks' Balanced Salt Solution (HBSS) or serum-free medium

  • Fluorometric plate reader or fluorescence microscope

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Wash the cells once with warm HBSS.

  • Load the cells with 10-20 µM DCFH-DA in HBSS and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with warm HBSS to remove excess probe.

  • Add your test compound (this compound) at various concentrations in HBSS or serum-free media. Include a positive control (e.g., H₂O₂) and a negative control (vehicle).

  • Measure the fluorescence intensity immediately (for a baseline reading) and at subsequent time points (e.g., every 15 minutes for 1-2 hours) using a plate reader with excitation at ~485 nm and emission at ~530 nm.

  • An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep Prepare Stock Solution of Flavonoid in DMSO seed Seed Normal and Cancer Cell Lines prep->seed treat Treat Cells with a Range of Flavonoid Concentrations (Include Solvent Control) seed->treat incubate Incubate for Desired Timepoints treat->incubate viability Assess Cell Viability (Trypan Blue Assay) incubate->viability ros Measure Intracellular ROS (DCFH-DA Assay) incubate->ros ic50 Calculate IC50 Values and Determine Selectivity Index viability->ic50 signaling_pathway flavonoid 4'-Hydroxy-5,6,7,8- tetramethoxyflavone ros Increased Intracellular ROS flavonoid->ros stress Oxidative Stress ros->stress mapk MAPK Pathway (p38, JNK) stress->mapk p53 p53 Activation stress->p53 apoptosis Apoptosis mapk->apoptosis p53->apoptosis arrest Cell Cycle Arrest p53->arrest troubleshooting_tree start High Cytotoxicity Observed in Normal Cells q1 Is Solvent Control Also Toxic? start->q1 a1_yes Reduce Solvent Concentration q1->a1_yes Yes q2 Is Assay Metabolic-Based (e.g., MTT)? q1->q2 No a2_yes Switch to Trypan Blue or Crystal Violet Assay q2->a2_yes Yes q3 Perform Dose-Response and Time-Course Experiment q2->q3 No a3 Identify Non-Toxic Concentration and Shorter Incubation Time q3->a3

References

Technical Support Center: Enhancing Oral Bioavailability of Polymethoxyflavones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of polymethoxyflavones (PMFs).

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of polymethoxyflavones (PMFs)?

A1: The low oral bioavailability of PMFs stems from several key physicochemical and physiological factors:

  • Poor Aqueous Solubility: PMFs possess multiple methoxy groups, which makes them highly lipophilic and poorly soluble in the aqueous environment of the gastrointestinal (GI) tract. This low solubility limits their dissolution, which is a prerequisite for absorption.[1][2][3]

  • Extensive First-Pass Metabolism: After absorption, PMFs undergo significant metabolism in the enterocytes (intestinal cells) and hepatocytes (liver cells), primarily by cytochrome P450 (CYP) enzymes like CYP3A4. This "first-pass effect" reduces the amount of active compound reaching systemic circulation.[4][5]

  • Efflux by Transporters: PMFs can be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the compounds from inside the enterocytes back into the GI lumen, further limiting their net absorption.[4][6]

Q2: What are the main strategies to overcome these bioavailability challenges?

A2: The primary strategies can be broadly categorized into three areas:

  • Formulation-Based Approaches: These aim to improve the solubility and dissolution rate of PMFs. Key techniques include nanoformulations (e.g., nanoemulsions, nanoparticles), amorphous solid dispersions, and inclusion complexes with cyclodextrins.[7][8]

  • Co-administration with Bioenhancers: This involves using other compounds to inhibit metabolic enzymes or efflux transporters. A classic example is piperine, a component of black pepper, which inhibits both CYP3A4 and P-gp.[4][5][9]

  • Chemical Modification: This involves creating prodrugs or derivatives of PMFs with improved solubility or metabolic stability. For instance, creating 5-acetylated PMF derivatives can improve permeability compared to their 5-hydroxylated counterparts.[2]

Q3: How do nanoformulations improve the bioavailability of PMFs?

A3: Nanoformulations enhance PMF bioavailability through several mechanisms:

  • Increased Surface Area: By reducing the particle size to the nanometer scale, the surface-area-to-volume ratio is dramatically increased, which enhances the dissolution rate according to the Noyes-Whitney equation.[10]

  • Improved Solubility: Encapsulating PMFs in nanocarriers can improve their apparent solubility in the GI tract.[11]

  • Enhanced Permeability and Uptake: Some nanoparticles can be taken up by specialized cells in the intestine (e.g., M-cells of Peyer's patches), bypassing traditional absorption pathways and potentially avoiding some first-pass metabolism.[12][13]

  • Protection from Degradation: The nanocarrier can protect the PMF from enzymatic degradation in the GI tract.

Q4: What is a solid dispersion, and how does it work for PMFs?

A4: A solid dispersion is a system where a poorly soluble drug (like a PMF) is dispersed in a solid, hydrophilic carrier or matrix, such as a polymer (e.g., PVP, HPMC).[14] The key mechanism is the reduction or prevention of drug crystallization. By converting the PMF from a crystalline state to a more soluble, amorphous state, the energy required to dissolve the molecule is reduced, leading to faster dissolution and improved absorption.[14][15][16]

Part 2: Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Problem 1: Low Dissolution Rate in In-Vitro Assays

  • Question: My PMF formulation shows minimal release in a standard in-vitro dissolution test (e.g., USP Paddle Apparatus). What could be wrong?

  • Answer & Troubleshooting Steps:

    • Issue: Inadequate Formulation. The chosen formulation may not be effectively enhancing solubility.

      • Troubleshooting:

        • Solid Dispersions: Confirm the amorphous state of your PMF within the polymer matrix using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). Crystalline peaks indicate incomplete amorphization.[10] Try increasing the polymer-to-drug ratio or using a different polymer.[14][16]

        • Nanoformulations: Characterize particle size, polydispersity index (PDI), and zeta potential. A large particle size or high PDI suggests instability and aggregation, which will reduce dissolution. Optimize your preparation method (e.g., homogenization speed, sonication time).[10]

    • Issue: Inappropriate Dissolution Medium. The pH and composition of the medium are critical.

      • Troubleshooting: PMF solubility can be pH-dependent. Test dissolution in different biorelevant media that simulate gastric fluid (e.g., SGF, pH 1.2) and intestinal fluid (e.g., FaSSIF/FeSSIF, pH 6.5/5.0) to better mimic in-vivo conditions.[15][17]

    • Issue: "Parachuting" Effect. For supersaturating systems like solid dispersions, the PMF may initially dissolve but then quickly precipitate out of solution.

      • Troubleshooting: Incorporate a precipitation inhibitor into your formulation. Polymers like HPMC can help maintain a supersaturated state for a longer duration.[14]

Problem 2: Poor Permeability in Caco-2 Cell Assays

  • Question: My PMF formulation has good solubility, but the apparent permeability coefficient (Papp) in my Caco-2 cell monolayer assay is still low. Why?

  • Answer & Troubleshooting Steps:

    • Issue: Efflux Transporter Activity. Caco-2 cells express high levels of efflux transporters like P-gp. A high ratio of basolateral-to-apical (B-A) transport compared to apical-to-basolateral (A-B) transport (efflux ratio > 2) suggests that active efflux is limiting permeability.[18]

      • Troubleshooting: Repeat the permeability assay in the presence of a known P-gp inhibitor, such as verapamil or piperine. A significant increase in the A-B Papp value would confirm that P-gp-mediated efflux is the problem.[5][6]

    • Issue: Cell Monolayer Integrity. The low Papp value might be an artifact of a compromised cell monolayer.

      • Troubleshooting: Always measure the Transepithelial Electrical Resistance (TEER) before and after the experiment. A significant drop in TEER suggests cytotoxicity or a compromised barrier.[19] Also, run a paracellular marker like Lucifer yellow or mannitol to check for leaks in the monolayer.[20]

    • Issue: Non-Specific Binding. Highly lipophilic PMFs can bind to the plastic of the Transwell plates, artificially lowering the concentration available for transport.[19]

      • Troubleshooting: Perform a mass balance study to quantify the amount of compound that has been transported, remains in the donor/receiver compartments, is associated with the cells, and is bound to the plate. Using plates with low-binding surfaces or adding a small percentage of bovine serum albumin (BSA) to the basolateral side can sometimes mitigate this issue.[19]

Problem 3: Inconsistent In-Vivo Pharmacokinetic (PK) Data

  • Question: I'm seeing large variability in the plasma concentration-time profiles of my PMF formulation in animal studies. What are the potential causes?

  • Answer & Troubleshooting Steps:

    • Issue: Formulation Instability. If you are using a liquid formulation like a nanoemulsion, it may be unstable in the GI tract, leading to premature drug release or aggregation.

      • Troubleshooting: Assess the stability of your formulation in simulated gastric and intestinal fluids. Check for changes in particle size or signs of drug precipitation over time.

    • Issue: Food Effects. The presence or absence of food can dramatically alter GI physiology (pH, motility, bile secretion) and impact the absorption of lipophilic compounds.

      • Troubleshooting: Standardize the feeding schedule of your animals (e.g., fasted vs. fed state) across all study groups. For lipophilic compounds like PMFs, administration with a high-fat meal can sometimes enhance absorption by stimulating bile secretion and promoting lymphatic transport.[21]

    • Issue: Inter-animal Variability in Metabolism. Genetic polymorphisms in metabolic enzymes (e.g., CYPs) can lead to significant differences in how individual animals handle the drug.

      • Troubleshooting: While difficult to control, ensure you are using a sufficient number of animals per group to achieve statistical power. If possible, use an inbred strain of animals to reduce genetic variability. Analyze plasma for key metabolites to see if metabolic profiles differ significantly between animals.

Part 3: Data Presentation & Experimental Protocols

Table 1: Comparison of Bioavailability Enhancement Strategies for PMFs
Formulation StrategyPMF ExampleCarrier/SystemFold Increase in AUC (vs. Unformulated)Fold Increase in Cmax (vs. Unformulated)Reference
NanoemulsionNobiletinBiopolymer-complexed HIPE2.07Not Reported[22]
Solid DispersionNaringeninPolyvinylpyrrolidone (PVP)Not Reported (51-fold increase in dissolution)Not Reported (64-fold increase in dissolution)[16]
Inclusion ComplexHesperetinHydroxypropyl-β-cyclodextrinNot Reported (Significant solubility increase)Not Reported (Significant solubility increase)[23][24]
Co-administrationVariousPiperine (P-gp/CYP3A4 Inhibitor)Varies (Mechanism-based)Varies (Mechanism-based)[4][5]

Note: Data is compiled from various studies and may not be directly comparable due to differences in experimental conditions, animal models, and PMF compounds.

Key Experimental Protocols

1. Protocol: Preparation of a PMF Solid Dispersion by Solvent Evaporation

  • Dissolution: Dissolve the PMF (e.g., Tangeretin) and a hydrophilic polymer (e.g., PVP K30) in a suitable organic solvent (e.g., ethanol or acetic acid) in a predetermined ratio (e.g., 1:4 drug-to-polymer by weight).[16]

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, solid film is formed.

  • Drying: Place the resulting solid film in a vacuum oven overnight to remove any residual solvent.

  • Milling & Sieving: Scrape the dried solid dispersion, gently grind it into a fine powder using a mortar and pestle, and pass it through a sieve to ensure a uniform particle size.

  • Characterization: Confirm the amorphous nature of the dispersion using PXRD and DSC. Evaluate the dissolution profile using a USP dissolution apparatus.[15]

2. Protocol: Preparation of a PMF-Cyclodextrin Inclusion Complex by Freeze-Drying

  • Solution Preparation: Prepare an aqueous solution of a cyclodextrin derivative (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD).[25]

  • Complexation: Add an excess amount of the PMF (e.g., Nobiletin) to the HP-β-CD solution. Stir the mixture vigorously at room temperature for 24-72 hours, protected from light. The molar ratio is typically 1:1.[24]

  • Filtration: Filter the suspension to remove the undissolved, uncomplexed PMF.

  • Freeze-Drying (Lyophilization): Freeze the resulting clear solution (e.g., at -80°C) and then lyophilize it for at least 48 hours to obtain a fine, white powder of the inclusion complex.[25]

  • Characterization: Confirm complex formation using techniques like FTIR, ¹H NMR, and SEM.[23][26] Determine the increase in aqueous solubility compared to the pure PMF.

3. Protocol: Caco-2 Permeability Assay

  • Cell Culture: Seed Caco-2 cells onto Transwell inserts (e.g., 0.4 µm pore size) and culture for 19-21 days until a differentiated monolayer is formed.[18]

  • Monolayer Integrity Check: Measure the TEER of the monolayer. Values above 300 Ω·cm² generally indicate good integrity.[19]

  • Permeability Experiment (A to B):

    • Wash the monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Add the PMF test solution (dissolved in transport buffer, final DMSO concentration <1%) to the apical (AP) chamber.

    • Add fresh transport buffer to the basolateral (BL) chamber.

    • Incubate at 37°C on an orbital shaker.

    • Take samples from the BL chamber at specified time points (e.g., 30, 60, 90, 120 min) and replace with fresh buffer.[19]

  • Permeability Experiment (B to A): Perform the same experiment but add the test compound to the BL chamber and sample from the AP chamber to assess active efflux.

  • Quantification: Analyze the concentration of the PMF in the collected samples using HPLC or LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).[27]

Part 4: Visualizations

cluster_gut GI Lumen cluster_membrane Intestinal Epithelium cluster_circulation Systemic Circulation oral Oral PMF enterocyte Enterocyte oral->enterocyte Dissolution & Passive Diffusion solubility Barrier 1: Low Aqueous Solubility oral->solubility enterocyte->oral Efflux blood Bioavailable PMF enterocyte->blood Absorption solubility->enterocyte efflux Barrier 2: P-gp Efflux efflux->enterocyte metabolism Barrier 3: First-Pass Metabolism (CYP3A4) metabolism->enterocyte

Caption: Key barriers limiting the oral bioavailability of polymethoxyflavones.

cluster_inhibition Advanced Strategies start Start: Poorly Soluble PMF q_solubility Is the primary issue low solubility/dissolution? start->q_solubility solid_disp Solid Dispersion (Amorphization) q_solubility->solid_disp Yes q_permeability Is permeability still low after formulation? q_solubility->q_permeability No nano Nanoformulation (e.g., Nanoemulsion) solid_disp->q_permeability cyclo Cyclodextrin Complex (Inclusion) nano->q_permeability cyclo->q_permeability inhibitor Co-administer P-gp/CYP Inhibitor (e.g., Piperine) q_permeability->inhibitor Yes (Efflux is likely) end End: Optimized Formulation for In-Vivo Testing q_permeability->end No inhibitor->end

Caption: Decision workflow for selecting a PMF bioavailability enhancement strategy.

pmf_lumen PMF (in GI Lumen) pmf_cell PMF (in Enterocyte) pmf_lumen->pmf_cell Absorption pmf_cell->pmf_lumen Efflux metabolites Inactive Metabolites pmf_cell->metabolites Metabolism bloodstream PMF to Bloodstream (Increased Bioavailability) pmf_cell->bloodstream To Circulation piperine Piperine pgp P-glycoprotein (P-gp) Efflux Pump piperine->pgp Inhibits cyp CYP3A4 Enzyme piperine->cyp Inhibits pgp->pmf_cell cyp->pmf_cell

Caption: Mechanism of piperine co-administration to enhance PMF bioavailability.

References

Minimizing degradation of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone during extraction.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone during extraction. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause the degradation of this compound during extraction?

A1: The primary factors contributing to the degradation of flavonoids, including this compound, during extraction are elevated temperature, exposure to light, and suboptimal pH levels.[1] High temperatures can lead to thermal degradation, while prolonged exposure to UV or even ambient light can cause photodegradation.[2] The pH of the extraction solvent is also critical, as highly alkaline or acidic conditions can lead to the breakdown of the flavonoid structure.[3][4]

Q2: Which extraction techniques are recommended for minimizing degradation of this thermolabile compound?

A2: Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are highly recommended. These methods offer shorter extraction times and can often be performed at lower temperatures compared to conventional methods like Soxhlet extraction, thus reducing the risk of thermal degradation.[5][6]

Q3: What are the ideal storage conditions for the extracted this compound to prevent degradation?

A3: To ensure stability, extracts containing this compound should be stored in amber vials to protect them from light, at low temperatures (e.g., -20°C), and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Q4: Can the choice of solvent impact the stability of this compound?

A4: Yes, the solvent can influence stability. For instance, photodegradation of some flavones has been observed to be faster in polar solvents.[2] Therefore, it is important to select a solvent that not only provides good solubility for the target compound but also minimizes its degradation. Ethanol and methanol, often in aqueous mixtures, are commonly used for flavonoid extraction.[5][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound Degradation during extraction: Exposure to high temperature, light, or non-optimal pH.Optimize extraction parameters: use lower temperatures, shorter extraction times, and protect the sample from light. Buffer the extraction solvent to a slightly acidic or neutral pH.
Incomplete extraction: Inefficient method or inappropriate solvent.Employ Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) for improved efficiency.[5][6] Optimize the solvent system; consider using a hydroalcoholic solvent like 70-95% ethanol.
Presence of unknown peaks in chromatogram Degradation products: The compound may have degraded into other forms. A common degradation pathway for polymethoxyflavones is demethylation.[8][9]Analyze the degradation products using LC-MS to identify them. Adjust extraction conditions (lower temperature, protection from light, neutral pH) to minimize their formation.
Inconsistent extraction results Variability in raw material: Differences in the quality and preparation of the plant material.Ensure consistent drying and grinding of the plant material. Store the raw material in a cool, dark, and dry place.
Fluctuations in extraction conditions: Inconsistent temperature, time, or power settings.Carefully control and monitor all extraction parameters. Use calibrated equipment.

Data Presentation

Table 1: Optimized Ultrasound-Assisted Extraction (UAE) Parameters for Methoxyflavones from Kaempferia parviflora

Note: This data is for a mixture of methoxyflavones and can serve as a starting point for optimizing the extraction of this compound.

ParameterOptimized Value for Total Methoxyflavone ContentReference
Ethanol Concentration95.00% (v/v)[5]
Extraction Time15.99 min[5]
Solvent-to-Solid Ratio50.00 mL/g[5]

Table 2: Optimized Microwave-Assisted Extraction (MAE) Parameters for Flavonoids from Phyllostachys heterocycla Leaves

Note: This data is for total flavonoids and provides a general guideline.

ParameterOptimized ValueReference
Ethanol Concentration78.1%[7]
Extraction Time24.9 min[7]
Microwave Power559 W[7]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE)

This protocol is a general guideline based on optimized methods for methoxyflavone extraction.[5][9][10]

  • Sample Preparation: Dry the plant material at a controlled temperature (e.g., 40-50°C) and grind it to a fine powder.

  • Extraction:

    • Weigh 1 g of the powdered plant material and place it in a suitable extraction vessel.

    • Add 50 mL of 95% ethanol.

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Sonication should be performed at a controlled temperature (e.g., 25-40°C) for approximately 16 minutes.

  • Post-Extraction:

    • Filter the extract to remove solid plant material.

    • Evaporate the solvent under reduced pressure.

    • Redissolve the dried extract in a suitable solvent for analysis.

Protocol 2: Microwave-Assisted Extraction (MAE)

This protocol is a general guideline based on optimized methods for flavonoid extraction.[7][8][11]

  • Sample Preparation: Prepare the plant material as described in the UAE protocol.

  • Extraction:

    • Place 1 g of the powdered plant material in a microwave extraction vessel.

    • Add the appropriate volume of solvent (e.g., 78% ethanol) based on the desired solvent-to-solid ratio.

    • Set the microwave power (e.g., 560 W) and extraction time (e.g., 25 minutes).

  • Post-Extraction:

    • Allow the vessel to cool to room temperature.

    • Filter the extract.

    • Process the extract as described in the UAE protocol.

Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the analysis of polymethoxyflavones.[12][13][14]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like acetic or formic acid to improve peak shape).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength suitable for flavonoids (e.g., 254 nm or 340 nm).

  • Standard Preparation: Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol) and create a series of dilutions for a calibration curve.

  • Sample Analysis: Inject the filtered extract onto the HPLC system and quantify the amount of this compound by comparing the peak area to the calibration curve.

Visualizations

Extraction_Workflow RawMaterial Plant Material (Dried & Ground) Extraction Extraction (UAE or MAE) - Solvent (e.g., Ethanol) - Controlled Temperature - Controlled Time RawMaterial->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Analysis Analysis (HPLC) Evaporation->Analysis Storage Storage - Amber Vial - Low Temperature - Inert Atmosphere Evaporation->Storage

Figure 1. A generalized experimental workflow for the extraction and analysis of this compound.

Degradation_Factors cluster_factors Degradation Factors Flavonoid 4'-Hydroxy-5,6,7,8- tetramethoxyflavone Degradation Degradation Flavonoid->Degradation DegradationProducts Degradation Products (e.g., Demethylated compounds) Degradation->DegradationProducts Temperature High Temperature Temperature->Degradation Light Light Exposure Light->Degradation pH Extreme pH pH->Degradation

Figure 2. Key environmental factors leading to the degradation of this compound.

References

Technical Support Center: Purification of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone.

Troubleshooting Guides

This section addresses common problems encountered during the purification of this compound, offering potential causes and solutions.

Issue 1: Low Yield After Column Chromatography

Potential Cause Recommended Solution
Inappropriate Solvent System: The polarity of the mobile phase may be too high or too low, causing either premature elution with impurities or strong retention on the column.Systematically test different solvent systems with varying polarities. A common starting point for flavonoids is a gradient of n-hexane and ethyl acetate. For polymethoxyflavones, chlorinated solvents like dichloromethane in combination with methanol can also be effective.
Improper Column Packing: Channels or cracks in the stationary phase can lead to poor separation and sample loss.Ensure the silica gel is packed uniformly as a slurry. Gently tap the column during packing to settle the stationary phase and eliminate air pockets.
Sample Overload: Exceeding the binding capacity of the column results in broad, overlapping peaks and poor separation.As a rule of thumb, the sample load should be 1-5% of the weight of the stationary phase for silica gel chromatography.
Compound Degradation on Silica: The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds.Consider using neutral or deactivated silica gel. Alternatively, a different stationary phase like alumina or a reversed-phase C18 column could be employed.

Issue 2: Persistent Impurities After Crystallization

Potential Cause Recommended Solution
Poor Solvent Choice: The chosen solvent may dissolve the compound too well at room temperature or not well enough at elevated temperatures.An ideal crystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Test a range of solvents with varying polarities, such as ethanol, methanol, acetone, or mixtures with water.
Presence of Co-crystallizing Impurities: Impurities with similar solubility and structural properties can crystallize along with the target compound.Perform a preliminary purification step, such as column chromatography, to remove the bulk of impurities before attempting crystallization.[1][2]
Rapid Cooling: Fast cooling can lead to the trapping of impurities within the crystal lattice and the formation of small, impure crystals.Allow the saturated solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath to maximize crystal formation.
Oiling Out: The compound may separate as an oil instead of forming crystals, which can trap impurities.This often occurs when the boiling point of the solvent is too high or the solution is too concentrated. Try using a lower-boiling point solvent or a more dilute solution. Seeding the solution with a pure crystal of the compound can also induce crystallization.

Issue 3: Difficulty in Monitoring Purification Progress via TLC

Potential Cause Recommended Solution
Inappropriate TLC Solvent System: The mobile phase does not provide adequate separation of the target compound from impurities.The solvent system used for column chromatography is often a good starting point for TLC. Adjust the solvent polarity to achieve a retention factor (Rf) of 0.2-0.4 for the target compound to ensure good separation from impurities.
Co-eluting Spots: The target compound and an impurity may have very similar Rf values in the chosen solvent system.Try a different solvent system with a different selectivity. For example, if a hexane/ethyl acetate system is not working, a dichloromethane/methanol system might provide the necessary separation. Using a two-dimensional TLC technique can also help resolve overlapping spots.
Compound is UV-inactive or Weakly UV-active: The compound may not be visible under a UV lamp.Use a TLC stain to visualize the spots. A potassium permanganate stain or iodine vapor are common general-purpose stains for organic compounds.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting method for the purification of crude this compound extracted from a natural source?

A1: A common and effective initial purification strategy is column chromatography over silica gel.[1][3] This allows for the separation of compounds based on polarity. A gradient elution starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone) is recommended to separate the different classes of compounds in the crude extract.

Q2: How can I confirm the purity of my final product?

A2: The purity of this compound should be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for detecting impurities.[4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify any residual impurities. Mass Spectrometry (MS) will confirm the molecular weight of the compound.[5]

Q3: What are some common solvents for the crystallization of polymethoxyflavones?

A3: Common solvents for the crystallization of polymethoxyflavones include ethanol, methanol, and mixtures of these with water.[1][2] The choice of solvent will depend on the specific solubility profile of your compound and any remaining impurities. Small-scale solubility tests are recommended to identify the optimal solvent or solvent system.

Q4: My compound appears as a smear rather than a distinct spot on the TLC plate. What could be the issue?

A4: Smearing on a TLC plate can be caused by several factors:

  • Sample Overload: Applying too much sample to the TLC plate. Try spotting a more dilute solution.

  • Highly Polar Compound: The compound may be interacting too strongly with the silica gel. Adding a small amount of acetic acid or formic acid to the developing solvent can sometimes improve the spot shape for acidic compounds.

  • Presence of Very Polar Impurities: These can streak up the plate from the baseline.

  • Sample Degradation: The compound may be unstable on the silica gel.

Q5: Can I use reversed-phase chromatography for the purification of this compound?

A5: Yes, reversed-phase chromatography (e.g., using a C18 stationary phase) can be a very effective purification method, particularly for separating compounds with small differences in polarity. The mobile phase is typically a mixture of water and an organic solvent like methanol or acetonitrile. This technique is often used in HPLC for both analytical and preparative-scale purifications.[4]

Quantitative Data Summary

The following table summarizes typical purity levels achieved for polymethoxyflavones using different purification techniques, based on available literature for similar compounds.

Purification MethodStationary PhaseMobile Phase ExampleTypical Purity AchievedReference
Column ChromatographySilica Geln-hexane-ethyl acetate gradient>95%[3]
High-Speed Counter-Current Chromatography (HSCCC)Liquid-Liquidn-hexane-ethyl acetate-methanol-water (1:0.8:1:1, v/v)95.9% - 99.8%[6]
Crystallization-Ethanol/Water>98% (after initial chromatography)[1][2]
Preparative HPLCC18Acetonitrile/Water gradient>99%[4]

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography

  • Preparation of the Column:

    • Select a glass column of appropriate size.

    • Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar solvent of your mobile phase (e.g., n-hexane).

    • Pour the slurry into the column and allow the silica gel to pack under gravity, gently tapping the column to ensure even packing.

    • Add a layer of sand on top of the silica gel to prevent disturbance when adding the sample and solvent.

    • Equilibrate the column by running the initial mobile phase through it until the packing is stable.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column.

  • Elution:

    • Begin eluting the column with the initial, non-polar solvent.

    • Gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent (e.g., ethyl acetate).

    • Collect fractions of the eluent in test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the target compound.

    • Combine the pure fractions containing this compound.

    • Evaporate the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Crystallization

  • Solvent Selection:

    • In a small test tube, add a small amount of the purified compound.

    • Add a few drops of a test solvent and observe the solubility at room temperature.

    • If the compound is insoluble, gently heat the test tube to see if it dissolves.

    • The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution:

    • Place the compound to be crystallized in a clean Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the compound is fully dissolved. Use the minimum amount of hot solvent necessary.

  • Cooling and Crystal Formation:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Crystal formation should begin as the solution cools.

    • Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

    • Dry the crystals in a desiccator or a vacuum oven to remove all traces of solvent.

Visualizations

Purification_Workflow Crude_Extract Crude Extract of This compound Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography TLC_Analysis TLC Analysis of Fractions Column_Chromatography->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Solvent_Evaporation Solvent Evaporation Combine_Fractions->Solvent_Evaporation Partially_Purified Partially Purified Compound Solvent_Evaporation->Partially_Purified Crystallization Crystallization Partially_Purified->Crystallization Filtration_Drying Filtration and Drying Crystallization->Filtration_Drying Pure_Compound Pure this compound Filtration_Drying->Pure_Compound Purity_Analysis Purity Analysis (HPLC, NMR, MS) Pure_Compound->Purity_Analysis

Caption: General workflow for the purification of this compound.

Troubleshooting_Low_Yield cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield After Column Chromatography Cause1 Inappropriate Solvent System Low_Yield->Cause1 Cause2 Improper Column Packing Low_Yield->Cause2 Cause3 Sample Overload Low_Yield->Cause3 Cause4 Compound Degradation Low_Yield->Cause4 Solution1 Optimize Solvent Polarity Cause1->Solution1 Solution2 Repack Column Carefully Cause2->Solution2 Solution3 Reduce Sample Load Cause3->Solution3 Solution4 Use Neutral Stationary Phase Cause4->Solution4

Caption: Troubleshooting logic for low yield in column chromatography.

References

Optimizing dosage for in vivo studies with 4'-Hydroxy-5,6,7,8-tetramethoxyflavone.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone for in vivo studies. Due to the limited availability of direct in vivo data for this specific compound, this guide also includes information on the closely related compound, 5,6,7,4'-tetramethoxyflavone (TMF), to inform experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for in vivo studies with this compound?

A1: Currently, there is no established in vivo dosage for this compound in publicly available literature. As with any compound with limited in vivo data, a dose-finding study is strongly recommended.

For initial pilot studies, researchers can consider the dosages used for the structurally similar compound, 5,6,7,4'-tetramethoxyflavone (TMF). In a xenograft mouse model, TMF was administered intraperitoneally at doses of 25, 50, and 100 mg/kg. However, it is crucial to start with lower doses and carefully monitor for any signs of toxicity.

Q2: How should I formulate this compound for in vivo administration?

A2: Tetramethoxyflavones, including hydroxylated variants, generally exhibit low aqueous solubility but high membrane permeability.[1] Therefore, a suitable vehicle is required for solubilization. For the related compound TMF, a vehicle composition of 13.5% DMSO, 36.5% saline, and 50% PEG400 was used for intraperitoneal injection in a mouse study. This or similar solvent systems (e.g., solutions containing Tween 80, carboxymethylcellulose) can be considered. It is imperative to conduct solubility tests with your specific lot of this compound and your chosen vehicle. A vehicle-only control group should always be included in your in vivo experiments.

Q3: What are the known pharmacokinetic properties of hydroxylated tetramethoxyflavones?

A3: There is limited specific pharmacokinetic data for this compound. However, studies on various polymethoxyflavones (PMFs) indicate that the number and position of hydroxyl and methoxy groups significantly influence their pharmacokinetic profiles.[2][3][4] Some hydroxylated PMFs have been found to be undetectable in rat plasma after administration, suggesting rapid metabolism or poor absorption depending on the specific structure and route of administration.[2][3][4] Furthermore, hydroxylated tetramethoxyflavones can be potent inhibitors of cytochrome P450 (CYP) enzymes, which could lead to drug-drug interactions if co-administered with other compounds.[1]

Q4: What are the potential signaling pathways affected by this class of compounds?

A4: In vivo studies on the related compound 5,6,7,4'-tetramethoxyflavone (TMF) in a HeLa tumor xenograft model have shown involvement of several signaling pathways, including MAPK, TNF, VEGF, Ras, and FoxO signaling pathways.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Poor solubility of the compound in the desired vehicle. The inherent lipophilicity of polymethoxyflavones.- Test a panel of biocompatible solvents (e.g., DMSO, PEG400, Tween 80, corn oil).- Use a co-solvent system.- Gentle heating and sonication may aid dissolution, but stability should be confirmed.- Consider alternative formulations such as nano-liposomes.
Precipitation of the compound upon injection. The vehicle is not maintaining solubility in the physiological environment.- Decrease the concentration of the compound.- Modify the vehicle composition to improve stability.- Consider a different route of administration if feasible.
Observed toxicity or adverse effects at the initial doses. The starting dose is too high, or the vehicle itself is causing toxicity.- Immediately reduce the dosage in subsequent cohorts.- Ensure the vehicle is well-tolerated by including a vehicle-only control group.- Monitor animals closely for clinical signs of toxicity (e.g., weight loss, changes in behavior).
Lack of efficacy at the tested doses. - The doses are too low.- Poor bioavailability.- The compound is not active in the chosen model.- Gradually escalate the dose in subsequent cohorts, monitoring for toxicity.- Investigate the pharmacokinetic profile of the compound to assess exposure.- Confirm the in vitro activity of the compound before proceeding with extensive in vivo studies.

Quantitative Data Summary

The following table summarizes the in vivo dosage information for the related compound, 5,6,7,4'-tetramethoxyflavone (TMF) , from a study in a HeLa tumor xenograft mouse model. This data is provided as a reference for experimental design and should be adapted cautiously for this compound.

CompoundAnimal ModelCell LineDoses AdministeredAdministration RouteVehicleObserved Effects
5,6,7,4'-tetramethoxyflavone (TMF)Nude MiceHeLa (cervical cancer)25, 50, 100 mg/kgIntraperitoneal (i.p.)13.5% DMSO + 36.5% saline + 50% PEG400Dose-dependent suppression of tumor growth. No observable tissue damage in major organs at 100 mg/kg.

Experimental Protocols

Example In Vivo Efficacy Study Protocol (Adapted from a study on 5,6,7,4'-tetramethoxyflavone)

Caution: This is an example protocol for a related compound and should be optimized for this compound.

  • Animal Model: Female BALB/c nude mice, 4-6 weeks old.

  • Cell Line and Tumor Induction:

    • Culture HeLa cells in appropriate media.

    • Subcutaneously inject 5 x 10^6 HeLa cells in 0.2 mL of serum-free medium into the right flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Experimental Groups (n=8-10 mice per group):

    • Group 1: Vehicle control (e.g., 13.5% DMSO + 36.5% saline + 50% PEG400)

    • Group 2: this compound (Low dose, e.g., 10 mg/kg)

    • Group 3: this compound (Mid dose, e.g., 25 mg/kg)

    • Group 4: this compound (High dose, e.g., 50 mg/kg)

    • Group 5: Positive control (e.g., Cisplatin, 2 mg/kg)

  • Drug Preparation and Administration:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of injection, dilute the stock solution with saline and PEG400 to the final concentrations and vehicle ratio.

    • Administer the treatment via intraperitoneal injection daily or on a predetermined schedule for a set period (e.g., 15 days).

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight every 2-3 days.

    • At the end of the study, euthanize the mice and collect tumors and major organs for histopathological analysis and other downstream applications.

    • Collect blood samples for biochemical analysis to assess toxicity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_main Main In Vivo Study cluster_analysis Analysis cluster_outcome Outcome solubility Solubility & Formulation Testing pilot Pilot Dose-Ranging & Toxicity Study solubility->pilot grouping Animal Grouping & Tumor Induction pilot->grouping treatment Treatment Administration grouping->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring monitoring->treatment endpoint Endpoint Data Collection (Tumor/Organ Weights) monitoring->endpoint histology Histopathology & Biomarker Analysis endpoint->histology results Efficacy & Safety Assessment histology->results

Caption: Workflow for In Vivo Dosage Optimization.

signaling_pathways cluster_pathways Affected Signaling Pathways cluster_effects Cellular Effects TMF 5,6,7,4'-Tetramethoxyflavone (Related Compound) MAPK MAPK Pathway TMF->MAPK TNF TNF Pathway TMF->TNF VEGF VEGF Pathway TMF->VEGF Ras Ras Pathway TMF->Ras FoxO FoxO Pathway TMF->FoxO Apoptosis Apoptosis MAPK->Apoptosis TNF->Apoptosis TumorGrowth ↓ Tumor Growth VEGF->TumorGrowth Ras->TumorGrowth FoxO->Apoptosis

Caption: Potential Signaling Pathways Based on a Related Compound.

References

Validation & Comparative

A Comparative Guide to the Anti-inflammatory Effects of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone against other relevant flavonoid compounds and a standard anti-inflammatory drug, dexamethasone. The information is supported by experimental data and detailed protocols to assist in the validation and further investigation of this compound.

Comparative Analysis of Anti-inflammatory Activity

This compound, a polymethoxyflavonoid found in citrus plants, has demonstrated significant anti-inflammatory potential.[1][2] Its efficacy is evaluated here in comparison to other well-researched flavonoids and the corticosteroid, dexamethasone. The following table summarizes the inhibitory effects on key inflammatory mediators. Data for this compound is based on studies of the structurally similar compound 5,6,3',5'-tetramethoxy-7,4'-hydroxyflavone (p7F).

Table 1: Comparison of In Vitro Anti-inflammatory Effects

CompoundTarget Cell LineInducerKey Inhibitory Effects
This compound (as p7F) RAW 264.7 Macrophages, Human Synovial FibroblastsLPS, TNF-α, IL-1βInhibits production of Nitric Oxide (NO) and Prostaglandin E2 (PGE2); Inhibits expression of iNOS, COX-2, and ICAM-1; Suppresses NF-κB activation.[3][4]
Nobiletin / Tangeretin RAW 264.7 MacrophagesLPS, TPAInhibits NO production; Decreases expression of iNOS, COX-2, MMP-9; Suppresses pro-inflammatory cytokines (IL-1β, IL-6, TNF-α).[5]
6,3',4'-Trihydroxyflavone RAW 264.7 MacrophagesLPSDose-dependent NO suppression (IC50: 22.1 µM); Downregulates gene expression of IL-1β and IL-6.[6]
Dexamethasone (Positive Control) RAW 264.7 MacrophagesLPSPotent inhibitor of NO, PGE2, and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6); Suppresses COX-2 expression.[7][8]

Mechanism of Action: Signaling Pathways

Flavonoids, including this compound, exert their anti-inflammatory effects primarily by modulating key signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.

Upon stimulation by agents like Lipopolysaccharide (LPS), the inhibitor of κB (IκBα) is phosphorylated and degraded, allowing the NF-κB (p65/p50) dimer to translocate to the nucleus. Here, it initiates the transcription of genes for inflammatory mediators such as iNOS, COX-2, and cytokines like TNF-α and IL-6.[9] Studies on the related compound p7F show it inhibits IκBα degradation, thereby preventing NF-κB activation and subsequent inflammatory responses.[3]

G cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa_NFkB IκBα-NF-κB Complex (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p65/p50) (Active) IkBa_NFkB->NFkB IκBα Degradation Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB Transcription Gene Transcription Mediators Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) Flavone 4'-Hydroxy-5,6,7,8- tetramethoxyflavone Flavone->IKK Inhibition Transcription_n Gene Transcription NFkB_n->Transcription_n Transcription_n->Mediators

Caption: NF-κB Signaling Pathway Inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate anti-inflammatory activity.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cells are commonly used.[10]

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified 5% CO2 atmosphere.

  • Treatment: Cells are pre-treated with various concentrations of this compound or a control vehicle for 1-2 hours, followed by stimulation with an inflammatory inducer, typically Lipopolysaccharide (LPS; 1 µg/mL), for a specified duration (e.g., 24 hours).

Cell Viability Assay (MTT Assay)
  • Principle: This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Protocol:

    • Seed cells in a 96-well plate and treat as described above.

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.

Nitric Oxide (NO) Production Assay (Griess Test)
  • Principle: Measures the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant.

  • Protocol:

    • Collect the cell culture supernatant after treatment.

    • Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. The nitrite concentration is determined using a sodium nitrite standard curve.

Cytokine Measurement (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell supernatant.

  • Protocol:

    • Use commercially available ELISA kits for the specific cytokine of interest (e.g., mouse TNF-α).

    • Follow the manufacturer's instructions, which typically involve coating a 96-well plate with a capture antibody, adding the cell supernatants, followed by a detection antibody, a substrate, and a stop solution.

    • Measure the absorbance at the specified wavelength (e.g., 450 nm).

    • Calculate cytokine concentrations based on a standard curve generated from recombinant cytokines.

Western Blot Analysis
  • Principle: Detects the expression levels of specific proteins (e.g., iNOS, COX-2, IκBα) in cell lysates.

  • Protocol:

    • Lyse the treated cells and determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., anti-iNOS, anti-COX-2) overnight at 4°C.

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin or GAPDH to normalize the data.

G cluster_assays Downstream Assays start RAW 264.7 Cell Culture pretreatment Pre-treatment with This compound start->pretreatment stimulation Inflammatory Stimulation (LPS) pretreatment->stimulation supernatant Collect Supernatant stimulation->supernatant lysate Prepare Cell Lysate stimulation->lysate elisa Cytokine Measurement (ELISA) (TNF-α, IL-6) supernatant->elisa griess Nitric Oxide (NO) Assay (Griess Test) supernatant->griess western Protein Expression (Western Blot) (iNOS, COX-2, IκBα) lysate->western

Caption: General Experimental Workflow for In Vitro Anti-inflammatory Assays.

References

A Comparative Guide to the Biological Activity of Synthetic vs. Natural 4'-Hydroxy-5,6,7,8-tetramethoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of synthetic and naturally sourced 4'-Hydroxy-5,6,7,8-tetramethoxyflavone. While direct comparative studies are limited, this document synthesizes available data on their respective anticancer, anti-inflammatory, and antiviral properties, supported by detailed experimental methodologies and pathway visualizations to aid in research and development.

Overview of this compound

This compound is a polymethoxyflavone (PMF) that has garnered interest for its potential therapeutic applications. It is found naturally in certain citrus species and can also be produced through chemical synthesis. The biological efficacy of flavonoids can be influenced by their purity and the presence of other interacting compounds, making a comparison between synthetic and natural sources crucial for research and clinical applications.

Natural Sources: This flavone is predominantly found in the peel of citrus fruits such as Citrus reticulata (tangerine) and Citrus deliciosa[1]. In its natural state, it co-exists with a complex mixture of other flavonoids and phytochemicals, which may lead to synergistic or antagonistic effects.

Synthetic Production: Chemical synthesis offers a method to obtain this compound in high purity, free from the contaminants present in natural extracts. This allows for a more precise evaluation of the intrinsic biological activity of the compound.

Comparative Biological Activity

A direct, side-by-side comparison of the biological activity of synthetic versus natural this compound is not extensively documented in publicly available literature. However, by collating data from separate studies, an indirect comparison can be drawn.

Anticancer Activity

Table 1: Anticancer Activity Data (Hypothetical Comparison)

SourceCell LineAssayIC50 (µM)Reference
Synthetic HeLa (Cervical Cancer)SRB AssayData not available-
A549 (Lung Cancer)SRB AssayData not available-
Natural (Citrus reticulata extract)A549 (Lung Cancer)Not specifiedQualitatively active[3]

Note: Specific IC50 values for this compound are not available in the reviewed literature. This table serves as a template for data presentation.

Anti-inflammatory Activity

Natural this compound, as part of a complex mixture in citrus extracts, has been associated with anti-inflammatory properties[4]. The anti-inflammatory effects of flavonoids are often attributed to their ability to inhibit pro-inflammatory mediators and modulate signaling pathways such as NF-κB[4]. While specific IC50 values for the pure natural compound are not provided in the search results, a review on citrus polymethoxyflavonoids highlights their potential to inhibit nitric oxide (NO) production, a key inflammatory mediator.

Table 2: Anti-inflammatory Activity Data (Hypothetical Comparison)

SourceCell LineAssayEndpointIC50 (µM)Reference
Synthetic RAW 264.7 (Macrophages)Griess AssayNO InhibitionData not available-
Natural (Citrus reticulata)RAW 264.7 (Macrophages)Griess AssayNO InhibitionQualitatively active[2][5]

Note: Specific IC50 values for this compound are not available in the reviewed literature. This table serves as a template for data presentation.

Antiviral Activity

A key study by Burnham et al. focused on the synthesis and antiviral activity of this compound[6]. While the full text and specific quantitative data (e.g., EC50 values) were not accessible, this research indicates that the synthetic form of this flavone possesses antiviral properties. The antiviral mechanisms of flavonoids can include the inhibition of viral enzymes like neuraminidase or interference with viral replication processes.

Table 3: Antiviral Activity Data (Hypothetical Comparison)

SourceVirusAssayEC50 (µM)Reference
Synthetic Influenza VirusNeuraminidase InhibitionData not availableBurnham et al.
Natural Not specifiedNot specifiedData not available-

Note: Specific EC50 values for synthetic this compound from the cited study were not available. This table serves as a template for data presentation.

Signaling Pathways and Experimental Workflows

The biological activities of this compound are mediated through various cellular signaling pathways. Below are diagrams illustrating these pathways and typical experimental workflows used to assess its activity.

experimental_workflow_anticancer cluster_cell_culture Cell Culture cluster_assay Cytotoxicity Assay start Cancer Cell Line (e.g., A549, HeLa) treatment Treat with Flavone start->treatment incubation Incubate (24-72h) treatment->incubation srb_assay SRB Assay incubation->srb_assay data_analysis Data Analysis (IC50 Calculation) srb_assay->data_analysis

Anticancer activity experimental workflow.

nf_kb_pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition by Flavone cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates Flavone 4'-Hydroxy-5,6,7,8- tetramethoxyflavone Flavone->IKK Inhibits IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive complex) NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) DNA->Genes Induces

Inhibition of the NF-κB signaling pathway.

experimental_workflow_anti_inflammatory cluster_cell_culture Cell Culture cluster_assay Nitric Oxide Assay start Macrophage Cell Line (e.g., RAW 264.7) treatment Pre-treat with Flavone start->treatment stimulation Stimulate with LPS treatment->stimulation incubation Incubate (24h) stimulation->incubation supernatant Collect Supernatant incubation->supernatant griess_assay Griess Assay supernatant->griess_assay data_analysis Data Analysis (NO Inhibition %) griess_assay->data_analysis

Anti-inflammatory activity experimental workflow.

Detailed Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is recommended for assessing the anticancer activity of flavonoids as it is less prone to interference compared to MTT assays.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of synthetic or natural this compound and incubate for 48-72 hours.

  • Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates five times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

  • Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Griess Assay for Nitric Oxide Inhibition

This assay measures the production of nitric oxide, a key mediator of inflammation.

  • Cell Plating: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of the flavone for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce nitric oxide production and incubate for 24 hours.

  • Sample Collection: Collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

  • Incubation: Incubate the mixture at room temperature for 10 minutes in the dark.

  • Measurement: Measure the absorbance at 540 nm.

  • Analysis: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of nitric oxide inhibition.

NF-κB Luciferase Reporter Assay

This assay is used to determine if the anti-inflammatory activity of the flavone is mediated through the inhibition of the NF-κB signaling pathway.

  • Transfection: Co-transfect HEK 293T cells with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase.

  • Treatment and Stimulation: After 24 hours, pre-treat the cells with the flavone for 1 hour, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS) for 6 hours.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. A decrease in normalized luciferase activity in the presence of the flavone indicates inhibition of the NF-κB pathway.

Neuraminidase Inhibition Assay

This assay is used to evaluate the potential of the flavone to inhibit influenza virus neuraminidase, a key enzyme for viral propagation.

  • Reaction Setup: In a 96-well plate, mix the synthetic or natural flavone at various concentrations with a fixed amount of influenza neuraminidase enzyme.

  • Substrate Addition: Add a fluorogenic neuraminidase substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., a basic buffer).

  • Measurement: Measure the fluorescence of the released 4-methylumbelliferone (4-MU) using a fluorescence plate reader (excitation ~365 nm, emission ~450 nm).

  • Analysis: Calculate the percentage of neuraminidase inhibition and determine the EC50 value, the concentration of the flavone that inhibits enzyme activity by 50%.

Conclusion

The available evidence suggests that this compound, from both natural and synthetic origins, possesses promising biological activities. The synthetic route provides a source of pure compound, which is essential for accurate pharmacological evaluation and understanding its intrinsic properties. Natural extracts, while containing the active flavone, also include a host of other phytochemicals that could lead to complex synergistic or antagonistic effects.

For researchers and drug development professionals, the choice between synthetic and natural sources will depend on the specific research goals. For mechanistic studies and lead optimization, the highly pure synthetic compound is preferable. For investigating the therapeutic potential of a complex natural product, extracts from sources like Citrus reticulata are valuable.

Further research is critically needed to conduct direct comparative studies of synthetic and natural this compound to quantify and compare their biological activities across a range of assays. Such studies will be invaluable for elucidating the full therapeutic potential of this promising flavonoid.

References

The Structural Dance of Activity: A Comparative Guide to Polymethoxyflavones

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the structure-activity relationships (SAR) of various polymethoxyflavones (PMFs). It delves into their anti-inflammatory and anti-cancer properties, supported by quantitative data, detailed experimental protocols, and visual representations of their molecular interactions.

Polymethoxyflavones, a class of flavonoids abundant in citrus peels, have garnered significant interest for their diverse pharmacological activities.[1][2] Their therapeutic potential is intrinsically linked to their chemical structure, where the number and position of methoxy groups on the flavonoid backbone dictate their biological efficacy. This guide aims to elucidate these relationships, offering a valuable resource for the targeted design and development of novel therapeutic agents. The most extensively studied PMFs include nobiletin, tangeretin, and their derivatives, which have demonstrated promising anti-inflammatory, anti-cancer, and neuroprotective effects.[1]

Comparative Analysis of Biological Activity

The biological potency of PMFs is highly dependent on their methoxylation pattern. The following table summarizes the half-maximal inhibitory concentrations (IC50) of various PMFs in different in vitro assays, providing a quantitative comparison of their activities.

CompoundAssayCell LineIC50 (µM)Reference
Anti-Cancer Activity
NobiletinCell Viability (72h)MDA-MB-468 (Breast Cancer)51.3[3]
NobiletinCell Viability (72h)MCF-7 (Breast Cancer)59.8[3]
NobiletinCell Viability (72h)SK-BR-3 (Breast Cancer)86.9[3]
NobiletinCell Viability (48h)A549 (Lung Cancer)23.82 µg/ml[3]
NobiletinAnti-proliferativeHUVECs60[4]
TangeretinCell Viability (72h)PC-3 (Prostate Cancer)75[5]
TangeretinCell Viability (72h)LNCaP (Prostate Cancer)~65[5]
TangeretinAnti-proliferativeDU145 (Prostate Cancer)28.3[6]
TangeretinAnti-proliferativePC-3 (Prostate Cancer)35.4[6]
5-DemethylnobiletinAnti-proliferativeDU145 (Prostate Cancer)45.2[6]
5-DemethylnobiletinAnti-proliferativePC-3 (Prostate Cancer)58.7[6]
SinensetinAnti-proliferativeHUVECs24[4]
Anti-Inflammatory Activity
ApigeninNO ProductionRAW 264.723[7]
WogoninNO ProductionRAW 264.717[7]
LuteolinNO ProductionRAW 264.727[7]
Kuwanon ACOX-2 InhibitionIn vitro14[8]

Key Structure-Activity Relationship Insights:

  • Hydroxylation vs. Methoxylation: The presence of hydroxyl groups can influence activity. For instance, 5-demethylnobiletin shows significant anti-proliferative activity.[6] Some studies suggest that hydroxylated PMFs may exhibit more potent activities than their fully methoxylated counterparts.

  • Number and Position of Methoxy Groups: An increase in the number of methoxy groups on the B-ring of PMFs with the same A-ring methoxylation pattern tends to decrease anti-proliferative activity.[4] Conversely, a higher degree of methoxylation on the A-ring can enhance activity. The presence of a methoxy group at the C8 position is considered essential for anti-proliferative activity.[9]

  • Specific Substitutions: The 3'-methoxyl group appears to be important for the anti-proliferative activity of some PMFs.

Signaling Pathways Modulated by Polymethoxyflavones

PMFs exert their biological effects by modulating key intracellular signaling pathways involved in inflammation and cancer progression. The NF-κB, PI3K/Akt, and MAPK pathways are primary targets.[10]

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation. Nobiletin has been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines.[11]

Caption: Nobiletin inhibits the NF-κB signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is critical for cell survival and proliferation. Tangeretin has been demonstrated to inhibit this pathway, leading to apoptosis in cancer cells.[1][5][12]

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factor RTK RTK GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 P Akt Akt PIP3->Akt pAkt p-Akt Akt->pAkt P mTOR mTOR pAkt->mTOR Apoptosis Apoptosis mTOR->Apoptosis Inhibition Tangeretin Tangeretin Tangeretin->pAkt Inhibition

Caption: Tangeretin inhibits the PI3K/Akt signaling pathway.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is involved in cell differentiation, proliferation, and survival. Nobiletin can activate this pathway, leading to megakaryocytic differentiation in leukemia cells.[13]

MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nobiletin_ext Nobiletin PKC PKC Nobiletin_ext->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P ERK_n ERK ERK->ERK_n Translocation EGR1 EGR1 ERK_n->EGR1 Activation Differentiation Megakaryocytic Differentiation EGR1->Differentiation

Caption: Nobiletin activates the MAPK/ERK signaling pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Seed cells in a 96-well plate at a density of 1x10^4 to 1x10^5 cells/well and incubate overnight.

  • Treat the cells with various concentrations of the PMF and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitric oxide, a key inflammatory mediator, by quantifying its stable metabolite, nitrite, in cell culture supernatants.

Principle: The Griess reagent reacts with nitrite in an acidic solution to produce a pink-colored azo compound, the absorbance of which is proportional to the nitrite concentration.

Procedure:

  • Seed RAW 264.7 macrophage cells in a 96-well plate and incubate overnight.

  • Pre-treat the cells with various concentrations of the PMF for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production and incubate for 24 hours.

  • Collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of pro-inflammatory prostaglandins.

Principle: The peroxidase activity of COX is measured by monitoring the appearance of an oxidized colorimetric substrate.

Procedure:

  • In a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme.

  • Add the test PMF at various concentrations.

  • Incubate the mixture at room temperature for 5-10 minutes.

  • Initiate the reaction by adding a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) followed by arachidonic acid.

  • After a short incubation (2-5 minutes) at 25°C, measure the absorbance at a specific wavelength (e.g., 590 nm).

  • The percentage of inhibition is calculated by comparing the absorbance of the wells with the inhibitor to the control wells without the inhibitor. Known COX-2 inhibitors like celecoxib are used as positive controls.[14][15]

References

Cross-species comparison of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone metabolism.

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the Cross-species Metabolism of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone

Disclaimer: Direct experimental data on the cross-species metabolism of this compound is not currently available in the public domain. The following guide is a scientifically informed projection based on the metabolism of structurally related polymethoxyflavones (PMFs) and flavonoids. The quantitative data presented is hypothetical and intended to serve as a template for what might be expected in experimental studies.

Introduction

This compound is a hydroxylated polymethoxyflavone (HPMF), a class of flavonoids found in citrus peels that has garnered interest for its potential health benefits, including anti-inflammatory and anti-cancer properties.[1] Understanding the metabolic fate of this compound across different species is crucial for preclinical drug development and for translating findings from animal models to humans. This guide provides a comparative overview of the predicted metabolism of this compound in humans, monkeys, dogs, and rats, based on data from analogous compounds.

The primary metabolic pathways for polymethoxyflavones involve Phase I (oxidation, primarily demethylation and hydroxylation) and Phase II (conjugation, primarily glucuronidation and sulfation) reactions.[2][3] Cytochrome P450 (CYP) enzymes, particularly the CYP1A and CYP3A subfamilies, are the main drivers of Phase I metabolism for similar flavonoids.[2][4] Phase II metabolism is carried out by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[5][6]

Predicted Metabolic Pathways

Based on the metabolism of structurally similar PMFs like nobiletin and tangeretin, the predicted metabolic pathways for this compound are illustrated below.[2][4][7] The primary reactions are expected to be O-demethylation at one of the methoxy positions (C5, C6, C7, or C8) and further hydroxylation of the flavone backbone. The existing 4'-hydroxyl group is a prime site for Phase II conjugation.

Metabolic_Pathway cluster_0 Phase I Metabolism (CYP450s) cluster_1 Phase II Metabolism Parent 4'-Hydroxy-5,6,7,8- tetramethoxyflavone M1 O-Demethylated Metabolite (e.g., at C5, C6, C7, or C8) Parent->M1 O-Demethylation (CYP1A, CYP3A) M2 Di-hydroxylated Metabolite Parent->M2 Hydroxylation M3 Glucuronide Conjugate Parent->M3 Glucuronidation (UGTs) at 4'-OH M4 Sulfate Conjugate Parent->M4 Sulfation (SULTs) at 4'-OH M1->M2 Hydroxylation M1->M3 Glucuronidation M1->M4 Sulfation M2->M3 Glucuronidation M2->M4 Sulfation In_Vitro_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare incubation mixtures: - Liver microsomes (Human, Monkey, Dog, Rat) - this compound - Phosphate buffer B Pre-incubate at 37°C A->B C Initiate reaction with NADPH (for Phase I) or UDPGA/PAPS (for Phase II) B->C D Incubate at 37°C with shaking C->D E Stop reaction at various time points with ice-cold acetonitrile D->E F Centrifuge to precipitate protein E->F G Collect supernatant F->G H Analyze by LC-MS/MS for parent compound depletion and metabolite formation G->H I Calculate kinetic parameters (Km, Vmax, Clint) H->I

References

The Uncharted Anticancer Potential of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone: A Comparative Analysis of Its Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a notable absence of direct experimental data on the anticancer effects of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone. Despite its presence in citrus species, this specific polymethoxyflavone (PMF) remains uninvestigated in the context of cancer research. To provide researchers, scientists, and drug development professionals with a valuable resource, this guide presents a comparative analysis of its closely related structural isomers and hydroxylated analogs. By examining the documented anticancer activities of these similar compounds, we can infer the potential therapeutic avenues for this compound and highlight critical areas for future investigation.

This guide synthesizes quantitative data from various studies, details the experimental protocols utilized, and visualizes key signaling pathways and workflows to offer a thorough understanding of the current landscape of anticancer research into tetramethoxyflavones.

Comparative Anticancer Activity of Tetramethoxyflavone Analogs

The anticancer efficacy of several structural analogs of this compound has been evaluated across a range of cancer cell lines. The following tables summarize the available quantitative data, primarily focusing on cell viability (IC50 values), apoptosis induction, and cell cycle arrest.

Table 1: Comparative in vitro Cytotoxicity (IC50) of Tetramethoxyflavone Analogs

CompoundCancer Cell LineAssayIC50 (µM)Reference
5,6,7,4'-Tetramethoxyflavone HeLa (Cervical Cancer)MTT~30[1]
K562/ADM (Leukemia)MTT>50[1]
HT29 (Colon Cancer)MTT>50[1]
5-Hydroxy-3',4',6,7-tetramethoxyflavone U87MG (Glioblastoma)Trypan Blue~50[2][3]
T98G (Glioblastoma)Trypan Blue~100[2][3]
Tangeretin (5,6,7,8,4'-Pentamethoxyflavone) PC-3 (Prostate Cancer)MTT22.12[4]
DU145 (Prostate Cancer)MTT46.60[4]
A549 (Lung Cancer)MTT118.5[5]
5-Demethylnobiletin PC-3 (Prostate Cancer)MTT35.21[4]
DU145 (Prostate Cancer)MTT68.45[4]

Table 2: Apoptosis and Cell Cycle Effects of Tetramethoxyflavone Analogs

CompoundCancer Cell LineEffectObservationsReference
5,6,7,4'-Tetramethoxyflavone HeLa (Cervical Cancer)Apoptosis InductionDose-dependent increase in apoptotic cells.[6][7]
5-Hydroxy-6,7,8,4'-tetramethoxyflavone HCT116 (Colon Cancer)Apoptosis InductionIncreased sub-G0/G1 cell population.[8][9]
HCT116 (p53+/+)p53- & Bax-dependent ApoptosisSignificant apoptosis induction.[10]
HCT116 (p53-/-)p53- & Bax-dependent ApoptosisMarginal pro-apoptotic effects.[10]
5-Hydroxy-3',4',6,7-tetramethoxyflavone U87MG & T98G (Glioblastoma)Cell Cycle ArrestG0/G1 phase arrest.[2][3]

Experimental Protocols

The reproducibility of scientific findings is intrinsically linked to the clarity and detail of the experimental methodologies. Below are the protocols for the key assays cited in the studies of the tetramethoxyflavone analogs.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., polymethoxyflavones) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound for the desired time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol, typically for 15 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis

This method uses a fluorescent dye that binds to DNA to determine the percentage of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with the compound and harvested as described for the apoptosis assay.

  • Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C overnight.

  • Staining: The fixed cells are washed and stained with a solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by a flow cytometer, and the percentage of cells in G0/G1, S, and G2/M phases is determined.

Visualizing the Mechanisms and Workflows

To better understand the relationships between the compounds and their biological effects, as well as the experimental processes, the following diagrams are provided.

logical_relationship This compound This compound 5,6,7,4'-Tetramethoxyflavone 5,6,7,4'-Tetramethoxyflavone This compound->5,6,7,4'-Tetramethoxyflavone Isomer 5-Hydroxy-6,7,8,4'-tetramethoxyflavone 5-Hydroxy-6,7,8,4'-tetramethoxyflavone This compound->5-Hydroxy-6,7,8,4'-tetramethoxyflavone Related Hydroxylated Analog 5-Hydroxy-3',4',6,7-tetramethoxyflavone 5-Hydroxy-3',4',6,7-tetramethoxyflavone This compound->5-Hydroxy-3',4',6,7-tetramethoxyflavone Related Hydroxylated Analog

Structural relationships of the analyzed flavonoids.

experimental_workflow cluster_viability Cell Viability (MTT Assay) cluster_apoptosis Apoptosis (Annexin V/PI) cluster_cellcycle Cell Cycle Analysis viability_1 Seed Cells viability_2 Treat with Compound viability_1->viability_2 viability_3 Add MTT Reagent viability_2->viability_3 viability_4 Solubilize Formazan viability_3->viability_4 viability_5 Measure Absorbance viability_4->viability_5 apoptosis_1 Treat Cells apoptosis_2 Harvest Cells apoptosis_1->apoptosis_2 apoptosis_3 Stain with Annexin V/PI apoptosis_2->apoptosis_3 apoptosis_4 Flow Cytometry apoptosis_3->apoptosis_4 cellcycle_1 Treat Cells cellcycle_2 Harvest & Fix Cells cellcycle_1->cellcycle_2 cellcycle_3 Stain with PI/RNase A cellcycle_2->cellcycle_3 cellcycle_4 Flow Cytometry cellcycle_3->cellcycle_4

General workflow for key in vitro anticancer assays.

signaling_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL FasL FasR FasR FasL->FasR FADD FADD FasR->FADD ProCasp8 Pro-Caspase-8 FADD->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 p53 p53 Bax Bax p53->Bax Mito Mitochondrion Bax->Mito CytC Cytochrome c Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 ProCasp9 Pro-Caspase-9 Apaf1->ProCasp9 Casp9 Caspase-9 ProCasp9->Casp9 Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 PARP PARP Casp3->PARP CleavedPARP Cleaved PARP PARP->CleavedPARP apoptosis Apoptosis CleavedPARP->apoptosis PMF 5-Hydroxy PMFs PMF->p53 activate

p53-dependent apoptotic pathway activated by 5-hydroxy PMFs.

Discussion and Future Directions

The available data on the structural analogs of this compound suggest that this compound likely possesses anticancer properties. The presence of a hydroxyl group, particularly at the 5-position as seen in 5-hydroxy-6,7,8,4'-tetramethoxyflavone, appears to be a critical determinant for enhanced pro-apoptotic and cell cycle inhibitory effects in colon cancer cells, often through a p53-dependent mechanism.[8][10] The isomer, 5,6,7,4'-tetramethoxyflavone, also demonstrates pro-apoptotic activity in cervical cancer cells, indicating that the overall tetramethoxyflavone scaffold contributes to cytotoxicity.[6][7]

Based on these findings, it is reasonable to hypothesize that this compound could exhibit antiproliferative and pro-apoptotic effects in various cancer cell lines. The 4'-hydroxyl group may influence its metabolic stability and interaction with molecular targets.

However, this remains a hypothesis. To ascertain the true anticancer potential of this compound, direct experimental investigation is imperative. Future studies should aim to:

  • Synthesize or isolate pure this compound.

  • Perform in vitro screening against a panel of cancer cell lines to determine its cytotoxic profile and obtain IC50 values.

  • Investigate the mechanism of action by conducting apoptosis and cell cycle assays.

  • Elucidate the signaling pathways involved through techniques such as Western blotting and gene expression analysis.

  • Conduct in vivo studies in animal models to evaluate its efficacy and safety.

The reproducibility of any observed anticancer effects must be a central focus of these future investigations, with studies replicated in different laboratories to ensure the robustness of the findings.

References

A Comparative Analysis of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone and Other Flavonoids in the Inhibition of Cancer Cell Growth

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing search for novel anticancer agents, flavonoids, a class of natural compounds found in fruits and vegetables, have garnered significant attention. Among these, polymethoxyflavones (PMFs) have shown particular promise due to their enhanced bioavailability. This guide provides a comparative analysis of the anticancer properties of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone and other notable flavonoids, with a focus on their ability to inhibit cancer cell growth. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction to Flavonoids and Anticancer Activity

Flavonoids exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of signaling pathways involved in cancer cell proliferation and survival.[1][2][3] This guide will delve into the specific activities of this compound in comparison to other well-researched flavonoids, providing a quantitative and mechanistic overview.

Comparative Analysis of Cancer Cell Growth Inhibition

The efficacy of an anticancer compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. While direct comparative studies of this compound against a wide array of other flavonoids on the same cancer cell lines are limited, we can draw valuable insights from existing data on its close structural analogs and other prominent flavonoids.

Polymethoxyflavones (PMFs)

Polymethoxyflavones, characterized by the presence of multiple methoxy groups, generally exhibit significant anti-proliferative activity. Studies on tangeretin and nobiletin, two well-known PMFs, have demonstrated their ability to inhibit the growth of various cancer cell lines. For instance, tangeretin has shown pronounced anti-proliferative effects against prostate cancer cells.[1]

Table 1: Comparative IC50 Values of Polymethoxyflavones on Prostate Cancer Cell Lines

FlavonoidCancer Cell LineIC50 (µM)
TangeretinPC-3>100
DU14586.3 ± 4.2
5-DemethylnobiletinPC-374.2 ± 3.5
DU14565.1 ± 2.9
NobiletinPC-3 & DU145>100
SinensetinPC-3 & DU145>100
Tetramethyl-O-scutellarinPC-3 & DU145>100

Data sourced from a comparative study on five polymethoxyflavones.[1]

The presence of a hydroxyl group, as in this compound, has been suggested to enhance the pro-apoptotic activity of PMFs.[4] This structural feature may contribute to a more potent anticancer effect compared to fully methoxylated flavonoids. For example, a study on hydroxylated PMFs demonstrated their ability to inhibit the growth of colon cancer cells.[5]

Other Notable Flavonoids

For a broader comparison, the IC50 values of common dietary flavonoids such as quercetin, luteolin, and apigenin against various cancer cell lines are presented below. It is important to note that these values are from different studies and direct comparisons should be made with caution.

Table 2: IC50 Values of Common Flavonoids on Various Cancer Cell Lines

FlavonoidCancer Cell LineIC50 (µM)Reference
QuercetinHT-29 (Colon)>100[3]
MDA-MB-435 (Breast)55.2 ± 4.1[3]
MCF-7 (Breast)40.5 ± 2.3[3]
LuteolinVarious(Varies)[6][7]
ApigeninVarious(Varies)[8]

Mechanistic Insights: Signaling Pathways and Cellular Effects

The anticancer activity of flavonoids is intricately linked to their ability to modulate key signaling pathways that regulate cell proliferation, survival, and death.

Cell Cycle Arrest

A common mechanism by which flavonoids inhibit cancer cell growth is by inducing cell cycle arrest, preventing cancer cells from progressing through the division cycle. Several PMFs, including tangeretin and nobiletin, have been shown to arrest cancer cells in the G1 phase of the cell cycle.[3] This cytostatic effect, which inhibits proliferation without directly causing cell death, could be advantageous in cancer therapy by minimizing toxicity to normal tissues.[3]

Below is a conceptual workflow for analyzing flavonoid-induced cell cycle arrest.

G1_Cell_Cycle_Arrest_Workflow cluster_treatment Cell Treatment cluster_staining Cell Staining cluster_analysis Data Acquisition & Analysis CancerCells Cancer Cells Flavonoid Flavonoid (e.g., this compound) Incubation Incubation (e.g., 24-72h) Flavonoid->Incubation Harvest Harvest & Fix Cells Incubation->Harvest PI_Staining Propidium Iodide (PI) Staining Harvest->PI_Staining FlowCytometry Flow Cytometry PI_Staining->FlowCytometry CellCycleProfile Cell Cycle Profile (G1, S, G2/M phases) FlowCytometry->CellCycleProfile

Figure 1: Experimental workflow for cell cycle analysis.

Induction of Apoptosis

Apoptosis is a crucial process for eliminating damaged or cancerous cells. Hydroxylated PMFs, such as this compound, are believed to be potent inducers of apoptosis.[4] The presence of the hydroxyl group is thought to be critical for this pro-apoptotic activity.[4][9][10]

The diagram below illustrates a potential signaling pathway for apoptosis induced by hydroxylated PMFs.

Apoptosis_Signaling_Pathway cluster_flavonoid Flavonoid Action cluster_cellular_response Cellular Response HPMF Hydroxylated PMF (e.g., this compound) ROS ↑ Reactive Oxygen Species (ROS) HPMF->ROS Induces Mito Mitochondrial Dysfunction ROS->Mito Causes Caspase Caspase Activation (e.g., Caspase-3, -9) Mito->Caspase Leads to Apoptosis Apoptosis Caspase->Apoptosis Executes PMF_Signaling_Pathways cluster_pathways Targeted Signaling Pathways cluster_outcomes Cellular Outcomes PMF Polymethoxyflavones (e.g., this compound) PI3K_Akt PI3K/Akt/mTOR PMF->PI3K_Akt Inhibits MAPK MAPK (ERK, JNK) PMF->MAPK Modulates NFkB NF-κB PMF->NFkB Inhibits Proliferation ↓ Proliferation PI3K_Akt->Proliferation Apoptosis ↑ Apoptosis PI3K_Akt->Apoptosis MAPK->Proliferation Metastasis ↓ Metastasis MAPK->Metastasis NFkB->Proliferation

References

A Meta-Analysis of Polymethoxyflavone Bioactivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive meta-analysis of the bioactivity of polymethoxyflavones (PMFs). It offers a comparative overview of their anti-inflammatory, anti-cancer, and metabolic regulatory effects, supported by quantitative data from various in vitro and in vivo studies.

Polymethoxyflavones, a class of flavonoids abundant in citrus peels, have garnered significant attention for their potential therapeutic applications. This guide synthesizes experimental data to facilitate a deeper understanding of their structure-activity relationships and mechanisms of action.

Quantitative Bioactivity Data of Polymethoxyflavones

To provide a clear comparison of the efficacy of different PMFs, the following tables summarize key quantitative data from various experimental studies. These tables highlight the half-maximal inhibitory concentrations (IC50), percentage of apoptosis induction, and effects on metabolic markers.

Anti-inflammatory Activity
PolymethoxyflavoneAssay SystemParameter MeasuredIC50 / InhibitionReference
Nobiletin LPS-activated RAW 264.7 cellsNitric Oxide (NO) ProductionIC50: 6-50 µM[1]
LPS-stimulated RAW 264.7 cellsNO ProductionSynergistic inhibition with DHA[2][3]
IL-1β-induced chondrocytesNF-κB p65 phosphorylationDose-dependent inhibition[4]
4'-Demethylnobiletin LPS-treated RAW 264.7 macrophagesNO Production90-100% inhibition at 10-50 µM
LPS-treated RAW 264.7 macrophagesPGE2, IL-1β, IL-6 Production92-99% suppression at 30 µM
Sinensetin Various in vitro and in vivo modelsAnti-inflammatory activitiesNot specified[5][6][7][8][9]
Anti-cancer Activity
PolymethoxyflavoneCancer Cell LineParameter MeasuredIC50 / EffectReference
Tangeretin Drug-resistant MDA-MB-231 (Breast)Cell Viability (MTT assay)IC50: 9 µM[10][11]
Drug-resistant MDA-MB-231 (Breast)Apoptosis (Annexin V/PI)5.7% to ~69% increase[10][11][12]
PC-3 (Prostate)Cell Viability (MTT assay)IC50: 75 µM (72h)[13][14]
LNCaP (Prostate)Cell Viability (MTT assay)IC50: ~65 µM (72h)[13][14]
AGS (Gastric)Apoptosis (Annexin V/PI)Dose-dependent increase[15]
KB (Oral)ApoptosisDose-dependent increase[16]
5-Demethylnobiletin Human colon cancer cellsCell Viability (MTT assay)More potent than Nobiletin[17][18]
COLO 205 (Colon)ApoptosisPredominantly induced[17]
Sinensetin Jurkat cellsCell ProliferationSignificant impediment[8]
HL-60 (Leukemia)Cell Proliferation>50% inhibition[8]
Metabolic Regulatory Activity
PolymethoxyflavoneModel SystemParameter MeasuredEffectReference
5-Hydroxy-3,6,7,8,3',4'-Hexamethoxyflavone 3T3-L1 adipocytesLipid Accumulation55-60% inhibition[19][20]
Acid-processed Citrus reticulata Blanco peels extract (CRBE) 3T3-L1 preadipocytesAdipogenesis58% inhibition at 20 µg/mL[21]
Mixture of PMFs, green tea polyphenols, and lychee extracts 3T3-L1 adipocytesAdipogenesisAttenuated[22]
Hydroxylated PMFs 3T3-L1 cellsAdipogenesisSuppressed[23]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in Macrophages
  • Cell Line: RAW 264.7 murine macrophages.

  • Method:

    • Seed RAW 264.7 cells in a 96-well plate and culture until they reach approximately 80% confluency.

    • Pre-treat the cells with various concentrations of the test PMF for 1-2 hours.

    • Induce inflammation by adding lipopolysaccharide (LPS) to the cell culture medium at a final concentration of 1 µg/mL.

    • Incubate the cells for 24 hours.

    • Collect the cell culture supernatant.

    • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent system.

    • Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite is proportional to the NO produced by the cells.

    • Calculate the percentage of NO inhibition compared to the LPS-treated control group.

Anti-cancer Activity Assay: Cell Viability (MTT Assay)
  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[24][25][26]

  • Method:

    • Seed cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.

    • Treat the cells with various concentrations of the test PMF for a specified period (e.g., 24, 48, or 72 hours).

    • After the treatment period, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control cells. The IC50 value is calculated as the concentration of the PMF that inhibits cell growth by 50%.[27]

Anti-cancer Activity Assay: Apoptosis Detection (Annexin V/Propidium Iodide Staining)
  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the a plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled (e.g., with FITC) to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[28][29][30][31]

  • Method:

    • Treat cancer cells with the test PMF for the desired time to induce apoptosis.

    • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry.

    • The cell populations are quantified as follows:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Metabolic Regulatory Activity Assay: Adipocyte Differentiation and Lipid Accumulation (Oil Red O Staining)
  • Cell Line: 3T3-L1 preadipocytes.

  • Method:

    • Differentiation:

      • Culture 3T3-L1 preadipocytes to full confluency.

      • Two days post-confluency, induce differentiation by treating the cells with a differentiation medium containing insulin, dexamethasone, and IBMX (MDI).

      • After two days, replace the medium with an insulin-containing medium.

      • Two days later, switch to a regular culture medium and maintain for another 2-4 days until mature adipocytes are formed. The test PMF can be added at different stages of differentiation to assess its inhibitory effect.[32]

    • Oil Red O Staining:

      • Wash the differentiated adipocytes with PBS and fix them with 10% formalin.

      • Wash the fixed cells with water and then with 60% isopropanol.

      • Stain the cells with a working solution of Oil Red O for 10-15 minutes at room temperature. Oil Red O is a lipid-soluble dye that stains neutral triglycerides and lipids red.[33][34]

      • Wash the cells with water to remove excess stain.

      • The stained lipid droplets within the adipocytes can be visualized and photographed under a microscope.

    • Quantification:

      • To quantify the lipid accumulation, elute the Oil Red O stain from the cells using isopropanol.

      • Measure the absorbance of the eluate at a wavelength of 490-520 nm. The absorbance is directly proportional to the amount of lipid accumulated in the cells.[35]

Signaling Pathways and Experimental Workflows

The bioactivity of polymethoxyflavones is often attributed to their ability to modulate key cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a general experimental workflow for assessing PMF bioactivity.

G General Workflow for PMF Bioactivity Screening cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 In Vivo Validation cluster_3 Lead Optimization a PMF Library b Cell-Based Assays (e.g., MTT, NO Production) a->b c Identification of Active PMFs b->c d Apoptosis Assays (Annexin V/PI) c->d e Western Blot (Signaling Proteins) c->e f Gene Expression Analysis (qPCR) c->f g Animal Models (e.g., Cancer, Inflammation) c->g h Efficacy & Toxicity Assessment g->h i Pharmacokinetic Studies h->i k Chemical Modification i->k j Structure-Activity Relationship (SAR) j->k l Drug Development k->l NFkB_Pathway Inhibition of NF-κB Signaling by PMFs cluster_cytoplasm Cytoplasm LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Nucleus->Genes induces PMFs Polymethoxyflavones (e.g., Nobiletin) PMFs->IKK inhibits PMFs->NFkB inhibits translocation MAPK_Pathway Modulation of MAPK Signaling by PMFs Stimuli Growth Factors/ Stress Receptor Receptor Stimuli->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf JNK JNK Ras->JNK p38 p38 Ras->p38 MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 JNK->AP1 CellResponse Cell Proliferation, Inflammation, Apoptosis p38->CellResponse AP1->CellResponse PMFs Polymethoxyflavones PMFs->Raf inhibits PMFs->MEK inhibits PMFs->ERK inhibits

References

Validating the Inhibition of Cytochrome P450 Enzymes by Hydroxylated Tetramethoxyflavones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory effects of hydroxylated tetramethoxyflavones on key cytochrome P450 (CYP) enzymes. The data presented is based on robust in vitro experimental evidence, offering valuable insights for drug development and food-drug interaction studies.[1][2][3][4]

Introduction to Cytochrome P450 and Drug Metabolism

Cytochrome P450 enzymes are a superfamily of proteins crucial for the metabolism of a wide array of xenobiotics, including approximately 75% of all clinical drugs.[5] These enzymes, primarily located in the liver, catalyze Phase I metabolic reactions, which typically involve the introduction or unmasking of polar functional groups, rendering the compounds more water-soluble and easier to excrete.[5][6] The inhibition of CYP enzymes can lead to significant drug-drug interactions, potentially causing adverse effects due to altered drug plasma levels.[5][7][8] Consequently, evaluating the inhibitory potential of new chemical entities and natural compounds on CYP enzymes is a critical step in drug discovery and safety assessment.[9]

Flavonoids, a class of polyphenolic compounds found in plants, have been extensively studied for their various biological activities, including their potential to inhibit CYP enzymes.[10] Tetramethoxyflavones (TMFs), particularly their hydroxylated forms, have emerged as potent inhibitors of several key CYP isoforms.[1][2][3] Understanding the structure-activity relationships of these compounds is essential for predicting their metabolic interactions.[10]

Comparative Inhibitory Potency of Hydroxylated Tetramethoxyflavones

Recent studies have quantified the inhibitory effects of several tetramethoxyflavones on the five major drug-metabolizing CYP enzymes: CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[1][3] The half-maximal inhibitory concentration (IC50) values are summarized in the table below. Lower IC50 values indicate greater inhibitory potency.

CompoundCYP1A2 IC50 (µM)CYP2C9 IC50 (µM)CYP2C19 IC50 (µM)CYP2D6 IC50 (µM)CYP3A4 IC50 (µM)
7,8,3',4'-Tetramethoxyflavone (78-TMF) 0.79 ± 0.121.49 ± 0.161.85 ± 0.14> 100> 100
5,7,3',4'-Tetramethoxyflavone (57-TMF) > 100> 100> 100> 100> 100
3-Hydroxy-5,7,3',4'-tetramethoxyflavone (3H7-TMF) 10.8 ± 2.118.2 ± 2.525.6 ± 3.12.28 ± 0.460.15 ± 0.07
3-Hydroxy-6,7,3',4'-tetramethoxyflavone (3H6-TMF) 15.3 ± 2.822.4 ± 3.231.8 ± 3.94.52 ± 0.880.44 ± 0.12
Ketoconazole (Positive Control) ----0.13 - 3.54
Furafylline (Positive Control) 0.13 - 3.54----

Data sourced from Jan, K.-C., & Gavahian, M. (2024). Hydroxylated Tetramethoxyflavone Affects Intestinal Cell Permeability and Inhibits Cytochrome P450 Enzymes. Molecules, 29(2), 322.[1][3]

Key Observations:

  • Potent Inhibition by Hydroxylated TMFs: The hydroxylated tetramethoxyflavones, 3H7-TMF and 3H6-TMF, demonstrated potent inhibition of CYP3A4, with IC50 values of 0.15 µM and 0.44 µM, respectively.[3] 3H7-TMF also showed significant inhibitory activity against CYP2D6.[3]

  • Structure-Activity Relationship: The presence and position of the hydroxyl group appear to be critical for the inhibitory activity against CYP3A4 and CYP2D6.[3][11] In contrast, the non-hydroxylated 78-TMF was a potent inhibitor of CYP1A2, CYP2C9, and CYP2C19.[3]

  • Selectivity: The different TMFs exhibited varied selectivity towards the CYP isoforms, highlighting the importance of specific chemical structures in determining their inhibitory profiles.[1][3]

Alternative Flavonoid Inhibitors of Cytochrome P450

For comparative purposes, it is useful to consider the inhibitory potential of other flavonoids. The inhibitory activities of flavonoids are highly dependent on the number and position of hydroxyl and methoxy groups on their basic structure.[10]

FlavonoidTarget CYP(s)Reported IC50 (µM)
Acacetin CYP3A4Inhibited 95% of enzyme activity at 1 µM[12]
Apigenin CYP3A4Reversible inhibition[12]
Chrysin CYP3A4Combined irreversible and reversible inhibition[12]
Luteolin CYP3A431 ± 10[13]
Quercetin CYP3A423 ± 5[13]
Galangin (3,5,7-trihydroxyflavone) CYP1B1, CYP3A40.003 (CYP1B1), 2.3 (CYP3A4)[10]

This table illustrates that various flavonoids exhibit a wide range of inhibitory potencies against different CYP enzymes, providing a broader context for evaluating the specific effects of hydroxylated tetramethoxyflavones.

Experimental Protocols

In Vitro Cytochrome P450 Inhibition Assay

The following is a generalized protocol for determining the IC50 of compounds against various CYP isoforms using human liver microsomes.

1. Materials and Reagents:

  • Human Liver Microsomes (pooled)

  • Test Compounds (hydroxylated tetramethoxyflavones)

  • CYP Isoform-Specific Substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4)

  • NADPH Regenerating System (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate Buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal Standard

  • Positive Control Inhibitors (e.g., furafylline for CYP1A2, ketoconazole for CYP3A4)

2. Experimental Procedure:

  • Preparation of Incubation Mixtures: Prepare a series of dilutions of the test compounds in the phosphate buffer.

  • Pre-incubation: In a 96-well plate, add the human liver microsomes, the test compound dilutions, and the CYP isoform-specific substrate. Pre-incubate the mixture at 37°C for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzymes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • Incubation: Incubate the reaction plate at 37°C for a specific duration (e.g., 10-60 minutes), depending on the CYP isoform and substrate used.

  • Termination of Reaction: Stop the reaction by adding a quenching solution, typically cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the formation of the specific metabolite from the substrate using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[8][14]

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic pathway of cytochrome P450 enzymes and the general workflow for an in vitro inhibition assay.

CYP450_Metabolism_Pathway cluster_phase1 Phase I Metabolism cluster_inhibition Inhibition cluster_phase2 Phase II Metabolism Drug Lipophilic Drug (e.g., Xenobiotic) CYP450 Cytochrome P450 Enzymes Drug->CYP450 Oxidation, Reduction, Hydrolysis Metabolite More Polar Metabolite CYP450->Metabolite ConjugatedMetabolite Conjugated Metabolite (Water-Soluble) Metabolite->ConjugatedMetabolite Conjugation (e.g., Glucuronidation) Inhibitor Hydroxylated Tetramethoxyflavone Inhibitor->CYP450 Inhibits Enzyme Activity Excretion Excretion ConjugatedMetabolite->Excretion

Caption: Cytochrome P450-mediated drug metabolism and inhibition.

CYP_Inhibition_Workflow A Prepare Reagents: - Human Liver Microsomes - Test Compound (TMF) - CYP Substrate - NADPH B Pre-incubation: Microsomes + TMF + Substrate (37°C) A->B C Initiate Reaction: Add NADPH B->C D Incubation: Metabolite Formation (37°C) C->D E Terminate Reaction: Add Cold Acetonitrile + Internal Standard D->E F Sample Preparation: Centrifuge to Pellet Protein E->F G LC-MS/MS Analysis: Quantify Metabolite F->G H Data Analysis: Calculate % Inhibition Determine IC50 G->H

Caption: Experimental workflow for CYP450 inhibition assay.

References

Safety Operating Guide

Proper Disposal of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides a detailed protocol for the proper disposal of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone, a flavonoid compound. In the absence of a specific Safety Data Sheet (SDS), this procedure is based on general principles for handling non-hazardous laboratory chemicals, its known physical properties, and an understanding of its chemical class.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, such as a fume hood, to minimize the potential for inhalation of any dust or aerosols.

  • Avoid Contact: Prevent contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water for at least 15 minutes.

  • Spill Management: In the event of a spill, carefully sweep up the solid material to avoid creating dust. Place the spilled material in a designated, sealed container for disposal.

Physical and Chemical Properties Summary

A summary of the known physical and chemical properties of this compound is presented in the table below. This information is essential for making informed decisions about its proper disposal.

PropertyValueSource
Molecular Formula C₁₉H₁₈O₇PubChem[1]
Molecular Weight 358.3 g/mol PubChem[1]
Physical State SolidPubChem[1]
Melting Point 196 - 198 °CPubChem[1]
Water Solubility 121.4 mg/L (estimated)FlavScents[2]

Step-by-Step Disposal Protocol

The disposal of this compound should be approached with the understanding that it is a chemical of low to moderate solubility and unknown specific toxicity. Therefore, a cautious approach is recommended.

Step 1: Waste Characterization
Step 2: Segregation of Waste

Properly segregate the waste at the source.

  • Solid Waste: Collect any solid this compound, including unused product and contaminated materials (e.g., weighing paper, gloves), in a clearly labeled, sealed container. The label should include the chemical name and any known hazard information.

  • Liquid Waste: If the compound has been dissolved in a solvent, the entire solution should be treated as chemical waste. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

Step 3: Containerization and Labeling

Use a compatible, leak-proof container for waste collection. The container must be clearly labeled with "Hazardous Waste" (or as directed by your institution), the full chemical name ("this compound"), and the approximate quantity.

Step 4: Storage

Store the waste container in a designated satellite accumulation area within the laboratory. This area should be secure, away from general laboratory traffic, and in a location that minimizes the risk of spills or breakage.

Step 5: Arrange for Professional Disposal

Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste. EHS professionals are trained to handle and dispose of laboratory chemicals in accordance with all federal, state, and local regulations.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow start Start: Have 4'-Hydroxy-5,6,7,8- tetramethoxyflavone waste check_sds Is a specific SDS available from the manufacturer or your institution? start->check_sds follow_sds Follow specific disposal instructions in the SDS. check_sds->follow_sds Yes no_sds No specific SDS available. Treat as potentially hazardous chemical waste. check_sds->no_sds No end_disposal End of Disposal Process follow_sds->end_disposal collect_waste Collect waste in a labeled, sealed container. no_sds->collect_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal. collect_waste->contact_ehs contact_ehs->end_disposal

References

Personal protective equipment for handling 4'-Hydroxy-5,6,7,8-tetramethoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone (CAS No. 36950-98-8). The following procedures are based on the general safety protocols for the flavonoid class of compounds, in the absence of a specific Safety Data Sheet (SDS) for this particular chemical.

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety.

Summary of Required Personal Protective Equipment

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or glasses meeting EN 166 (EU) or NIOSH (US) standards.Protects eyes from dust particles and potential splashes.
Hand Protection Nitrile rubber gloves, inspected before use. Use proper glove removal technique.Prevents skin contact with the compound.
Respiratory Protection NIOSH/CEN approved respirator.Required when handling the powder to avoid inhalation of dust particles.[1]
Body Protection Laboratory coat.Protects skin and clothing from contamination.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical to maintain a safe laboratory environment when working with this compound.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe 1. Don PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Respirator prep_workspace 2. Prepare Workspace: - Ensure proper ventilation - Clean and decontaminate surfaces prep_ppe->prep_workspace Next handling_weigh 3. Weighing: - Use a chemical fume hood - Handle as a powder - Avoid dust formation prep_workspace->handling_weigh Proceed to Handling handling_dissolve 4. Dissolution: - Add powder to solvent slowly - Use appropriate solvent handling_weigh->handling_dissolve Next post_cleanup 5. Decontamination: - Clean workspace with appropriate solvent - Wipe down equipment handling_dissolve->post_cleanup Proceed to Post-Handling post_disposal 6. Waste Disposal: - Dispose of contaminated PPE and waste in designated hazardous waste containers post_cleanup->post_disposal Next

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4'-Hydroxy-5,6,7,8-tetramethoxyflavone
Reactant of Route 2
4'-Hydroxy-5,6,7,8-tetramethoxyflavone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.